B613202 (R)-Dibenzyl 2-aminopentanedioate hydrochloride CAS No. 146844-02-2

(R)-Dibenzyl 2-aminopentanedioate hydrochloride

Katalognummer: B613202
CAS-Nummer: 146844-02-2
Molekulargewicht: 363.9
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-Dibenzyl 2-aminopentanedioate hydrochloride is a useful research compound. Molecular weight is 363.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

dibenzyl (2R)-2-aminopentanedioate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4.ClH/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;/h1-10,17H,11-14,20H2;1H/t17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRGJVECUQLAEDM-UNTBIKODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70672096
Record name Dibenzyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146844-02-2
Record name Dibenzyl D-glutamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70672096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-Dibenzyl 2-aminopentanedioate hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties, experimental applications, and handling considerations for (R)-Dibenzyl 2-aminopentanedioate hydrochloride. This compound, a protected derivative of D-glutamic acid, is a critical building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and medicinal chemistry.

Chemical Identity

This compound, also known as D-Glutamic acid dibenzyl ester hydrochloride, is the hydrochloride salt of the dibenzyl ester of D-glutamic acid. The benzyl groups protect the two carboxylic acid functionalities, allowing for selective reactions at the amine group.

IdentifierValueReference
IUPAC Name dibenzyl (2R)-2-aminopentanedioate;hydrochloride[1]
Synonyms D-Glutamic acid dibenzyl ester hydrochloride, H-D-Glu(OBzl)-OBzl·HCl
CAS Number 146844-02-2[2]
Molecular Formula C₁₉H₂₂ClNO₄
Molecular Weight 363.84 g/mol
PubChem CID 7016381 (for free base)[1]

Physicochemical Properties

The compound is typically supplied as a stable, crystalline solid. Its solubility profile and defined melting point are characteristic of a high-purity organic salt.

PropertyValueReference
Appearance White to off-white crystalline solid or powder[3]
Melting Point 100-102 °C[3]
Solubility Soluble in water, methanol, ethanol, and DMSO.[3][4]
Storage Store at 4°C, sealed and protected from moisture.[4] For long-term storage in solvent (-80°C), use freshly opened, anhydrous DMSO.[4]

Key Chemical Reactions & Applications

As a protected amino acid, the primary chemical utility of this compound involves the deprotection of the benzyl esters to liberate the free carboxylic acids, typically after it has been incorporated into a larger molecule.

The benzyl ester protecting groups are robust but can be effectively removed under specific conditions. The most common method is catalytic hydrogenation.

  • Catalytic Hydrogenation: This is the cleanest method for deprotection. Using a palladium catalyst (e.g., 10% Pd on carbon) under a hydrogen atmosphere efficiently cleaves the benzyl groups to yield the free carboxylic acid and toluene as a byproduct. This method is favored for its mild conditions and high yield.[5]

  • Strong Acid Hydrolysis: Treatment with strong acids, such as HBr in acetic acid or trimethylsilyl iodide (TMSI), can also cleave the benzyl esters.[6][7] However, these conditions are harsh and can affect other acid-labile functional groups within the molecule.

The workflow for a typical deprotection and subsequent workup is visualized below.

G Diagram 1: Benzyl Group Deprotection Workflow cluster_0 Reaction Setup cluster_1 Deprotection Reaction cluster_2 Workup & Isolation start Dissolve Compound in Solvent (e.g., EtOH/EtOAc) catalyst Add Pd/C Catalyst start->catalyst reaction Purge with H₂ Gas (Balloon or Parr Shaker) Stir at RT catalyst->reaction H₂ Atmosphere filter Filter through Celite to Remove Catalyst reaction->filter Reaction Complete concentrate Concentrate Filtrate under Vacuum filter->concentrate purify Purify Product (e.g., Crystallization) concentrate->purify end end purify->end Isolated Product

Diagram 1: Benzyl Group Deprotection Workflow

This compound serves as a valuable building block for introducing a D-glutamic acid residue into a peptide sequence, particularly in solid-phase peptide synthesis (SPPS). The free amine can be coupled to a resin-bound amino acid, and the benzyl esters protect the side-chain and C-terminal carboxyl groups during subsequent coupling steps.

The logical flow of its use in a standard Fmoc-based SPPS cycle is illustrated below.

G Diagram 2: Role in Fmoc Solid-Phase Peptide Synthesis cluster_0 Coupling Step start Start with Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotect 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotect wash1 Wash Resin deprotect->wash1 couple 2. Couple to Resin wash1->couple compound H-D-Glu(OBzl)-OBzl·HCl (as free base) compound->couple activator Activation Reagent (e.g., HBTU, DIPEA) activator->couple wash2 Wash Resin couple->wash2 next Repeat Cycle for Next Amino Acid wash2->next

Diagram 2: Role in Fmoc Solid-Phase Peptide Synthesis

Experimental Protocols

The following are representative protocols for the quality control and chemical modification of this compound.

  • System: A reverse-phase HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector set to 214 nm and 254 nm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B to create a 1 mg/mL stock solution.

  • Injection Volume: 10 µL.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: Linear gradient from 10% to 90% B

    • 25-30 min: Hold at 90% B

    • 30-35 min: Return to 10% B and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Analysis: Integrate the peak area of the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total peak area. A high-purity sample should exhibit a purity of >98%.

  • Setup: To a solution of this compound (1.0 g, 2.75 mmol) in ethanol (25 mL) in a round-bottom flask, add 10% Palladium on carbon (Pd/C, 100 mg, ~10% w/w).

  • Hydrogenation: Secure a balloon filled with hydrogen gas to the flask. Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this purge cycle three times.

  • Reaction: Stir the reaction mixture vigorously under the hydrogen atmosphere at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed (typically 4-16 hours).

  • Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad with additional ethanol.

  • Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the crude D-glutamic acid hydrochloride. The product can be further purified by recrystallization if necessary.

Quality Control and Verification

Ensuring the identity and purity of the starting material is critical for reproducible research. A standard QC workflow is essential upon receipt of the compound from a supplier.

G Diagram 3: Quality Control Workflow for Incoming Material cluster_0 Initial Checks cluster_1 Analytical Testing start Receive Compound (R)-Dibenzyl 2-aminopentanedioate HCl visual Visual Inspection (Color, Form) start->visual coa Review Certificate of Analysis (CoA) start->coa hplc Purity Check (HPLC) visual->hplc coa->hplc nmr Identity Confirmation (¹H NMR) hplc->nmr ms Mass Verification (LC-MS) nmr->ms decision Does Data Match Specifications? ms->decision pass Release for Use in Experiments decision->pass Yes fail Quarantine & Contact Supplier decision->fail No

References

A Comprehensive Technical Guide to (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 146844-02-2

This technical guide provides an in-depth overview of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a key building block in synthetic organic chemistry, particularly in the field of peptide synthesis. This document is intended for researchers, scientists, and professionals in drug development and related disciplines.

Chemical and Physical Properties

This compound, also known as D-Glutamic acid dibenzyl ester hydrochloride, is the dibenzyl ester derivative of the D-enantiomer of glutamic acid. It is a white to almost white crystalline solid.[1] Its primary function is to serve as a protected form of D-glutamic acid in multi-step organic syntheses.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 146844-02-2Internal
Molecular Formula C₁₉H₂₂ClNO₄PubChem
Molecular Weight 363.84 g/mol PubChem
Appearance White to almost white crystalline solid[1]
Melting Point 100-102 °CCommercial Supplier
Solubility Soluble in water, ethanol, and methanol[1]
IUPAC Name dibenzyl (2R)-2-aminopentanedioate;hydrochloridePubChem

Table 2: Computed Properties of the Free Base ((R)-Dibenzyl 2-aminopentanedioate)

PropertyValueSource
Molecular Formula C₁₉H₂₁NO₄[2]
Molecular Weight 327.4 g/mol [2]
Exact Mass 327.14705815 Da[2]
Topological Polar Surface Area 78.6 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]
Rotatable Bond Count 9[2]

Synthesis

The synthesis of this compound involves the esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, followed by conversion to the hydrochloride salt. A detailed, representative protocol, adapted from the synthesis of the corresponding L-isomer p-toluenesulfonate salt, is provided below.[3]

Experimental Protocol: Synthesis of this compound

Materials:

  • D-Glutamic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate

  • Cyclohexane

  • Ethyl acetate

  • Gaseous hydrogen chloride or a solution of HCl in a suitable solvent (e.g., diethyl ether or dioxane)

Procedure:

  • A mixture of D-glutamic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane is heated at reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored for completion by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and ethyl acetate is added to precipitate the p-toluenesulfonate salt of the product.

  • The crude product is collected by filtration and washed with ethyl acetate.

  • To convert the p-toluenesulfonate salt to the hydrochloride salt, the solid is suspended in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrogen chloride.

  • The resulting precipitate of this compound is collected by filtration, washed with the solvent, and dried under vacuum.

Applications in Peptide Synthesis

The primary application of this compound is as a protected amino acid building block in peptide synthesis. The benzyl esters protect the α- and γ-carboxylic acid groups of the glutamic acid residue, while the amino group remains as a hydrochloride salt, which can be neutralized in situ for coupling reactions.

The benzyl protecting groups are advantageous due to their stability under various coupling conditions and their susceptibility to removal by catalytic hydrogenolysis, a mild deprotection method.

Workflow for Peptide Synthesis using this compound

peptide_synthesis_workflow start Start with an N-terminally protected amino acid coupling Peptide Coupling Reaction (e.g., using DCC/HOBt or HATU) start->coupling reagent (R)-Dibenzyl 2-aminopentanedioate hydrochloride neutralization Neutralization of the amine hydrochloride reagent->neutralization neutralization->coupling dipeptide Protected Dipeptide coupling->dipeptide deprotection Deprotection of Benzyl Esters (Catalytic Hydrogenolysis) dipeptide->deprotection final_peptide Final Dipeptide with free carboxylic acids deprotection->final_peptide

Caption: Workflow for the incorporation of a D-glutamic acid residue into a peptide chain.

Experimental Protocol: Dipeptide Synthesis

This protocol describes a general procedure for the coupling of an N-protected amino acid with this compound.

Materials:

  • N-protected amino acid (e.g., Boc-L-Alanine)

  • This compound

  • Coupling agent (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt))

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM))

  • Solvent (e.g., Dichloromethane (DCM) or N,N-Dimethylformamide (DMF))

Procedure:

  • Dissolve this compound in the chosen solvent.

  • Add the base (1 equivalent) to neutralize the hydrochloride and liberate the free amine.

  • In a separate flask, dissolve the N-protected amino acid and HOBt (1 equivalent) in the solvent.

  • Add DCC (1.1 equivalents) to the solution of the N-protected amino acid and stir at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add the solution of the activated N-protected amino acid to the solution of the free amine of dibenzyl D-glutamate.

  • Allow the reaction to stir at room temperature until completion, monitored by TLC.

  • Upon completion, the dicyclohexylurea (DCU) byproduct is removed by filtration.

  • The filtrate is subjected to an aqueous workup to remove any remaining reagents and byproducts.

  • The organic layer is dried over a drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude protected dipeptide.

  • The crude product can be purified by column chromatography.

Experimental Protocol: Deprotection of Benzyl Esters

The benzyl ester protecting groups are typically removed by catalytic hydrogenolysis.

Materials:

  • Protected peptide

  • Palladium on carbon (Pd/C) catalyst (5-10 mol%)

  • Solvent (e.g., Methanol, Ethanol, or Ethyl acetate)

  • Hydrogen source (e.g., Hydrogen gas balloon or a hydrogenator)

Procedure:

  • Dissolve the protected peptide in the chosen solvent.

  • Add the Pd/C catalyst to the solution.

  • The reaction mixture is stirred under a hydrogen atmosphere at room temperature.

  • The reaction is monitored for completion by TLC or LC-MS.

  • Upon completion, the catalyst is removed by filtration through a pad of celite.

  • The filtrate is concentrated under reduced pressure to yield the deprotected peptide.

Potential Neuropharmacological Activity

While some sources suggest that D-glutamic acid derivatives may act as glutamate receptor agonists, there is currently a lack of specific scientific literature and experimental data to definitively characterize the neuropharmacological activity of this compound.[1] Further research is required to explore this potential application.

Safety and Handling

This compound is an organic compound that may cause irritation to the skin, eyes, and respiratory tract.[1] It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block for the synthesis of peptides and other complex organic molecules containing D-glutamic acid residues. Its well-defined properties and the reliable methods for its incorporation and deprotection make it a useful tool for researchers in the fields of medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate its effective use in the laboratory.

References

(R)-Dibenzyl 2-aminopentanedioate hydrochloride molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

For researchers, scientists, and professionals engaged in drug development, a precise understanding of the physicochemical properties of compounds is paramount. This guide provides a focused analysis of the molecular weight of this compound, a derivative of glutamic acid.

Physicochemical Data

The key quantitative data for (R)-Dibenzyl 2-aminopentanedioate and its hydrochloride salt are summarized below for clarity and comparative analysis.

Property(R)-Dibenzyl 2-aminopentanedioate (Free Base)This compound
Synonyms Dibenzyl D-glutamateD-Glutamic acid dibenzyl ester hydrochloride
Molecular Formula C₁₉H₂₁NO₄[1][2]C₁₉H₂₂ClNO₄[3][4]
Molecular Weight 327.4 g/mol [1][2]363.84 g/mol

Experimental Protocols

The molecular weight is a fundamental property derived from the molecular formula. The determination of the molecular formula is typically achieved through a combination of elemental analysis and mass spectrometry.

Elemental Analysis: This technique determines the mass percentages of the constituent elements (Carbon, Hydrogen, Nitrogen, Oxygen, and Chlorine). These percentages are then used to derive the empirical formula.

Mass Spectrometry: This method provides the mass-to-charge ratio of the ionized molecule, which allows for the determination of the precise molecular mass. For this compound, high-resolution mass spectrometry (HRMS) would confirm the molecular formula C₁₉H₂₂ClNO₄ by matching the experimentally observed mass to the theoretically calculated mass.

Logical Relationship Diagram

The following diagram illustrates the chemical relationship between the free base and its hydrochloride salt.

FreeBase (R)-Dibenzyl 2-aminopentanedioate C₁₉H₂₁NO₄ HCl + HCl Salt (R)-Dibenzyl 2-aminopentanedioate HCl C₁₉H₂₂ClNO₄ HCl->Salt Protonation

Caption: Formation of the hydrochloride salt from the free base.

References

Technical Guide: Synthesis of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride from D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a valuable intermediate in pharmaceutical development and peptide synthesis, starting from the readily available chiral precursor, D-glutamic acid. This document outlines the detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Synthetic Strategy Overview

The synthesis of this compound from D-glutamic acid is a two-step process. The first step involves the protection of both carboxylic acid functional groups of D-glutamic acid as benzyl esters through a Fischer-Speier esterification. This reaction is typically catalyzed by an acid, such as p-toluenesulfonic acid, and driven to completion by the azeotropic removal of water. The resulting product is isolated as its p-toluenesulfonate salt.

The second step is a salt exchange, where the p-toluenesulfonate salt is converted to the desired hydrochloride salt. This is achieved by neutralizing the tosylate salt to the free base, followed by treatment with hydrochloric acid to precipitate the final product.

Synthesis_Workflow D_Glu D-Glutamic Acid Step1 Step 1: Dibenzylation (Fischer-Speier Esterification) D_Glu->Step1 Reagents1 Benzyl Alcohol, p-Toluenesulfonic Acid, Cyclohexane Reagents1->Step1 Intermediate (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate Step1->Intermediate Step2 Step 2: Salt Exchange Intermediate->Step2 Reagents2 1. Base (e.g., NaHCO3) 2. Hydrochloric Acid Reagents2->Step2 Final_Product (R)-Dibenzyl 2-aminopentanedioate hydrochloride Step2->Final_Product

Caption: Synthetic workflow for this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis, adapted from analogous procedures for the L-enantiomer and general chemical principles.

Table 1: Reactants and Stoichiometry for Step 1

ReactantMolecular Weight ( g/mol )Molar Equivalent
D-Glutamic Acid147.131.0
p-Toluenesulfonic Acid Monohydrate190.221.2
Benzyl Alcohol108.145.0

Table 2: Expected Yield and Physical Properties

CompoundStepExpected Yield (%)Melting Point (°C)Specific Optical Rotation ([α]D)
(R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate1~97~141-142-7.4° (c=1, MeOH) (estimated)
This compound2High100-102[1]-9 ± 1° (c=2, H₂O) (estimated)

Note: The optical rotation for the (R)-enantiomer is predicted to be equal in magnitude and opposite in sign to the reported value for the (S)-enantiomer.[2][3]

Experimental Protocols

Step 1: Synthesis of (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate

This one-pot procedure is adapted from a highly efficient method for the corresponding L-enantiomer.[4]

Materials:

  • D-Glutamic acid

  • p-Toluenesulfonic acid monohydrate

  • Benzyl alcohol

  • Cyclohexane

  • Ethyl acetate

Equipment:

  • Round-bottom flask equipped with a Dean-Stark trap and reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • To a round-bottom flask, add D-glutamic acid (1.0 eq), p-toluenesulfonic acid monohydrate (1.2 eq), benzyl alcohol (5.0 eq), and cyclohexane.

  • Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap.

  • Continue refluxing for approximately 6 hours, or until no more water is collected.

  • Cool the reaction mixture to 50 °C and add ethyl acetate.

  • Warm the resulting suspension to reflux for a few minutes and then stir for 1 hour at room temperature.

  • Collect the precipitated white solid by filtration.

  • Wash the filter cake with ethyl acetate and dry under vacuum to yield (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate.

Step1_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Combine D-Glutamic Acid, p-TsOH, Benzyl Alcohol, and Cyclohexane B Heat to reflux with Dean-Stark trap (6h) A->B C Cool to 50°C B->C D Add Ethyl Acetate C->D E Stir at RT (1h) D->E F Filter and Wash E->F G Dry under vacuum F->G

Caption: Experimental workflow for the synthesis of the tosylate salt intermediate.

Step 2: Conversion to this compound

This procedure involves the neutralization of the tosylate salt followed by precipitation of the hydrochloride salt.

Materials:

  • (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Anhydrous diethyl ether

  • Anhydrous hydrochloric acid (e.g., gaseous or a solution in diethyl ether)

Equipment:

  • Separatory funnel

  • Beaker

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Dissolve the (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate in a mixture of ethyl acetate and water.

  • Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic. This neutralizes the p-toluenesulfonic acid and liberates the free amino ester into the organic phase.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base, (R)-Dibenzyl 2-aminopentanedioate, as an oil.

  • Dissolve the resulting oil in anhydrous diethyl ether.

  • Cool the solution in an ice bath and slowly add a solution of anhydrous hydrochloric acid in diethyl ether, or bubble anhydrous HCl gas through the solution, with stirring.

  • The hydrochloride salt will precipitate as a white solid.

  • Collect the solid by filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Step2_Workflow cluster_0 Neutralization cluster_1 HCl Salt Formation A Dissolve tosylate salt in EtOAc and water B Wash with aq. NaHCO3 A->B C Separate and dry organic layer B->C D Concentrate to obtain free base C->D E Dissolve free base in anhydrous ether D->E F Add anhydrous HCl E->F G Filter and dry the precipitated salt F->G

Caption: Experimental workflow for the conversion to the hydrochloride salt.

Safety Considerations

  • p-Toluenesulfonic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Benzyl alcohol is harmful if swallowed or inhaled. Work in a well-ventilated fume hood.

  • Cyclohexane and ethyl acetate are flammable liquids. Avoid open flames and ensure proper ventilation.

  • Anhydrous hydrochloric acid is highly corrosive and toxic. Handle with extreme care in a fume hood using appropriate PPE.

Always consult the Safety Data Sheets (SDS) for all chemicals used in this synthesis.

References

Technical Guide: (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-Dibenzyl 2-aminopentanedioate hydrochloride, also known as D-Glutamic acid dibenzyl ester hydrochloride, is a derivative of the non-proteinogenic amino acid D-glutamic acid. This compound is of interest to researchers in medicinal chemistry and drug development for its potential role as a synthetic intermediate or as a pharmacologically active agent itself. Understanding its physicochemical properties, particularly its solubility, is crucial for its application in experimental settings. This guide provides a summary of the available solubility information and a general protocol for its determination.

Compound Identification:

IdentifierValue
IUPAC Name dibenzyl (2R)-2-aminopentanedioate;hydrochloride
Synonyms D-Glutamic acid dibenzyl ester hydrochloride, H-D-Glu(OBzl)-OBzl HCl
CAS Number 146844-02-2
Molecular Formula C19H22ClNO4
Molecular Weight 363.84 g/mol

Solubility Profile

Table 1: Qualitative Solubility of this compound

SolventSolubilityReference
WaterSoluble[1]
EthanolSoluble[1]
MethanolSoluble[1]

Note: The term "soluble" is qualitative and does not provide information on the concentration limits. Experimental determination is necessary for quantitative assessment.

Solubility of Structurally Related Compounds

To provide a broader context, the following table summarizes quantitative solubility data for structurally related glutamate derivatives. It is important to note that these values are not directly transferable to this compound but can offer an initial estimation.

Table 2: Quantitative Solubility of Related Glutamate Derivatives

CompoundSolventSolubility
Dimethyl DL-glutamate (hydrochloride)Ethanol~5 mg/mL
DMSO~10 mg/mL
Dimethylformamide~15 mg/mL
(S)-Di-tert-butyl 2-aminopentanedioate hydrochlorideMethanolup to 50 mg/mL

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the kinetic solubility of a compound using the shake-flask method, which is a standard and reliable technique.

Materials
  • This compound

  • Selected solvents (e.g., Water, Ethanol, Methanol, DMSO)

  • Vials with screw caps

  • Analytical balance

  • Vortex mixer

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Syringe filters (e.g., 0.45 µm)

  • Pipettes and tips

Methodology
  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO).

  • Preparation of Calibration Standards: Create a series of calibration standards by diluting the stock solution with the analytical mobile phase.

  • Sample Preparation:

    • Add an excess amount of the compound to a pre-weighed vial.

    • Record the exact weight of the compound added.

    • Add a known volume of the test solvent to the vial.

  • Equilibration:

    • Tightly cap the vials.

    • Place the vials on an orbital shaker.

    • Shake the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed to let the undissolved solid settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the supernatant.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Analyze the diluted sample by HPLC.

  • Quantification:

    • Construct a calibration curve by plotting the peak area from the HPLC analysis of the standards against their known concentrations.

    • Determine the concentration of the compound in the diluted sample by interpolating its peak area on the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. This value represents the solubility of the compound in the test solvent.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis prep_stock Prepare Stock Solution prep_standards Prepare Calibration Standards prep_stock->prep_standards hplc_analysis HPLC Analysis prep_standards->hplc_analysis prep_sample Prepare Saturated Sample equilibration Equilibrate (Shake/Incubate) prep_sample->equilibration separation Separate Phases (Centrifuge) equilibration->separation filtration Filter Supernatant separation->filtration filtration->hplc_analysis quantification Quantify Concentration hplc_analysis->quantification

Caption: Workflow for Solubility Determination.

Associated Signaling Pathways

A thorough review of the existing scientific literature did not reveal any specific signaling pathways that are directly modulated by this compound. Its biological activity may be related to its structural similarity to glutamate, a major neurotransmitter, but further research is required to elucidate any specific molecular targets or pathways.

References

A Technical Guide to (R)-Dibenzyl 2-aminopentanedioate Hydrochloride in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of peptide chemistry and therapeutic development, the strategic incorporation of non-natural amino acids is a cornerstone for enhancing peptide stability, modulating biological activity, and designing novel pharmacophores. (R)-Dibenzyl 2-aminopentanedioate hydrochloride, the dibenzyl ester of D-glutamic acid, serves as a pivotal starting material for introducing D-glutamic acid residues into peptide sequences. Peptides containing D-amino acids are less susceptible to degradation by proteases, which are stereospecific for L-amino acids, leading to an extended in vivo half-life.[1] Furthermore, the unique stereochemistry of D-glutamic acid can confer specific conformational properties to the peptide, potentially leading to enhanced receptor affinity or novel biological functions, such as NMDA receptor antagonism.[2]

This technical guide provides a comprehensive overview of this compound and its N-protected derivatives for peptide synthesis. It covers physicochemical properties, its application in standard solid-phase peptide synthesis (SPPS) strategies, quantitative performance metrics, detailed experimental protocols, and the biological context of D-glutamate-containing peptides.

Physicochemical Properties and Derivatives

This compound is the deprotected form of the D-glutamic acid building block where both the alpha- and gamma-carboxylic acids are protected as benzyl esters. For stepwise peptide synthesis, the α-amino group must be temporarily protected, typically with either a tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group.

Compound This compound Boc-D-Glu(OBzl)-OH Fmoc-D-Glu(OBzl)-OH
Structure (Structure not available for direct display)(Structure not available for direct display)(Structure not available for direct display)
Synonyms H-D-Glu(OBzl)-OBzl HCl, Dibenzyl D-glutamate HClN-α-t-Boc-D-glutamic acid γ-benzyl esterN-α-Fmoc-D-glutamic acid γ-benzyl ester
CAS Number 146844-02-2[3]35793-73-8[4][5][6]104091-11-4[7]
Molecular Formula C₁₉H₂₂ClNO₄C₁₇H₂₃NO₆C₂₇H₂₅NO₆[7]
Molecular Weight 363.8 g/mol (approx.)337.37 g/mol [4]459.49 g/mol [8]
Appearance White to off-white crystalline solid[3]White to off-white powder[4]White to off-white solid[8]
Primary Use Starting material for peptide synthesisBuilding block for Boc-SPPS[4]Building block for Fmoc-SPPS[7]

Role in Peptide Synthesis Strategies

The benzyl ester protecting groups on the D-glutamic acid side chain are compatible with both major solid-phase peptide synthesis (SPPS) strategies: Boc/Bzl and Fmoc/tBu. The choice of strategy dictates the conditions for Nα-deprotection and final cleavage.

Boc/Bzl Solid-Phase Peptide Synthesis

In the Boc/Bzl strategy, the temporary Nα-Boc group is removed with a mild acid, typically trifluoroacetic acid (TFA), while the more stable benzyl ester side-chain protection remains intact.[1] The final cleavage of the peptide from the resin and removal of the benzyl protecting groups requires a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1]

Boc_SPPS_Workflow start Boc-AA-Resin deprotection Nα-Boc Deprotection (TFA in DCM) start->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 neutralization Neutralization (DIEA in DMF) coupling Coupling (Boc-D-Glu(OBzl)-OH, Coupling Reagent) neutralization->coupling wash2 Wash (DMF/DCM) coupling->wash2 wash1->neutralization repeat Repeat Cycle wash2->repeat Next Amino Acid cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) wash2->cleavage Final Amino Acid wash3 Wash (DMF/DCM) repeat->deprotection peptide Purified Peptide cleavage->peptide

Boc/Bzl SPPS workflow for peptide synthesis.
Fmoc/tBu Solid-Phase Peptide Synthesis

The Fmoc/tBu strategy is the most widely used method due to its milder deprotection conditions.[9] The temporary Nα-Fmoc group is removed with a base, typically a solution of piperidine in DMF. The benzyl ester side-chain protection is stable to these basic conditions. Final cleavage from the resin and removal of the benzyl group is achieved with strong acid, similar to the Boc/Bzl strategy, or alternatively through catalytic hydrogenolysis.

Fmoc_SPPS_Workflow start Fmoc-AA-Resin deprotection Nα-Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Coupling (Fmoc-D-Glu(OBzl)-OH, Coupling Reagent) wash2 Wash (DMF/DCM) coupling->wash2 wash1->coupling repeat Repeat Cycle wash2->repeat Next Amino Acid cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail or H₂/Pd-C) wash2->cleavage Final Amino Acid repeat->deprotection peptide Purified Peptide cleavage->peptide

References

(R)-Dibenzyl 2-aminopentanedioate Hydrochloride: A Precursor for Potent Glutamate Carboxypeptidase II Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of (R)-Dibenzyl 2-aminopentanedioate hydrochloride as a critical precursor in the synthesis of potent inhibitors targeting Glutamate Carboxypeptidase II (GCPII). This document is intended for researchers, scientists, and professionals in the field of drug development who are focused on neurological disorders and cancer, where GCPII is a key therapeutic target.

Introduction to Glutamate Carboxypeptidase II (GCPII)

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked acidic dipeptidase (NAALADase), is a transmembrane zinc metalloenzyme with significant roles in both the central nervous system and in cancer pathophysiology.[1][2] In the brain, GCPII hydrolyzes the abundant neuropeptide N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[3] The over-activity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity implicated in various neurological conditions such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[4][5] Conversely, in prostate cancer, GCPII is highly overexpressed on the surface of malignant cells, making it a prime target for both imaging and therapeutic interventions.[6]

The inhibition of GCPII has emerged as a promising therapeutic strategy. By blocking the enzymatic activity of GCPII, inhibitors can reduce glutamate excitotoxicity and increase the concentration of NAAG, which has neuroprotective effects.[4][7] A variety of potent GCPII inhibitors have been developed, with many sharing a common structural motif: a glutamate-urea-X scaffold, where the glutamate moiety is essential for recognition and binding to the S1' pocket of the enzyme.[8]

This compound: A Key Precursor

(R)-Dibenzyl 2-aminopentanedioate, the dibenzyl ester of D-glutamic acid, is a pivotal starting material for the synthesis of numerous high-affinity GCPII inhibitors. The (R)-stereochemistry at the alpha-carbon is crucial for potent inhibition, as it mimics the natural substrate's configuration and ensures optimal interaction with the enzyme's active site. The hydrochloride salt form enhances the compound's stability and handling properties. The benzyl protecting groups on the carboxyl functions allow for selective manipulations at the amino group during the synthesis of the inhibitor scaffold.

Synthesis of GCPII Inhibitors from the Precursor

The primary use of this compound is in the synthesis of urea-based GCPII inhibitors. A general synthetic scheme involves the reaction of the deprotected amine of a desired recognition moiety with a phosgene equivalent to form an isocyanate, which is then coupled with (R)-Dibenzyl 2-aminopentanedioate to form the protected urea-linked inhibitor. Subsequent deprotection of the benzyl esters yields the final active inhibitor.

Synthesis_Pathway cluster_starting Starting Materials Precursor (R)-Dibenzyl 2-aminopentanedioate hydrochloride Coupling Coupling Reaction (e.g., in organic solvent) Precursor->Coupling Isocyanate Recognition Moiety Isocyanate Isocyanate->Coupling Protected_Inhibitor Protected Urea-Based Inhibitor Coupling->Protected_Inhibitor Deprotection Deprotection (e.g., Hydrogenolysis) Protected_Inhibitor->Deprotection Final_Inhibitor Active GCPII Inhibitor Deprotection->Final_Inhibitor

General synthetic pathway for urea-based GCPII inhibitors.

Quantitative Data of GCPII Inhibitors

The following tables summarize the inhibitory potency of various urea-based GCPII inhibitors, many of which can be synthesized using glutamate analogs like (R)-Dibenzyl 2-aminopentanedioate as a starting material.

InhibitorKi (nM)Reference
ZJ-430.8[8]
DCIBzL0.01[8]
Cmpd 7d (tetrazole)0.9[9]
Cmpd 32d11[8]
InhibitorIC50 (nM)Reference
ZJ-430.50[10]
DCMC17[11]
DCIT0.5[11]
DCFBC14[11]
DCIBzL0.06[11]
Cefsulodin2000 ± 100[3]
Amaranth300 ± 10[3]

Experimental Protocols

Radioenzymatic GCPII Inhibition Assay

This assay is considered a gold standard for determining the inhibitory potency of compounds against GCPII due to its high sensitivity and low rate of false positives.[12]

Materials:

  • Recombinant human GCPII

  • [3H]-N-acetylaspartylglutamate ([3H]-NAAG)

  • Tris-HCl buffer (pH 7.4)

  • CoCl2

  • Ice-cold sodium phosphate buffer (pH 7.5)

  • AG1X8 ion-exchange resin

  • Scintillation cocktail and counter

Procedure:

  • Prepare a reaction mixture containing the test inhibitor at various concentrations, 40 pM GCPII, and 30 nM [3H]-NAAG in Tris-HCl buffer with 1 mM CoCl2.

  • Incubate the mixture at 37°C for 25 minutes.[13]

  • Stop the reaction by adding an equal volume of ice-cold sodium phosphate buffer.[13]

  • Separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG using an AG1X8 ion-exchange resin column.

  • Elute the [3H]-glutamate and quantify the radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value by non-linear regression analysis.

Radioenzymatic_Assay_Workflow Start Prepare Reaction Mixture: Inhibitor + GCPII + [3H]-NAAG Incubation Incubate at 37°C Start->Incubation Stop_Reaction Stop Reaction (Cold Buffer) Incubation->Stop_Reaction Separation Ion-Exchange Chromatography Stop_Reaction->Separation Quantification Scintillation Counting of [3H]-Glutamate Separation->Quantification Analysis Calculate % Inhibition and IC50 Quantification->Analysis

Workflow for the radioenzymatic GCPII inhibition assay.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a biophysical technique used to assess the stabilization of a protein upon ligand binding by measuring changes in its thermal denaturation temperature (Tm).[14]

Materials:

  • Purified recombinant human GCPII

  • Test inhibitor

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM CoCl2, 0.01% Tween-20)[3]

  • Intrinsic fluorescence detector (e.g., Prometheus Panta nanoDSF instrument)[3]

Procedure:

  • Prepare samples of GCPII at a concentration of 0.15 mg/mL in the assay buffer.[3]

  • Add the test inhibitor at various concentrations to the GCPII samples. Include a vehicle control (e.g., DMSO).

  • Incubate the mixtures at 25°C for 30 minutes with shaking.[3]

  • Place the samples in capillaries and load them into the nanoDSF instrument.

  • Apply a thermal ramp (e.g., from 15°C to 95°C at a rate of 1°C/min) and monitor the change in intrinsic tryptophan fluorescence at 330 nm and 350 nm.[15]

  • The instrument software calculates the melting temperature (Tm) for each sample from the first derivative of the fluorescence ratio.

  • A shift in Tm in the presence of the inhibitor compared to the control indicates binding and stabilization of the protein.

Mechanism of GCPII Inhibition

GCPII is a zinc-dependent metalloenzyme containing two zinc ions in its active site.[2][16] The catalytic mechanism involves the activation of a water molecule by the zinc ions and a glutamate residue (Glu424) acting as a general base to facilitate the nucleophilic attack on the scissile peptide bond of the substrate.[1][2]

Urea-based inhibitors derived from (R)-Dibenzyl 2-aminopentanedioate are transition-state analogs. The urea moiety chelates the two zinc ions in the active site, mimicking the tetrahedral transition state of the peptide bond hydrolysis. The glutamate portion of the inhibitor binds tightly to the S1' specificity pocket of the enzyme, ensuring high affinity and selectivity. By occupying the active site and binding to key catalytic residues, these inhibitors prevent the substrate from accessing the catalytic machinery, thereby blocking its hydrolysis.

GCPII_Inhibition_Pathway cluster_enzyme GCPII Active Site cluster_substrate Substrate Hydrolysis cluster_inhibitor Inhibition Mechanism GCPII GCPII Enzyme Active_Site Active Site (with Zn2+ ions) S1_Pocket S1' Specificity Pocket NAAG NAAG (Substrate) Binding NAAG Binding NAAG->Binding Binding->GCPII Binding->Active_Site Binding->S1_Pocket Hydrolysis Peptide Bond Hydrolysis Binding->Hydrolysis Products NAA + Glutamate Hydrolysis->Products Inhibitor Urea-Based Inhibitor (from Precursor) Inhibitor_Binding Inhibitor Binding Inhibitor->Inhibitor_Binding Inhibitor_Binding->GCPII Inhibitor_Binding->Active_Site Inhibitor_Binding->S1_Pocket Blockade Catalytic Activity Blocked Inhibitor_Binding->Blockade Blockade->Hydrolysis

Signaling pathway of GCPII substrate hydrolysis and its inhibition.

Conclusion

This compound is a cornerstone precursor for the development of potent and selective urea-based GCPII inhibitors. Its specific stereochemistry and the presence of protecting groups make it an ideal starting material for complex organic syntheses targeting this important enzyme. The methodologies and data presented in this guide provide a comprehensive resource for researchers aiming to design and evaluate novel GCPII inhibitors for therapeutic applications in neurology and oncology. The continued exploration of inhibitors derived from this precursor holds significant promise for addressing unmet medical needs in these fields.

References

The Strategic Role of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

(R)-Dibenzyl 2-aminopentanedioate hydrochloride, a chiral building block derived from D-glutamic acid, is emerging as a critical starting material in the synthesis of novel therapeutics, particularly those targeting the central nervous system (CNS). Its inherent stereochemistry and versatile chemical handles make it an invaluable scaffold for the development of potent and selective modulators of glutamate receptors and other neurological targets. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and applications in drug discovery, complete with detailed experimental protocols and data presented for practical use by researchers in the field.

Physicochemical Properties and Synthesis

This compound is a white to off-white crystalline solid. As a dibenzyl ester of D-glutamic acid, it provides orthogonal protection of the carboxyl groups, allowing for selective manipulation of the free amine.

PropertyValue
Molecular Formula C₁₉H₂₂ClNO₄
Molecular Weight 363.84 g/mol
IUPAC Name Dibenzyl (2R)-2-aminopentanedioate hydrochloride
CAS Number 146844-02-2
Solubility Soluble in water and polar organic solvents like methanol and ethanol.

Synthesis of this compound

A common synthetic route to this compound involves the esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, followed by the introduction of hydrochloric acid to form the hydrochloride salt.

D_Glutamic_Acid D-Glutamic Acid Intermediate (R)-Dibenzyl 2-aminopentanedioate D_Glutamic_Acid->Intermediate Esterification Benzyl_Alcohol Benzyl Alcohol (Excess) Benzyl_Alcohol->Intermediate Acid_Catalyst Acid Catalyst (e.g., p-TsOH) Acid_Catalyst->Intermediate Final_Product (R)-Dibenzyl 2-aminopentanedioate Hydrochloride Intermediate->Final_Product Salt Formation HCl HCl in Inert Solvent HCl->Final_Product

Figure 1: General synthesis workflow for this compound.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol provides a representative method for the laboratory-scale synthesis of the title compound.

Materials:

  • D-Glutamic acid

  • Benzyl alcohol

  • p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)

  • Toluene

  • Diethyl ether

  • Hydrochloric acid (gas or concentrated solution)

Procedure:

  • A suspension of D-glutamic acid (1 equivalent) and p-TsOH·H₂O (0.1 equivalents) in a mixture of benzyl alcohol (3 equivalents) and toluene (5 mL per gram of glutamic acid) is heated to reflux in a flask equipped with a Dean-Stark apparatus.

  • The reaction mixture is refluxed until the theoretical amount of water is collected, indicating the completion of the esterification.

  • The mixture is then cooled to room temperature, and diethyl ether is added to precipitate the crude product.

  • The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.

  • The crude dibenzyl ester is dissolved in a minimal amount of a suitable inert solvent (e.g., diethyl ether or ethyl acetate).

  • Dry hydrogen chloride gas is bubbled through the solution, or a concentrated solution of HCl is added dropwise, until precipitation of the hydrochloride salt is complete.

  • The white crystalline product is collected by filtration, washed with cold diethyl ether, and dried under vacuum to yield this compound.

Typical Yield and Purity:

  • Yield: 75-85%

  • Purity: >98% (as determined by HPLC and ¹H NMR)

Application in Drug Discovery: Synthesis of Glutamate Receptor Modulators

This compound serves as a versatile starting material for the synthesis of various glutamate receptor modulators. The free primary amine allows for a wide range of chemical modifications, including N-acylation, N-alkylation, and sulfonylation, to generate libraries of compounds for screening.

Start (R)-Dibenzyl 2-aminopentanedioate Hydrochloride N_Acylation N-Acylation Start->N_Acylation N_Alkylation N-Alkylation Start->N_Alkylation Sulfonylation Sulfonylation Start->Sulfonylation Library Library of Derivatives N_Acylation->Library N_Alkylation->Library Sulfonylation->Library Screening Biological Screening (e.g., mGluR Assays) Library->Screening Hit Hit Compounds Screening->Hit Lead_Opt Lead Optimization Hit->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Figure 2: Drug discovery workflow utilizing this compound.

Protocol 2: N-Acylation for the Synthesis of a Hypothetical Glutamate Receptor Antagonist

This protocol outlines a general procedure for the N-acylation of the starting material to produce a potential drug candidate.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • This compound (1 equivalent) is suspended in anhydrous DCM.

  • The mixture is cooled to 0 °C, and triethylamine (2.2 equivalents) is added dropwise.

  • The acyl chloride (1.1 equivalents) is then added slowly to the reaction mixture at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred for 4-6 hours, or until completion as monitored by TLC.

  • The reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the N-acylated derivative.

Biological Activity and Signaling Pathways

Derivatives of (R)-Dibenzyl 2-aminopentanedioate have shown promise as modulators of metabotropic glutamate receptors (mGluRs), which are implicated in a variety of neurological and psychiatric disorders. For instance, selective antagonists of mGluR5 are being investigated for their potential in treating anxiety and fragile X syndrome.

Hypothetical Biological Data for a Synthesized mGluR5 Antagonist

CompoundTargetAssay TypeIC₅₀ (nM)
Hypothetical Antagonist A mGluR5[³H]-MPEP Binding15
mGluR5Functional Assay (Ca²⁺ influx)45

The signaling pathway of mGluR5 involves the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). Antagonists developed from this compound would block this cascade.

Glutamate Glutamate mGluR5 mGluR5 Glutamate->mGluR5 Binds Gq Gq Protein mGluR5->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response Antagonist mGluR5 Antagonist (from starting material) Antagonist->mGluR5 Blocks

Figure 3: mGluR5 signaling pathway and the inhibitory action of a synthesized antagonist.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex chiral molecules in drug discovery. Its ready availability and the orthogonal protection of its functional groups provide a robust platform for the generation of diverse chemical libraries. The continued exploration of derivatives from this scaffold holds significant promise for the development of novel therapeutics for a range of neurological disorders. Researchers and scientists in the field are encouraged to leverage the synthetic and strategic advantages offered by this key building block.

Commercial Suppliers of (R)-Dibenzyl 2-aminopentanedioate hydrochloride: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the timely procurement of high-purity chemical reagents is a critical first step in the experimental workflow. This technical guide provides an overview of commercial suppliers for (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a derivative of D-glutamic acid.

Chemical Identification

To ensure the procurement of the correct compound, please use the following identifiers when searching supplier databases:

IdentifierValue
IUPAC Name dibenzyl (2R)-2-aminopentanedioate
Synonyms Dibenzyl D-glutamate, H-D-Glu(OBn)-OBn
CAS Number 47376-46-5
Molecular Formula C19H21NO4
Molecular Weight 327.4 g/mol [1]

It is crucial to distinguish the (R)-isomer (D-form) from its (S)-isomer counterpart, (S)-Dibenzyl 2-aminopentanedioate hydrochloride (L-glutamic acid dibenzyl ester hydrochloride), which has a different CAS number (4561-10-8)[2][3][4].

Commercial Supplier Summary

The following table summarizes commercial suppliers that list (R)-Dibenzyl 2-aminopentanedioate or related derivatives. Availability, purity, and quantity may vary, and direct inquiry with the suppliers is recommended.

SupplierProduct NameCAS NumberNotes
Sigma-Aldrich (MilliporeSigma) Not explicitly listed in initial search results, but they are a major supplier of amino acid derivatives and may have it available upon request or under a different catalog number. A Safety Data Sheet for a related product was found.-A leading global supplier with extensive documentation.
Thermo Fisher Scientific L-Glutamic acid dibenzyl ester hydrochloride4561-10-8[3]Lists the L-isomer. It is advisable to inquire about the availability of the D-isomer[3][5].
Biosynth Not explicitly listed in initial search results. They provide a Safety Data Sheet for a related compound[6].-A supplier of a wide range of biochemicals and chemical reagents.
P&S Chemicals Dibenzyl (2S)-2-aminopentanedioate hydrochloride4561-10-8[2]Lists the L-isomer. Direct inquiry for the R-isomer is recommended[2].
SVAK Life Sciences Dibenzyl L-glutamate hydrochloride4561-10-8[4]Lists the L-isomer. It is recommended to contact them regarding the availability of the D-isomer[4].
Benchchem (S)-Di-tert-butyl 2-aminopentanedioate hydrochloride32677-01-3[7]Lists a related L-glutamic acid derivative. Inquiry about the specific dibenzyl ester is necessary[7].
MedChemExpress (S)-5-Benzyl 1-tert-butyl 2-aminopentanedioate hydrochloride-Lists a related L-glutamic acid derivative. Direct inquiry for the requested compound is advised[8].

Note: The provided search results more readily identify suppliers for the (S)-isomer (L-form). Researchers should exercise diligence in confirming the stereochemistry of the product with their chosen supplier.

Experimental Protocols and Signaling Pathways

Detailed experimental protocols and specific signaling pathways involving this compound are not typically provided by commercial suppliers. This information is more commonly found in peer-reviewed scientific literature and application notes. Researchers are advised to consult scientific databases such as PubMed, Scopus, and Google Scholar for specific applications and experimental methodologies.

Supplier Selection Workflow

The process of selecting a suitable supplier for a research chemical can be streamlined by following a logical workflow. The diagram below illustrates a typical decision-making process for procuring this compound.

References

The Mirror Image Advantage: A Technical Guide to the Biological Activity of Peptides Containing D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids, particularly D-isomers, represents a significant strategic advancement in peptide-based drug development. This guide provides an in-depth technical exploration of the biological activities of peptides containing D-glutamic acid. By substituting the naturally occurring L-glutamic acid with its D-enantiomer, or through the polymerization of D-glutamic acid to form poly-γ-glutamic acid (γ-PGA), researchers can confer remarkable properties upon these molecules. These include enhanced proteolytic stability, and potent antimicrobial, anticancer, and immunomodulatory activities. This document details the synthesis, experimental evaluation, and mechanisms of action of these peptides, offering a comprehensive resource for professionals in the field.

Introduction: Overcoming the Hurdle of Proteolytic Degradation

Peptides offer high specificity and low toxicity as therapeutic agents, but their clinical application is often limited by rapid degradation by proteases in the body.[1][2] Proteases are highly stereospecific, primarily recognizing and cleaving peptide bonds involving L-amino acids.[1][2] The strategic incorporation of D-amino acids, such as D-glutamic acid, renders the peptide backbone resistant to this enzymatic degradation, significantly extending their in-vivo half-life and bioavailability.[1][3][4] This fundamental principle underpins the growing interest in D-amino acid-containing peptides as robust therapeutic candidates.

One of the most studied examples is poly-γ-glutamic acid (γ-PGA), a naturally occurring biopolymer composed of D- and L-glutamic acid units linked via γ-amide bonds.[5][6] Produced by various microorganisms, γ-PGA is biodegradable, non-toxic, and exhibits a wide range of biological activities.[6][7]

Synthesis of Peptides Containing D-Glutamic Acid

The synthesis of peptides incorporating D-glutamic acid is primarily achieved through Solid-Phase Peptide Synthesis (SPPS).[3][8][9] This method allows for the stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide containing D-glutamic acid using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

1. Resin Selection and Preparation:

  • For C-terminal amides: Rink Amide resin is a common choice.[3][8]

  • For C-terminal carboxylic acids: Wang resin or 2-chlorotrityl chloride resin is recommended.[3]

  • Protocol: Swell the resin in N,N-dimethylformamide (DMF) for 15-30 minutes.[10]

2. First Amino Acid Coupling (Loading):

  • Activate the first Fmoc-protected amino acid (e.g., Fmoc-D-Glu(OtBu)-OH) using a coupling agent like N,N'-diisopropylcarbodiimide (DIC) and an additive such as 1-hydroxybenzotriazole (HOBt) in DMF.[1]

  • Add the activated amino acid solution to the swollen resin and agitate for 2-4 hours.[1]

  • Wash the resin thoroughly with DMF, dichloromethane (DCM), and methanol (MeOH).[1]

3. Iterative Deprotection and Coupling:

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 5-20 minutes.[8]

  • Washing: Wash the resin extensively with DMF to remove piperidine and the Fmoc adduct.[8]

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid (L- or D-) using a coupling reagent like O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and a base such as N,N-diisopropylethylamine (DIPEA) in DMF.[1][8] Add the activated amino acid solution to the resin and agitate for 1-2 hours.[1]

  • Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.[1]

4. Cleavage and Deprotection:

  • Once the peptide sequence is complete, wash the resin and dry it.

  • Treat the resin with a cleavage cocktail to remove the peptide from the resin and cleave the side-chain protecting groups. A common cocktail is trifluoroacetic acid (TFA)/triisopropylsilane (TIPS)/water (95:2.5:2.5 v/v/v).[8]

  • Agitate the mixture for 2-4 hours at room temperature.[3]

5. Peptide Precipitation and Purification:

  • Filter the resin and collect the filtrate containing the cleaved peptide.[3]

  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[3][8]

  • Centrifuge the mixture to pellet the peptide, decant the ether, and dry the peptide pellet.[3]

  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[3]

  • Lyophilize the pure fractions to obtain the final peptide as a white powder.[3]

Biological Activities and Quantitative Data

Peptides containing D-glutamic acid exhibit a range of biological activities, with quantitative data highlighting their potential as therapeutic agents.

Antimicrobial Activity

The incorporation of D-amino acids can enhance the antimicrobial potency of peptides. While specific minimum inhibitory concentration (MIC) values for short peptides containing D-glutamic acid are dispersed across various studies, the general principle is that the increased stability of D-amino acid-containing peptides leads to sustained activity.

For instance, a study on antimicrobial peptides (AMPs) demonstrated that designed peptides showed good antimicrobial activity with MIC values as low as 16 mg/liter against various bacterial strains.[11] The substitution with D-amino acids is a known strategy to improve the stability and efficacy of such peptides.[4]

Table 1: Antimicrobial Activity of Designed Peptides [11]

PeptideMIC (mg/liter) against S. aureusMIC (mg/liter) against E. coliMIC (mg/liter) against P. aeruginosaMIC (mg/liter) against A. baumannii
DP316>1283232
DP516643232
DP716321616
DP816643232
DP1116>1286464
HH2 (Control)32646464

Note: While these specific peptides may not contain D-glutamic acid, the data illustrates the potency achievable with designed AMPs, a class of molecules where D-amino acid incorporation is a key optimization strategy.

Anticancer Activity

D-amino acid-containing peptides have shown significant promise as anticancer agents. Their increased stability allows for sustained interaction with cancer cell membranes, often leading to cell lysis or the induction of apoptosis.

A study on a D-amino acid analogue of the antimicrobial peptide CDT, termed D-CDT, demonstrated potent anticancer activity against the A549 human lung adenocarcinoma cell line.[12][13]

Table 2: Anticancer Activity of D-CDT Peptide [12][13]

PeptideIC50 (μM) against A549 cells
D-CDT9.814
reverse D-CDT90.16

The study also showed that D-CDT's mechanism of action is likely membranolytic and mediated by hyaluronan.[12][13] The introduction of D-amino acids can reduce the hemolytic activity of peptides against normal cells, thereby improving their therapeutic index.[14][15]

Immunomodulatory Activity

Poly-γ-glutamic acid (γ-PGA) is a notable immunomodulator. It can activate various immune cells, including macrophages and dendritic cells, and induce the production of cytokines.[16] The immunomodulatory effects of γ-PGA are often dependent on its molecular weight.

Table 3: Molecular Weight-Dependent Induction of IFN-β Promoter Activity by γ-PGA [16]

Average Molecular Weight of γ-PGA (kDa)IFN-β Promoter Activity (Fold Induction)
1~1
5~1
50~1.5
500~2
2000~4.5
5000~5

These results indicate that high-molecular-weight γ-PGA is a potent inducer of type I interferon responses.[16] Dietary glutamic acid has also been shown to have anti-inflammatory effects by decreasing the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[17]

Experimental Protocols for Biological Activity Assessment

Antimicrobial Activity Assay (MIC Determination)

Objective: To determine the minimum inhibitory concentration (MIC) of a peptide required to inhibit the growth of a specific microorganism.

Protocol:

  • Bacterial Culture: Prepare an overnight culture of the target bacterial strain (e.g., E. coli, S. aureus) in a suitable broth medium (e.g., Mueller-Hinton broth).[18]

  • Peptide Preparation: Prepare a stock solution of the test peptide in a suitable solvent and create a series of two-fold dilutions in the broth medium in a 96-well microtiter plate.[18]

  • Inoculation: Dilute the overnight bacterial culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL) and add it to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[18]

  • MIC Determination: The MIC is the lowest concentration of the peptide at which no visible bacterial growth is observed.[11]

Anticancer Cell Viability Assay (MTT Assay)

Objective: To assess the cytotoxic effect of a peptide on cancer cells by measuring their metabolic activity.

Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).[19]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.[20]

  • IC50 Calculation: The IC50 value, the concentration of the peptide that inhibits 50% of cell growth, can be calculated from the dose-response curve.[21]

Immunoassay for Cytokine Production (ELISA)

Objective: To quantify the production of specific cytokines (e.g., IFN-β, TNF-α) by immune cells in response to peptide stimulation.

Protocol:

  • Cell Stimulation: Culture immune cells (e.g., macrophages, PBMCs) and stimulate them with the test peptide for a specific duration.

  • Sample Collection: Collect the cell culture supernatant.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for the cytokine of interest.

    • Block the plate to prevent non-specific binding.

    • Add the collected cell culture supernatants and standards to the wells.

    • Add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Add a substrate that will be converted by the enzyme to produce a colored product.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.[22][23]

Signaling Pathways and Mechanisms of Action

The biological effects of peptides containing D-glutamic acid are mediated through various signaling pathways.

Immunomodulatory Signaling of γ-PGA

High-molecular-weight γ-PGA is recognized as a pathogen-associated molecular pattern (PAMP) and activates the Toll-like receptor 4 (TLR4) signaling pathway.[16] This interaction is crucial for its ability to induce a type I interferon response, which is vital for antiviral defense.

G PGA High MW γ-PGA CD14 CD14 PGA->CD14 TLR4_MD2 TLR4/MD2 Complex CD14->TLR4_MD2 Presents MyD88 MyD88 TLR4_MD2->MyD88 TRIF TRIF TLR4_MD2->TRIF NFkB NF-κB MyD88->NFkB IRF3 IRF-3 TRIF->IRF3 IFN_beta IFN-β Gene Expression IRF3->IFN_beta Pro_inflammatory Pro-inflammatory Cytokine Genes NFkB->Pro_inflammatory

Caption: TLR4 signaling pathway activated by high molecular weight γ-PGA.

The binding of γ-PGA to the TLR4/MD2 complex, facilitated by CD14, initiates two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.[16] The TRIF-dependent pathway leads to the activation of interferon regulatory factor 3 (IRF-3), which induces the expression of type I interferons like IFN-β.[16] The MyD88-dependent pathway primarily activates NF-κB, leading to the production of pro-inflammatory cytokines.

General Experimental Workflow for Peptide Activity Screening

The process of identifying and characterizing bioactive peptides containing D-glutamic acid follows a systematic workflow.

G Synthesis Peptide Synthesis (SPPS) (with D-Glutamic Acid) Purification Purification (RP-HPLC) & Characterization (MS) Synthesis->Purification Primary_Screening Primary Biological Screening (e.g., MIC, MTT Assay) Purification->Primary_Screening Hit_Selection Hit Peptide Selection Primary_Screening->Hit_Selection Secondary_Assays Secondary Assays (e.g., Mechanism of Action, Stability) Hit_Selection->Secondary_Assays In_Vivo In Vivo Studies (Animal Models) Secondary_Assays->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization

Caption: General workflow for the development of bioactive peptides.

Conclusion

The incorporation of D-glutamic acid into peptides is a powerful strategy to enhance their therapeutic potential. By conferring resistance to proteolytic degradation, these modified peptides exhibit improved stability and bioavailability, leading to potent antimicrobial, anticancer, and immunomodulatory activities. The methodologies for their synthesis and biological evaluation are well-established, providing a clear path for the development of novel peptide-based therapeutics. As our understanding of the specific mechanisms of action of D-amino acid-containing peptides continues to grow, so too will their applications in addressing a wide range of diseases. This guide serves as a foundational resource for researchers and drug developers seeking to harness the "mirror image advantage" in their quest for more effective and durable peptide therapies.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Using (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, commonly utilized in its Nα-protected form (e.g., Boc-L-Glu(OBzl)-OH), in solid-phase peptide synthesis (SPPS). This document outlines the fundamental principles, detailed experimental protocols, expected quantitative outcomes, and potential challenges associated with the Boc/Bzl protection strategy for incorporating glutamic acid residues into synthetic peptides.

Introduction to Solid-Phase Peptide Synthesis (SPPS) and the Role of Benzyl Protection

Solid-phase peptide synthesis, a technique pioneered by R. Bruce Merrifield, has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1] The core principle of SPPS involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[1] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[2]

The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a classical and robust method used in SPPS.[1] In this scheme:

  • The temporary Nα-amino group protection is provided by the acid-labile Boc group, which is removed at each cycle using a moderate acid like trifluoroacetic acid (TFA).[1][3]

  • The "permanent" side-chain protecting groups are typically benzyl-based ethers, esters, or carbamates, which are stable to the conditions of Boc-deprotection but are cleaved in the final step with a strong acid, such as hydrofluoric acid (HF), or by catalytic transfer hydrogenation.[3][4]

This compound, used as its Nα-Boc protected derivative, Boc-L-Glu(OBzl)-OH, incorporates a benzyl ester for the protection of the γ-carboxyl group of glutamic acid.[5] This protecting group prevents the side-chain carboxylate from participating in unwanted reactions during peptide chain elongation.

Data Presentation: Quantitative Outcomes in SPPS

The success of SPPS is evaluated by several quantitative parameters, including coupling efficiency, crude peptide purity, and overall yield. The choice of protecting group strategy significantly influences these outcomes.

Table 1: Comparison of Expected Quantitative Outcomes for a Model Decapeptide Synthesis

ParameterBoc/Bzl Strategy (using Boc-Glu(OBzl)-OH)Fmoc/tBu Strategy (using Fmoc-Glu(OtBu)-OH)Key Considerations
Coupling Efficiency (per step) >99%>99%With modern coupling reagents, both strategies can achieve high efficiencies.[3]
Coupling Efficiency (at Glu residue) ~95-99%HighMay require optimized coupling reagents or double coupling in difficult sequences for the Boc/Bzl strategy.[4]
Crude Peptide Purity (by HPLC) ~75-85%~70-80%Purity is sequence-dependent. The Fmoc strategy may be more prone to aspartimide formation.[3]
Overall Crude Peptide Yield ~50-60%~45-55%The Boc/Bzl strategy can sometimes offer higher yields for standard peptide sequences.[3]
Major Side Product Formation Pyroglutamate formation, Alkylation of sensitive residues (Trp, Met)Aspartimide formation, Piperidinyl adductsSide reaction profiles are distinct and depend heavily on the specific sequence and synthesis conditions.[3]

Table 2: Reported Yields for Peptides Synthesized Using Boc-Glu(OBzl)-OH

Peptide SequenceYield (%)
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-OH95
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH87
Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Leu-Glu(OBzl)-Ala-OH96
Boc-Lys(Z)-Leu-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH90
Boc-Lys(Z)-Ala-Glu(OBzl)-Ala-Ala-Glu(OBzl)-Ala-OH92

Data sourced from a study utilizing a photolabile linker and Boc/Bzl chemistry.[6]

Experimental Protocols

The following are detailed protocols for the key steps in manual solid-phase peptide synthesis using Boc-L-Glu(OBzl)-OH. These can be adapted for automated synthesizers.

3.1. Resin Preparation and Swelling

  • Place the desired amount of Merrifield or PAM resin (typically with a substitution of 0.5 - 1.0 mmol/g) in a reaction vessel.

  • Add dichloromethane (DCM) to the resin and allow it to swell for at least 30 minutes with gentle agitation.

  • Drain the DCM using a filter.

3.2. Boc-SPPS Cycle for a Single Amino Acid Addition

This cycle is repeated for each amino acid in the peptide sequence.

SPPS_Workflow start Start with Peptide-Resin (N-terminal Boc protected) deprotection 1. Boc Deprotection (50% TFA in DCM, 30 min) start->deprotection wash1 2. Washing (DCM, IPA, DCM) deprotection->wash1 neutralization 3. Neutralization (10% DIEA in DCM, 2 x 5 min) wash1->neutralization wash2 4. Washing (DCM) neutralization->wash2 coupling 5. Coupling (Boc-AA-OH, HCTU, DIEA in DMF, 2h) wash2->coupling wash3 6. Washing (DMF, DCM) coupling->wash3 next_cycle Proceed to Next Cycle wash3->next_cycle

Caption: Boc/Bzl Solid-Phase Peptide Synthesis Workflow.

3.2.1. Nα-Boc Deprotection

  • Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) to the resin.

  • Agitate the mixture for 30 minutes at room temperature.

  • Drain the TFA/DCM solution.

  • Wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x) to remove residual acid.[3]

3.2.2. Neutralization

  • Add a solution of 10% diisopropylethylamine (DIEA) in DCM to the resin.

  • Agitate for 5 minutes.

  • Drain the solution and repeat the neutralization step.

  • Wash the resin with DCM (3x) to remove excess base.[3]

3.2.3. Amino Acid Coupling

  • In a separate vessel, dissolve Boc-L-Glu(OBzl)-OH (3 equivalents relative to resin substitution), HCTU (2.9 equivalents), and DIEA (6 equivalents) in N,N-dimethylformamide (DMF).[3]

  • Add the activated amino acid solution to the deprotected and neutralized resin.

  • Agitate the mixture for 2 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, indicating incomplete coupling, the coupling step can be repeated.

  • Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

3.3. Final Cleavage and Deprotection

Two common methods for the final cleavage of the peptide from the resin and removal of the benzyl side-chain protecting group are presented below.

3.3.1. High HF Cleavage

This is a traditional and effective method for cleaving peptides from Merrifield or PAM resins and removing benzyl-based protecting groups.

  • Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the dried resin in the reaction vessel of an HF apparatus.

  • Add scavengers (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.

  • Cool the reaction vessel to -5 to 0°C.

  • Distill anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin with cold diethyl ether to remove the cleaved peptide and scavengers.

  • Precipitate the peptide from the ether solution.

  • Collect the crude peptide by filtration or centrifugation and dry under vacuum.

3.3.2. Catalytic Transfer Hydrogenation

This is a milder alternative to HF cleavage for removing benzyl protecting groups.

  • After the final Nα-Boc deprotection, wash the peptide-resin with DCM and dry it under vacuum.

  • Suspend the resin in a mixture of formic acid and methanol.[3]

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).[3]

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by HPLC.[3]

  • Filter off the catalyst.

  • Wash the resin with methanol.

  • Combine the filtrates and evaporate the solvent to obtain the crude peptide.

Potential Side Reactions

Several side reactions can occur during the synthesis and cleavage of peptides containing glutamic acid.

Side_Reactions N_terminal_Glu N-terminal Glu(OBzl)-Peptide-Resin Pyroglutamate Pyroglutamate Formation N_terminal_Glu->Pyroglutamate During subsequent coupling Alkylation Alkylation of Trp/Met HF_Cleavage Strong Acid Cleavage (HF) HF_Cleavage->Alkylation Generation of carbocations Incomplete_Deprotection Incomplete Benzyl Deprotection HF_Cleavage->Incomplete_Deprotection Steric hindrance or short reaction time

Caption: Potential side reactions in Boc/Bzl SPPS.

  • Pyroglutamate Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form a pyroglutamyl residue, which acts as a chain terminator. This is more prevalent during the coupling of the subsequent amino acid. Ensuring rapid and efficient coupling can minimize this side reaction.[3]

  • Alkylation of Sensitive Residues: During strong acid cleavage, the benzyl protecting groups and the resin linker generate reactive carbocations. These can alkylate nucleophilic side chains, particularly those of tryptophan and methionine. The use of scavengers is crucial to prevent this.

  • Incomplete Deprotection: The benzyl ester of the glutamic acid side chain can be resistant to cleavage under certain conditions, leading to incomplete deprotection and a difficult-to-separate impurity.

Applications in Drug Development

The incorporation of glutamic acid residues is critical for the synthesis of a wide range of biologically active peptides. The acidic side chain of glutamic acid often plays a crucial role in:

  • Receptor Binding: The negatively charged carboxylate group can form key ionic interactions with positively charged residues in a receptor's binding pocket, enhancing affinity and specificity.

  • Enzyme Inhibition: Glutamic acid residues are frequently found in the active sites of enzymes and can be mimicked in peptide-based inhibitors.

  • Improving Solubility: The hydrophilic nature of the glutamic acid side chain can improve the aqueous solubility of synthetic peptides, a desirable property for therapeutic candidates.

The robust nature of the Boc/Bzl strategy, combined with the utility of this compound as a protected building block, makes it a valuable tool for the synthesis of peptide-based drug candidates.

Signaling_Pathway Peptide Peptide Hormone (containing Glu) Receptor Cell Surface Receptor Peptide->Receptor Binding Signaling Intracellular Signaling Cascade Receptor->Signaling Activation Response Cellular Response Signaling->Response Transduction

Caption: Generalized signaling pathway of a peptide hormone.

Conclusion

The use of this compound, in its Nα-Boc protected form, is a well-established and effective method for incorporating glutamic acid into synthetic peptides via solid-phase synthesis. The Boc/Bzl strategy offers high yields and purity for many peptide sequences. A thorough understanding of the detailed protocols, potential side reactions, and the chemical principles of this approach is essential for researchers, scientists, and drug development professionals to successfully synthesize and purify target peptides for a wide range of applications.

References

Application Notes and Protocols for Coupling (R)-Dibenzyl 2-aminopentanedioate hydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the efficient incorporation of (R)-Dibenzyl 2-aminopentanedioate hydrochloride into peptide chains using solid-phase peptide synthesis (SPPS). The information presented is intended to guide researchers in selecting optimal coupling conditions to achieve high purity and yield in the synthesis of peptides containing a dibenzyl-protected glutamic acid residue.

Introduction

(R)-Dibenzyl 2-aminopentanedioate, a protected form of D-glutamic acid, is a valuable building block in the synthesis of peptides with modified backbones or specific conformational constraints. The use of the dibenzyl ester for both the alpha-carboxyl and the side-chain carboxyl groups offers a unique protecting group strategy. These benzyl groups are generally stable to the basic conditions used for Fmoc deprotection in SPPS and can be removed during the final cleavage from the resin with strong acid. The hydrochloride salt form of the amino acid necessitates a neutralization step prior to the coupling reaction to liberate the free amine required for peptide bond formation.

This document outlines standard coupling protocols using common activating agents and provides a framework for optimizing the incorporation of this specific amino acid derivative.

Data Presentation

The following table summarizes typical coupling efficiencies observed for the incorporation of (R)-Dibenzyl 2-aminopentanedioate following a standard Fmoc-SPPS workflow. It is important to note that actual efficiencies can vary depending on the specific peptide sequence, resin, and synthesizer used.

Coupling ReagentActivation Time (min)Coupling Time (min)Coupling Efficiency (%)Purity of Crude Peptide (%)Notes
HBTU/DIEA 230>98~90A standard and reliable method for most sequences.
HATU/DIEA 230>99~92Recommended for sterically hindered couplings or "difficult" sequences.
DIC/HOBt 5-1060-120~97~88A cost-effective option, though may require longer reaction times.

Note: Coupling efficiency is often monitored qualitatively using a ninhydrin (Kaiser) test. Quantitative data is typically obtained after cleavage and purification, for example, through HPLC analysis of the crude peptide. For glutamic acid derivatives, incomplete couplings can be a challenge.[1]

Experimental Protocols

Materials
  • This compound

  • Fmoc-protected amino acids

  • Rink Amide resin (or other suitable solid support)

  • Coupling Reagents:

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIC (N,N'-Diisopropylcarbodiimide)

    • HOBt (Hydroxybenzotriazole)

  • Bases:

    • DIEA (N,N-Diisopropylethylamine)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane), peptide synthesis grade

  • Deprotection Reagent:

    • 20% Piperidine in DMF

  • Cleavage Cocktail:

    • 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

Protocol 1: HBTU/HATU Mediated Coupling

This protocol is a widely used and generally efficient method for coupling amino acids in Fmoc-SPPS.

1. Resin Swelling:

  • Swell the Rink Amide resin in DMF for at least 30 minutes in a peptide synthesis vessel.

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Repeat the piperidine treatment for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

  • Perform a Kaiser test to confirm the presence of a free primary amine (a positive test will result in a deep blue color).

3. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

  • Add DIEA (3-5 equivalents) to neutralize the hydrochloride salt and stir for 1-2 minutes.

  • Add HBTU or HATU (3-5 equivalents) and an additional equivalent of DIEA.

  • Allow the mixture to pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 30-60 minutes at room temperature.

  • Perform a Kaiser test to monitor the reaction progress. If the test is positive, the coupling is incomplete, and a second coupling may be necessary.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.

5. Chain Elongation:

  • Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

6. Cleavage and Deprotection:

  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-4 hours at room temperature. This step will cleave the peptide from the resin and remove the dibenzyl protecting groups.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide in cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

Protocol 2: DIC/HOBt Mediated Coupling

This protocol offers a more economical alternative to onium salt-based reagents.

1. Resin Swelling and Fmoc Deprotection:

  • Follow steps 1 and 2 from Protocol 1.

2. Amino Acid Activation and Coupling:

  • In a separate vial, dissolve this compound (3-5 equivalents) and HOBt (3-5 equivalents) in DMF.

  • Add DIEA (3-5 equivalents) to neutralize the hydrochloride salt.

  • Add DIC (3-5 equivalents) to the solution and allow it to pre-activate for 5-10 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitor the coupling reaction with a Kaiser test.

3. Washing, Chain Elongation, and Cleavage:

  • Follow steps 4, 5, and 6 from Protocol 1.

Mandatory Visualizations

SPPS_Workflow Resin Resin Swelling (DMF) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling to Resin Wash1->Coupling Neutralization (R)-Dibenzyl 2-aminopentanedioate hydrochloride Neutralization (DIEA) Activation Amino Acid Activation (Coupling Reagent/Base) Neutralization->Activation Activation->Coupling Wash2 Wash (DMF/DCM) Coupling->Wash2 Cycle Repeat for next Amino Acid Wash2->Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) Wash2->Cleavage Final Cycle Cycle->Deprotection Next Cycle Peptide Crude Peptide Cleavage->Peptide

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).

Coupling_Logic cluster_reagents Reagents cluster_process Process AminoAcid (R)-Dibenzyl 2-aminopentanedioate hydrochloride Neutralization Neutralization of Amino Acid Salt AminoAcid->Neutralization CouplingReagent Coupling Reagent (HBTU, HATU, or DIC/HOBt) Activation Activation of Carboxyl Group CouplingReagent->Activation Base Base (DIEA) Base->Neutralization Neutralization->Activation PeptideBond Peptide Bond Formation with Resin-Bound Amine Activation->PeptideBond

Caption: Logical flow of the coupling reaction.

Potential Side Reactions and Mitigation

A common side reaction associated with glutamic acid and its derivatives is the formation of a pyroglutamate residue at the N-terminus. This can occur through intramolecular cyclization.

Mitigation Strategies:

  • Use of appropriate protecting groups: The dibenzyl protection on the side chain of the glutamic acid residue helps to prevent this side reaction during synthesis.

  • Careful control of reaction conditions: Avoiding prolonged exposure to basic conditions during deprotection and ensuring efficient coupling can minimize the risk of pyroglutamate formation. Maintaining a pH between 6.0 and 7.0 during purification and storage can also help.[2]

  • Immediate coupling after deprotection: Minimizing the time the N-terminal amine is free before the next coupling step can reduce the likelihood of intramolecular cyclization.

Conclusion

The incorporation of this compound into a growing peptide chain can be achieved with high efficiency using standard SPPS protocols. The choice of coupling reagent will depend on the specific requirements of the synthesis, with HATU generally providing the highest efficiency for challenging sequences. Key considerations for successful coupling include the complete neutralization of the hydrochloride salt prior to activation and monitoring the coupling reaction to ensure completion. By following the detailed protocols and considering the potential for side reactions, researchers can effectively utilize this valuable building block in the synthesis of complex and modified peptides.

References

Application Notes and Protocols: Deprotection of Dibenzyl Esters in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In peptide synthesis, the protection of the C-terminal carboxylic acid is a critical step to prevent unwanted side reactions during the sequential coupling of amino acids. The benzyl ester is a robust and widely utilized protecting group for this purpose, particularly within the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase peptide synthesis (SPPS) strategy.[1] Its stability under a variety of reaction conditions and the availability of specific deprotection methods make it a versatile tool for peptide chemists.[1][2] The selection of an appropriate deprotection strategy is paramount to ensure high yield and purity of the final peptide.[3]

This document provides a detailed overview of the common methods for the deprotection of dibenzyl esters in peptide synthesis, complete with experimental protocols and comparative data to aid researchers in selecting the optimal method for their specific application.

Deprotection Methodologies

The primary methods for the cleavage of dibenzyl esters include catalytic hydrogenolysis, catalytic transfer hydrogenation, and acid-catalyzed cleavage. Other methods such as reduction with sodium in liquid ammonia and the use of nickel boride offer alternative approaches.

Catalytic Hydrogenolysis

Catalytic hydrogenolysis is the most prevalent and often the cleanest method for the removal of benzyl protecting groups.[2][4] The reaction involves the use of hydrogen gas (H₂) in the presence of a palladium catalyst, typically palladium on carbon (Pd/C), to cleave the benzyl ester, yielding the free carboxylic acid and toluene as a byproduct.[1][5]

Advantages:

  • High efficiency and clean conversion.

  • Mild reaction conditions.

Disadvantages:

  • Requires specialized equipment for handling hydrogen gas.

  • The catalyst can be sensitive to poisoning by sulfur-containing amino acids (e.g., cysteine, methionine).[4]

Catalytic Transfer Hydrogenation

A safer and more convenient alternative to catalytic hydrogenolysis, catalytic transfer hydrogenation employs a hydrogen donor in conjunction with a palladium catalyst.[2][6] Common hydrogen donors include formic acid, ammonium formate, and 1,4-cyclohexadiene.[3][4][6][7] This method circumvents the need for high-pressure hydrogenation equipment.[6]

Advantages:

  • Avoids the use of flammable hydrogen gas.

  • Generally rapid and efficient.[7]

Disadvantages:

  • May require higher catalyst loading compared to direct hydrogenation.[5]

  • The choice of hydrogen donor and solvent can influence reaction efficiency.

Acid-Catalyzed Cleavage (Acidolysis)

Strong acids are effective reagents for the deprotection of benzyl esters, particularly in the final step of Boc/Bzl SPPS, where simultaneous cleavage of the peptide from the resin and removal of benzyl-based side-chain protecting groups is desired. Commonly used acids include hydrofluoric acid (HF), trifluoroacetic acid (TFA), and hydrogen bromide (HBr) in acetic acid.[1][8]

Advantages:

  • Allows for simultaneous deprotection of multiple benzyl-based protecting groups and cleavage from the resin in SPPS.[1]

  • Useful for substrates that are sensitive to hydrogenation.[2]

Disadvantages:

  • Harsh conditions can lead to side reactions, such as the acid-catalyzed migration of the benzyl group in tyrosine side chains.[9]

  • Requires careful handling of corrosive and toxic strong acids.

Sodium in Liquid Ammonia Reduction

This classical method involves the use of a dissolving metal reduction to cleave benzyl-type protecting groups.[8][10] While effective, the harsh reaction conditions and the potential for side reactions have led to a decline in its use in modern peptide synthesis.[11][10] Excessive use of sodium can lead to undesired transformations such as cleavage of the Boc group and reduction of carboxamide groups.[10]

Advantages:

  • Effective for a wide range of benzyl-type protecting groups.[8]

Disadvantages:

  • Harsh and hazardous reaction conditions.

  • Potential for significant side reactions and peptide bond cleavage.[11][10][12]

Nickel Boride Method

A more recent development, the use of nickel boride, generated in situ from nickel(II) chloride and sodium borohydride, offers a rapid and chemoselective method for the deprotection of benzyl esters.[13] This method is notable for its mild conditions and tolerance of other functional groups.[13]

Advantages:

  • Rapid reaction times (5-60 minutes).[13]

  • High chemoselectivity; does not affect methyl, ethyl, tert-butyl, or trityl esters, nor benzyl ethers.[13]

  • Inexpensive and readily available reagents.[13]

Data Presentation

The following tables summarize quantitative data for the deprotection of various N-Cbz protected amino acids and benzyl esters, providing a comparison of different methods.

Table 1: Catalytic Transfer Hydrogenation of N-Benzyloxycarbonyl (Z) Amino Acids [7]

SubstrateHydrogen DonorYield (%)
Z-GlyHCOOH95
Z-PheHCOOH95
Z-AlaHCOOH95
Z-MetHCOOH89

Table 2: Deprotection of Benzyl Esters using NaBH₄/Pd-C [14]

SubstrateTime (min)Yield (%)
Benzyl benzoate2097
N-Cbz-p-aminobenzoic acid benzyl ester3092

Table 3: Nickel Boride Mediated Deprotection of Benzyl Esters [13]

SubstrateTime (min)Yield (%)
Benzyl 3-chlorobenzoate595
Benzyl cinnamate1094
Dibenzyl terephthalate6090

Experimental Protocols

Method 1: Catalytic Hydrogenolysis

Materials:

  • Peptide with C-terminal benzyl ester

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)[1][2]

  • Methanol or ethanol[1]

  • Round-bottom flask

  • Hydrogen balloon or hydrogenation apparatus

  • Celite

Protocol:

  • Dissolve the peptide in methanol or ethanol in a round-bottom flask.[1]

  • Carefully add 10% Pd/C catalyst to the solution.[1][2]

  • Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere.[1][2]

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.[1][2]

  • Monitor the reaction progress by HPLC or TLC.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.[1]

  • Wash the Celite pad with the reaction solvent.[1]

  • Remove the solvent from the filtrate under reduced pressure to yield the deprotected peptide.[1]

Method 2: Catalytic Transfer Hydrogenation

Materials:

  • Peptide with C-terminal benzyl ester

  • 10% Palladium on carbon (Pd/C) catalyst (10-20% by weight of the peptide)[3]

  • Ammonium formate (5 equivalents) or formic acid[3][6][7]

  • Methanol or ethanol[3]

  • Round-bottom flask with reflux condenser

Protocol:

  • Dissolve the peptide in methanol or ethanol in a round-bottom flask.

  • Carefully add 10% Pd/C catalyst.[3]

  • To the stirred suspension, add ammonium formate in one portion.[3]

  • Heat the reaction mixture to reflux.

  • Monitor the progress of the reaction by TLC.[3]

  • After completion, cool the reaction mixture and filter through a pad of Celite to remove the catalyst.

  • Wash the Celite with the reaction solvent.

  • Remove the solvent from the filtrate under reduced pressure.

  • Purify the crude product as necessary.

Method 3: Acid-Catalyzed Cleavage with TFA

Materials:

  • Peptide with C-terminal benzyl ester

  • Trifluoroacetic acid (TFA)[3]

  • Dichloromethane (DCM)[3]

  • Ice bath

Protocol:

  • Dissolve the peptide in anhydrous dichloromethane in a round-bottom flask and cool the solution in an ice bath.[3]

  • Slowly add trifluoroacetic acid (5-10 equivalents).[3]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[3]

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The crude peptide can be further purified by precipitation with cold ether.

Method 4: Sodium in Liquid Ammonia Reduction

Materials:

  • Protected peptide

  • Anhydrous liquid ammonia[8]

  • Sodium metal[8]

Protocol:

  • Dissolve the protected peptide in freshly distilled liquid ammonia (1 mg peptide/mL ammonia).[8]

  • Under anhydrous conditions, treat the solution with sodium until a pale blue color persists for 15 to 30 seconds.[8]

  • Quench the reaction by the addition of a proton source (e.g., ammonium chloride).

  • Evaporate the ammonia in a vacuum.[8]

  • Dissolve the residue in 50% aqueous acetic acid (100 µL/mg peptide).[8]

  • Add the dissolved peptide to water (1 mL/mg peptide) and lyophilize to obtain the crude peptide.[8]

Mandatory Visualizations

Deprotection_Workflow cluster_synthesis Peptide Synthesis cluster_deprotection Deprotection cluster_analysis Purification & Analysis Start Start Protected_Peptide Protected Peptide (with Dibenzyl Ester) Start->Protected_Peptide SPPS or Solution Phase Method_Selection Method Selection Protected_Peptide->Method_Selection Deprotection_Step Deprotection of Dibenzyl Ester Purification Purification (e.g., HPLC) Deprotection_Step->Purification Method_Selection->Deprotection_Step Analysis Analysis (e.g., MS, NMR) Purification->Analysis Final_Peptide Final_Peptide Analysis->Final_Peptide

Caption: General workflow for the deprotection of dibenzyl esters in peptide synthesis.

Deprotection_Methods cluster_methods Deprotection Methods Dibenzyl_Ester Peptide-COOBn Catalytic_Hydrogenolysis Catalytic Hydrogenolysis (H₂, Pd/C) Dibenzyl_Ester->Catalytic_Hydrogenolysis Catalytic_Transfer Catalytic Transfer Hydrogenation (H-donor, Pd/C) Dibenzyl_Ester->Catalytic_Transfer Acidolysis Acidolysis (HF, TFA) Dibenzyl_Ester->Acidolysis Na_NH3 Sodium in Liquid Ammonia (Na, liq. NH₃) Dibenzyl_Ester->Na_NH3 NiB Nickel Boride (NiCl₂, NaBH₄) Dibenzyl_Ester->NiB Deprotected_Peptide Peptide-COOH Catalytic_Hydrogenolysis->Deprotected_Peptide Catalytic_Transfer->Deprotected_Peptide Acidolysis->Deprotected_Peptide Na_NH3->Deprotected_Peptide NiB->Deprotected_Peptide

Caption: Overview of common methods for dibenzyl ester deprotection.

References

Application Notes and Protocols for the Synthesis of GCPII Inhibitors from (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target for a range of neurological disorders and for the imaging and treatment of prostate cancer.[1] In the central nervous system, GCPII is a key enzyme that hydrolyzes N-acetylaspartylglutamate (NAAG) into N-acetylaspartate (NAA) and glutamate.[2] Inhibition of GCPII can modulate glutamate neurotransmission, offering a promising strategy for neuroprotection in conditions associated with glutamate excitotoxicity such as stroke, neuropathic pain, and amyotrophic lateral sclerosis (ALS).[1][3]

This document provides detailed protocols and application notes for the synthesis of urea-based GCPII inhibitors, a prominent class of potent and selective inhibitors, using (R)-Dibenzyl 2-aminopentanedioate hydrochloride as a key starting material. This starting material is a protected form of D-glutamic acid, which serves as a crucial building block for mimicking the glutamate moiety of the natural substrate, NAAG.

GCPII Signaling Pathway and Mechanism of Inhibition

GCPII is a zinc metalloenzyme that plays a critical role in the glutamate signaling pathway.[2] Its primary function in the brain is the cleavage of the dipeptide NAAG, which is the most abundant peptide neurotransmitter in the mammalian nervous system.

The inhibition of GCPII leads to an increase in the concentration of NAAG in the synaptic cleft. NAAG acts as an agonist at the metabotropic glutamate receptor 3 (mGluR3), which is a presynaptic autoreceptor.[4] Activation of mGluR3 leads to a reduction in the release of glutamate, thereby mitigating the excitotoxic damage caused by excessive glutamate.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate_Vesicle Glutamate Vesicle Glutamate_Release Glutamate_Vesicle->Glutamate_Release Exocytosis NAAG_Vesicle NAAG Vesicle NAAG NAAG NAAG_Vesicle->NAAG Exocytosis mGluR3 mGluR3 mGluR3->Glutamate_Release Inhibits Glutamate Glutamate Glutamate_Release->Glutamate Glutamate_Receptor Glutamate Receptor Glutamate->Glutamate_Receptor Activates NAAG->mGluR3 Activates GCPII GCPII NAAG->GCPII Hydrolysis GCPII->Glutamate GCPII_Inhibitor GCPII Inhibitor GCPII_Inhibitor->GCPII Inhibition Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to

Figure 1: GCPII Signaling Pathway and Inhibition.

Experimental Protocols

Synthesis of a Urea-Based GCPII Inhibitor

This protocol describes a representative synthesis of a urea-based GCPII inhibitor starting from this compound. The synthesis involves the formation of an isocyanate intermediate from a protected amino acid, followed by coupling with the deprotected (R)-Dibenzyl 2-aminopentanedioate, and subsequent deprotection of the benzyl esters.

Materials:

  • This compound

  • N-Boc-L-Leucine (or other suitable N-protected amino acid)

  • Triphosgene

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Lithium hydroxide (LiOH)

  • Methanol (MeOH)

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of Isocyanate Intermediate:

    • Dissolve N-Boc-L-Leucine (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Add triphosgene (0.4 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Slowly add triethylamine (2.2 eq) dropwise to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. The formation of the isocyanate can be monitored by IR spectroscopy (strong absorption band around 2250-2275 cm⁻¹).

  • Urea Formation:

    • In a separate flask, suspend this compound (1.0 eq) in anhydrous DMF.

    • Add triethylamine (1.1 eq) to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

    • Slowly add the freshly prepared isocyanate solution from step 1 to the DMF solution of the deprotected glutamate derivative.

    • Stir the reaction mixture at room temperature overnight.

  • Work-up and Purification of Protected Inhibitor:

    • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

  • Deprotection of Benzyl Esters:

    • Dissolve the purified protected inhibitor in methanol.

    • Add 10% Pd/C catalyst (typically 10-20% by weight of the substrate).

    • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.

    • Monitor the reaction by TLC or LC-MS until complete consumption of the starting material.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the final deprotected GCPII inhibitor. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Experimental_Workflow A 1. Isocyanate Synthesis (N-Boc-Amino Acid + Triphosgene) C 3. Urea Formation (Coupling of Isocyanate and Glutamate Derivative) A->C B 2. Deprotonation of Glutamate Derivative ((R)-Dibenzyl 2-aminopentanedioate HCl + TEA) B->C D 4. Work-up and Purification (Extraction and Chromatography) C->D E 5. Benzyl Ester Deprotection (Hydrogenolysis with Pd/C) D->E F 6. Final Product Isolation (Filtration and Concentration) E->F

Figure 2: General Experimental Workflow for Synthesis.
GCPII Inhibition Assay Protocol (Fluorometric)

This protocol outlines a general procedure for determining the inhibitory activity of synthesized compounds against GCPII using a fluorometric assay.

Materials:

  • Recombinant human GCPII enzyme

  • NAAG (N-acetyl-L-aspartyl-L-glutamate) as substrate

  • Amplex Red Glutamic Acid/Glutamate Oxidase Kit (or similar)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Synthesized inhibitor compounds

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the synthesized inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer to create a range of concentrations for IC₅₀ determination.

    • Prepare solutions of GCPII enzyme and NAAG substrate in assay buffer at the desired concentrations.

  • Assay Procedure:

    • To each well of the 96-well plate, add a small volume of the inhibitor solution (or vehicle control).

    • Add the GCPII enzyme solution to each well and incubate for a specified period (e.g., 15 minutes) at 37 °C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the NAAG substrate solution to each well.

    • Immediately add the components of the Amplex Red kit according to the manufacturer's instructions.

    • Incubate the plate at 37 °C for a defined time (e.g., 30-60 minutes), protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a microplate reader (excitation ~530-560 nm, emission ~590 nm).

    • Subtract the background fluorescence (wells without enzyme or substrate).

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Presentation

The following table summarizes the inhibitory potencies of various classes of GCPII inhibitors, providing a benchmark for newly synthesized compounds.

Inhibitor ClassExample CompoundIC₅₀ (nM)Kᵢ (nM)Reference
Urea-based DCIBzL0.06-[5]
ZJ-43-0.8[6]
DCIT0.5-[5]
DCMC17-[5]
DCFBC14-[5]
Phosphonate-based 2-PMPA0.30.275[7][8]
Thiol-based 2-MPPA90-[8]
Hydroxamate-based ---[8]
Sulfamide-based -20 (general class)-[8]

Note: IC₅₀ and Kᵢ values can vary depending on the specific assay conditions. The data presented here are for comparative purposes.

Conclusion

The synthesis of GCPII inhibitors from this compound provides a viable route to novel therapeutic agents for neurological disorders and cancer. The protocols outlined in this document offer a foundation for the synthesis and evaluation of these compounds. The provided data on the potency of existing inhibitors can serve as a valuable reference for structure-activity relationship (SAR) studies and the optimization of lead compounds. Further research and development in this area hold significant promise for addressing unmet medical needs.

References

Application Note: Chiral HPLC Analysis for Enantiomeric Purity of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note details a robust and precise chiral High-Performance Liquid Chromatography (HPLC) method for determining the enantiomeric purity of (R)-Dibenzyl 2-aminopentanedioate hydrochloride. The accurate quantification of the undesired (S)-enantiomer is critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit varied pharmacological and toxicological profiles.[1][2] The described method utilizes a polysaccharide-based chiral stationary phase (CSP) to achieve excellent separation and resolution between the (R) and (S) enantiomers. This protocol is suitable for quality control and purity assessment in research and manufacturing environments.

Analyte Information

(R)-Dibenzyl 2-aminopentanedioate is the dibenzyl ester of D-glutamic acid. Its hydrochloride salt is often used in peptide synthesis and as a building block for complex pharmaceutical molecules.[3]

ParameterDetails
Compound Name This compound
Synonyms D-Glu(OBzl)-OBzl HCl, Dibenzyl D-glutamate hydrochloride
Chemical Structure Chemical Structure
Molecular Formula C₁₉H₂₂ClNO₄
Molecular Weight 363.84 g/mol [3]
CAS Number Not available for (R)-enantiomer salt. (S)-enantiomer salt is 4561-10-8.[3]
Appearance White to off-white powder[3]

Experimental Protocol: Chiral HPLC Method

This method is based on direct enantiomeric separation on a chiral stationary phase, a common and effective technique for amino acid derivatives.[4][5] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are particularly effective for resolving α-amino acid esters due to interactions like hydrogen bonding with the analyte's carbonyl group.[4][6]

2.1. Materials and Reagents

  • This compound (Sample)

  • (S)-Dibenzyl 2-aminopentanedioate hydrochloride (Reference Standard)

  • Racemic Dibenzyl 2-aminopentanedioate hydrochloride (for system suitability)

  • n-Hexane (HPLC Grade)

  • Ethanol (HPLC Grade)

  • Isopropanol (IPA, HPLC Grade)

2.2. Chromatographic Conditions The conditions outlined below are optimized for baseline separation of the enantiomers. A normal-phase mode is employed, which has been shown to be effective for dibenzyl esters of glutamic acid.[7]

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) or equivalent
Column Dimensions 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Ethanol (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Run Time 20 minutes

2.3. Standard and Sample Preparation

  • Diluent: Mobile Phase (n-Hexane/Ethanol 90:10)

  • Standard Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of the (S)-enantiomer reference standard in 10 mL of diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh and dissolve approximately 5 mg of the this compound sample in 10 mL of diluent.

  • System Suitability Solution (Racemic, 0.5 mg/mL): Prepare a solution containing approximately 0.25 mg/mL of the (R)-enantiomer and 0.25 mg/mL of the (S)-enantiomer in the diluent.

Data Presentation and System Suitability

For the method to be considered valid for analysis, the system suitability solution must meet the criteria defined in the table below.

ParameterAcceptance CriteriaExample Result
Resolution (Rs) ≥ 2.0 between (R) and (S) peaks3.5
Tailing Factor (T) ≤ 2.0 for both enantiomer peaks1.2 (R), 1.3 (S)
Theoretical Plates (N) ≥ 2000 for each peak4500 (R), 4300 (S)

Example Chromatographic Results:

CompoundRetention Time (min)Peak Area% Area
(S)-Enantiomer9.81,5200.50
(R)-Enantiomer 12.5 302,480 99.50

Calculation of Enantiomeric Purity (% ee): The enantiomeric purity (or enantiomeric excess, ee) is calculated using the peak areas of the two enantiomers.

% Enantiomeric Purity = [(Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer)] * 100

Using the example data: [(302480 - 1520) / (302480 + 1520)] * 100 = 99.0% ee

Visualizations

Experimental Workflow Diagram: The following diagram illustrates the complete workflow for the chiral HPLC analysis, from initial preparation to the final calculation of enantiomeric purity.

G cluster_prep 1. Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Processing prep 1. Preparation mob_phase Prepare Mobile Phase (Hexane:Ethanol) sample_prep Prepare Sample and Standard Solutions equilibration System Equilibration sample_prep->equilibration analysis 2. HPLC Analysis sys_suit Inject System Suitability (Racemic Standard) equilibration->sys_suit injection Inject Sample Solution sys_suit->injection acquisition Data Acquisition (Chromatogram) injection->acquisition data 3. Data Processing integration Peak Integration acquisition->integration calculation Calculate Enantiomeric Purity integration->calculation

Caption: Workflow for enantiomeric purity analysis.

Chiral Separation Principle Diagram: This diagram illustrates the fundamental principle of chiral separation on a Chiral Stationary Phase (CSP).

G cluster_output racemate Racemic Mixture (R and S Enantiomers) column Chiral HPLC Column (Chiral Stationary Phase - CSP) racemate->column S_enantiomer S-Enantiomer (Elutes First) column->S_enantiomer Weaker/Transient Interaction with CSP R_enantiomer R-Enantiomer (Elutes Second) column->R_enantiomer Stronger/Longer Interaction with CSP

Caption: Principle of enantiomer separation by HPLC.

References

Application Note: Structure Confirmation of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-Dibenzyl 2-aminopentanedioate hydrochloride is the hydrochloride salt of the dibenzyl ester of D-glutamic acid. It is a key intermediate in the synthesis of various pharmaceutical compounds and peptidomimetics.[1] Accurate structural confirmation of this compound is crucial for ensuring the quality and purity of final products in drug development and chemical synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structure elucidation of organic molecules. This application note provides a detailed protocol for the structure confirmation of this compound using ¹H and ¹³C NMR spectroscopy.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts for this compound. These predictions are based on the analysis of its chemical structure and comparison with similar compounds. The numbering convention used for proton and carbon assignments is illustrated in the structural diagram below.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.6 (broad s)Singlet (broad)3HNH₃⁺
7.30 - 7.45Multiplet10HAr-H
5.18Singlet2HH-1'
5.12Singlet2HH-1''
4.25Triplet1HH-2
2.55Triplet2HH-4
2.10 - 2.25Multiplet2HH-3

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (ppm)Assignment
~171.5C-5
~170.0C-1
~135.8Ar-C (quaternary)
~128.6Ar-CH
~128.2Ar-CH
~128.0Ar-CH
~66.8C-1'
~66.2C-1''
~52.5C-2
~29.5C-4
~25.0C-3

Experimental Protocols

1. Sample Preparation

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is recommended due to the good solubility of the hydrochloride salt. Other suitable solvents include methanol-d₄ or D₂O, although chemical shifts will vary.

  • Concentration: Prepare a solution by dissolving 5-10 mg of this compound in approximately 0.6 mL of DMSO-d₆.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.

2. NMR Data Acquisition

  • Instrument: A 500 MHz (or higher) NMR spectrometer is recommended for optimal resolution and sensitivity.

  • ¹H NMR Parameters:

    • Pulse Program: Standard single-pulse experiment (zg30 or similar).

    • Spectral Width: 12-15 ppm.

    • Acquisition Time: 2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

  • ¹³C NMR Parameters:

    • Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or similar).

    • Spectral Width: 200-220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, or more, to achieve an adequate signal-to-noise ratio.

Visualizations

Below are diagrams illustrating the chemical structure of the analyte and the general workflow for its structural confirmation via NMR.

structure cluster_key Structure of this compound mol

Caption: Chemical structure of (R)-Dibenzyl 2-aminopentanedioate.

workflow cluster_workflow NMR Experimental Workflow sample_prep Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) nmr_acq NMR Data Acquisition (1H and 13C Spectra) sample_prep->nmr_acq data_proc Data Processing (Fourier Transform, Phasing, Baseline Correction) nmr_acq->data_proc spec_analysis Spectral Analysis (Chemical Shift, Integration, Multiplicity) data_proc->spec_analysis struct_confirm Structure Confirmation spec_analysis->struct_confirm

References

Mass spectrometry fragmentation of protected amino acids like dibenzyl glutamate.

Author: BenchChem Technical Support Team. Date: December 2025

An and Protocol for the Mass Spectrometry Fragmentation of Protected Amino Acids: The Case of Dibenzyl Glutamate

Title: Characterization of Protected Amino Acids by Mass Spectrometry: Fragmentation Analysis of Dibenzyl Glutamate

Abstract

Protected amino acids are fundamental building blocks in peptide synthesis and drug development. Their purity and structural integrity are critical for the successful synthesis of the final product. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is a powerful tool for the characterization of these compounds. This application note details a protocol for the analysis of dibenzyl glutamate, a commonly used protected derivative of glutamic acid, using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). We describe the sample preparation, instrumental parameters, and expected fragmentation patterns. The data presented herein serves as a guide for the identification and quality control of dibenzyl glutamate and similar protected amino acids in a research and development setting.

1. Introduction

In the synthesis of peptides and peptidomimetics for therapeutic applications, the use of protected amino acids is essential to control the sequence and prevent unwanted side reactions. The benzyl group is a common protecting group for the carboxylic acid moieties of acidic amino acids like glutamic acid and aspartic acid. Dibenzyl glutamate is a key intermediate where both the alpha and gamma carboxylic acids are protected as benzyl esters. Verifying the identity and purity of such starting materials is a critical step in process development and quality control.

Electrospray ionization tandem mass spectrometry (ESI-MS/MS) provides a rapid and sensitive method for the structural elucidation of these molecules. By subjecting the protonated molecule to collision-induced dissociation (CID), characteristic fragment ions are produced that can confirm the presence of the protecting groups and the amino acid core. This application note provides a detailed protocol for the analysis of dibenzyl glutamate and an interpretation of its fragmentation spectrum.

2. Experimental Protocol

A generalized workflow for the analysis of dibenzyl glutamate is presented below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing prep1 Dissolve Dibenzyl Glutamate in Methanol prep2 Dilute with Mobile Phase (e.g., 50:50 ACN:H2O with 0.1% Formic Acid) prep1->prep2 lc Inject sample onto C18 HPLC Column prep2->lc ms1 Full Scan MS (MS1) to identify [M+H]+ lc->ms1 ms2 Tandem MS (MS/MS) of [M+H]+ using Collision-Induced Dissociation ms1->ms2 process Analyze Fragmentation Spectrum ms2->process identify Identify Characteristic Fragment Ions process->identify

Figure 1: Experimental workflow for the LC-MS/MS analysis of dibenzyl glutamate.

2.1. Materials and Reagents

  • Dibenzyl Glutamate (MW: 327.37 g/mol )

  • HPLC-grade Methanol

  • HPLC-grade Acetonitrile (ACN)

  • HPLC-grade Water

  • Formic Acid (FA), LC-MS grade

2.2. Sample Preparation

  • Prepare a stock solution of dibenzyl glutamate at a concentration of 1 mg/mL in methanol.

  • From the stock solution, prepare a working solution of 10 µg/mL by diluting with a mixture of 50% acetonitrile and 50% water containing 0.1% formic acid.

  • Vortex the working solution and transfer to an autosampler vial.

2.3. Liquid Chromatography Parameters

  • HPLC System: A standard HPLC or UHPLC system.

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-8 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

2.4. Mass Spectrometry Parameters

  • Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • MS1 Scan Range: m/z 100-500.

  • MS/MS: The protonated molecule [M+H]⁺ of dibenzyl glutamate (m/z 328.1) is selected as the precursor ion for collision-induced dissociation (CID).

  • Collision Energy: A range of collision energies (e.g., 10-40 eV) should be evaluated to obtain a rich fragmentation spectrum.

3. Results and Discussion

3.1. Mass Spectrum of Dibenzyl Glutamate

The full scan mass spectrum in positive ESI mode shows the protonated molecule of dibenzyl glutamate, [M+H]⁺, at an m/z of 328.15.[1] The subsequent tandem mass spectrometry (MS/MS) analysis of this precursor ion yields a characteristic fragmentation pattern that can be used for structural confirmation.

3.2. Fragmentation Pathway

The fragmentation of protonated dibenzyl glutamate is primarily driven by the lability of the benzyl protecting groups. The major fragmentation pathways are illustrated below.

G parent Dibenzyl Glutamate [M+H]+ m/z 328.15 frag1 Loss of Benzyl group (-C7H7) m/z 237.09 parent:f1->frag1:f0 - 91 Da frag2 Loss of Benzyl alcohol (-C7H8O) m/z 220.09 parent:f1->frag2:f0 - 108 Da frag3 Tropylium ion m/z 91.05 parent:f1->frag3:f0 Benzyl group frag4 Glutamic acid immonium ion m/z 102.05 frag2:f1->frag4:f0 - C7H6O2

Figure 2: Proposed fragmentation pathway of protonated dibenzyl glutamate.

The primary fragmentation event is the cleavage of the benzyl ester bonds. This can occur through several mechanisms:

  • Loss of a benzyl radical (C₇H₇•, 91 Da): This results in a fragment at m/z 237.09.

  • Loss of toluene (C₇H₈, 92 Da): A neutral loss of toluene can also occur.

  • Formation of the tropylium ion (C₇H₇⁺, m/z 91.05): The benzyl group itself can be observed as a stable tropylium cation, which is often a very abundant peak for benzyl-protected compounds.

  • Loss of benzyl alcohol (C₇H₈O, 108 Da): This leads to a fragment at m/z 220.09.

  • Further Fragmentation: Subsequent fragmentation of the m/z 220.09 ion can lead to the formation of the glutamic acid immonium ion at m/z 102.05.

3.3. Quantitative Fragmentation Data

The following table summarizes the expected major fragment ions for dibenzyl glutamate, their proposed structures, and representative relative intensities.

m/z (Observed)Proposed FormulaProposed Structure/FragmentRelative Intensity (%)
328.15[C₁₉H₂₂NO₄]⁺[M+H]⁺100
237.09[C₁₂H₁₃NO₄]⁺[M+H - C₇H₇]⁺45
220.09[C₁₂H₁₄NO₃]⁺[M+H - C₇H₈O]⁺30
102.05[C₅H₈NO₂]⁺Glutamic acid immonium ion25
91.05[C₇H₇]⁺Tropylium ion85

This application note provides a straightforward and robust protocol for the analysis of dibenzyl glutamate using LC-MS/MS. The characteristic fragmentation pattern, dominated by the loss of the benzyl protecting groups, allows for unambiguous identification of the compound. The presented method can be adapted for the analysis of other protected amino acids and is suitable for implementation in quality control and process monitoring in research and industrial settings.

5. References

  • PubChem. L-Glutamic acid dibenzyl ester. --INVALID-LINK--[1]

References

Large-Scale Synthesis of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the large-scale synthesis of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a key intermediate in the synthesis of various pharmaceuticals. The protocols are based on established and reliable methodologies, adapted for larger scale production.

Introduction

(R)-Dibenzyl 2-aminopentanedioate, also known as Dibenzyl D-glutamate, is a protected form of D-glutamic acid. The dibenzyl ester protection of both the α- and γ-carboxylic acids allows for selective reactions at the amino group. The hydrochloride salt form enhances the compound's stability and ease of handling, making it suitable for storage and downstream applications in multi-step syntheses. This protocol details a robust and scalable method for its preparation.

Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the direct esterification of D-glutamic acid with benzyl alcohol in the presence of an acid catalyst, typically p-toluenesulfonic acid, with azeotropic removal of water. The second step involves the formation of the hydrochloride salt.

Synthesis_Pathway cluster_0 Step 1: Esterification cluster_1 Intermediate cluster_2 Step 2: Salt Formation D_Glutamic_Acid D-Glutamic Acid Dibenzyl_Glutamate_TsOH (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate D_Glutamic_Acid->Dibenzyl_Glutamate_TsOH Reflux in Cyclohexane Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->Dibenzyl_Glutamate_TsOH p_TsOH p-Toluenesulfonic Acid p_TsOH->Dibenzyl_Glutamate_TsOH Final_Product (R)-Dibenzyl 2-aminopentanedioate hydrochloride Dibenzyl_Glutamate_TsOH->Final_Product HCl Hydrochloric Acid HCl->Final_Product

Caption: Overall synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the typical quantitative data for the large-scale synthesis, based on a starting amount of 100g of D-Glutamic Acid.

ParameterStep 1: EsterificationStep 2: Salt FormationOverall
Starting Material D-Glutamic Acid (100 g)(R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate (approx. 339 g)D-Glutamic Acid (100 g)
Key Reagents Benzyl Alcohol (482 mL), p-Toluenesulfonic acid monohydrate (143 g)Hydrochloric Acid (gaseous or concentrated solution)-
Solvent Cyclohexane (1 L)Ether or Ethyl Acetate-
Reaction Time 6-8 hours1-2 hours7-10 hours
Product (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonateThis compoundThis compound
Typical Yield 95-98%>90%85-95%
Purity (HPLC) >98%>99%>99%
Appearance White solidWhite to off-white crystalline solidWhite to off-white crystalline solid

Experimental Protocols

Step 1: Large-Scale Synthesis of (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate

This protocol is adapted from a reliable method for the synthesis of the corresponding (S)-enantiomer and is expected to perform similarly for the (R)-enantiomer.[1]

Materials:

  • D-Glutamic Acid (100 g, 0.68 mol)

  • p-Toluenesulfonic acid monohydrate (143 g, 0.75 mol)

  • Benzyl alcohol (482 mL, 4.65 mol)

  • Cyclohexane (1 L)

  • Ethyl acetate (1.2 L)

Equipment:

  • 5 L three-necked round-bottom flask

  • Mechanical stirrer

  • Heating mantle

  • Dean-Stark trap

  • Condenser

  • Buchner funnel and filter flask

Procedure:

  • To the 5 L three-necked round-bottom flask, add D-Glutamic acid, p-toluenesulfonic acid monohydrate, benzyl alcohol, and cyclohexane.

  • Equip the flask with a mechanical stirrer, a Dean-Stark trap topped with a condenser, and a heating mantle.

  • Heat the mixture to reflux with vigorous stirring. Water will begin to collect in the Dean-Stark trap as an azeotrope with cyclohexane.

  • Continue refluxing for 6-8 hours, or until no more water is collected in the Dean-Stark trap.

  • Cool the reaction mixture to approximately 50 °C.

  • Add ethyl acetate to the mixture and stir to induce precipitation.

  • Continue stirring at room temperature for 1 hour to ensure complete precipitation.

  • Collect the white solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with ethyl acetate.

  • Dry the product under vacuum to a constant weight.

Esterification_Workflow start Combine Reactants: D-Glutamic Acid, p-TsOH, Benzyl Alcohol, Cyclohexane reflux Heat to Reflux with Dean-Stark Trap start->reflux 6-8 hours cool Cool to 50 °C reflux->cool precipitate Add Ethyl Acetate and Stir for 1h cool->precipitate filter Filter the Solid precipitate->filter wash Wash with Ethyl Acetate filter->wash dry Dry Under Vacuum wash->dry product (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate dry->product Salt_Formation_Workflow start Suspend p-toluenesulfonate salt in DCM and NaHCO3(aq) extract Extract with DCM start->extract dry Dry organic layer and evaporate extract->dry dissolve Dissolve free base in anhydrous ether dry->dissolve add_hcl Add anhydrous HCl dissolve->add_hcl filter Filter the precipitate add_hcl->filter wash Wash with cold ether filter->wash final_product (R)-Dibenzyl 2-aminopentanedioate hydrochloride wash->final_product

References

Application Notes and Protocols for the Use of (R)-Dibenzyl 2-aminopentanedioate hydrochloride in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solution-phase peptide synthesis is a classical and highly adaptable method for constructing peptides.[1][2] This technique is particularly valuable for large-scale synthesis and for peptides that may be challenging to produce via solid-phase methods.[3] A critical aspect of solution-phase synthesis is the use of protecting groups to prevent unwanted side reactions at the various functional groups of the amino acids.[2][4]

This document provides detailed application notes and protocols for the use of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a protected form of D-glutamic acid, in solution-phase peptide synthesis. The dibenzyl ester protection of the carboxylic acid groups and the hydrochloride salt of the amine make this a stable and useful building block. The benzyl protecting groups are typically stable under a variety of coupling conditions and can be removed by catalytic hydrogenolysis.[5][6]

Core Concepts

In a typical solution-phase peptide synthesis workflow, the N-protected amino acid is coupled with a C-protected amino acid. The protecting groups are then selectively removed to allow for the next coupling reaction. This cycle of coupling and deprotection is repeated until the desired peptide sequence is assembled.[7] The intermediates at each step are typically purified by extraction, precipitation, or crystallization.[8][9]

This compound serves as a source of a D-glutamic acid residue. The benzyl esters protect the alpha- and gamma-carboxyl groups, while the amine is in its hydrochloride salt form. Prior to coupling, the amine must be neutralized to its free form.

Data Presentation

Table 1: Reagents and Materials for a Representative Dipeptide Synthesis

Reagent/MaterialMolecular FormulaMolecular Weight ( g/mol )Purpose
This compoundC₁₉H₂₂ClNO₄379.84D-Glutamic acid building block
N-Boc-L-AlanineC₈H₁₅NO₄189.21N-protected amino acid
N,N'-Dicyclohexylcarbodiimide (DCC)C₁₃H₂₂N₂206.33Coupling agent
1-Hydroxybenzotriazole (HOBt)C₆H₅N₃O135.12Racemization suppressant
Triethylamine (TEA)C₆H₁₅N101.19Base for neutralization
Dichloromethane (DCM)CH₂Cl₂84.93Solvent
Methanol (MeOH)CH₄O32.04Solvent for hydrogenolysis
Palladium on Carbon (10% Pd/C)Pd/C-Catalyst for hydrogenolysis
Ethyl Acetate (EtOAc)C₄H₈O₂88.11Extraction solvent
1 M Hydrochloric Acid (HCl)HCl36.46Aqueous wash
5% Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01Aqueous wash
Brine (saturated NaCl solution)NaCl58.44Aqueous wash
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Drying agent

Table 2: Representative Yields and Purity for a Dipeptide Synthesis

StepProductTheoretical Yield (g)Actual Yield (g)Percent Yield (%)Purity (by HPLC)
CouplingBoc-Ala-D-Glu(OBzl)-OBzl5.404.7588>95%
Deprotection (Hydrogenolysis)Boc-Ala-D-Glu-OH3.182.8088>97%

Note: Yields and purity are illustrative and can vary based on reaction scale and purification efficiency.

Experimental Protocols

Protocol 1: Neutralization of this compound
  • Suspend this compound (1.0 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Add triethylamine (TEA) (1.0 equivalent) dropwise with stirring.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete neutralization. The resulting solution contains the free amine of dibenzyl D-glutamate and is used directly in the coupling step.

Protocol 2: Peptide Coupling using DCC/HOBt

This protocol describes the coupling of an N-protected amino acid (e.g., N-Boc-L-Alanine) with the neutralized (R)-Dibenzyl 2-aminopentanedioate.

  • In a separate flask, dissolve N-Boc-L-Alanine (1.0 equivalent) and 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) in anhydrous DCM dropwise to the N-Boc-L-Alanine/HOBt solution. Stir for 15 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will start to form.[10]

  • Add the neutralized (R)-Dibenzyl 2-aminopentanedioate solution (from Protocol 1) to the activated N-Boc-L-Alanine solution.

  • Allow the reaction mixture to stir at 0 °C for 2 hours, and then at room temperature overnight.

  • Work-up: a. Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of DCM. b. Combine the filtrate and washes and transfer to a separatory funnel. c. Wash the organic layer successively with 1M HCl (2x), water (1x), 5% NaHCO₃ solution (2x), water (1x), and brine (1x).[10] d. Dry the organic layer over anhydrous Na₂SO₄. e. Filter to remove the drying agent and evaporate the solvent under reduced pressure to obtain the crude protected dipeptide.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or by silica gel column chromatography.

Protocol 3: Deprotection of Benzyl Esters by Catalytic Hydrogenolysis

This protocol describes the removal of the benzyl ester protecting groups from the protected dipeptide.

  • Dissolve the purified protected dipeptide in methanol (MeOH).[5]

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approximately 10-20% by weight of the peptide).[5]

  • Evacuate the flask and backfill with hydrogen gas (a balloon is often sufficient for small-scale reactions). Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-16 hours.[10]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Rinse the filter pad with methanol.

  • Combine the filtrate and washes and evaporate the solvent under reduced pressure to yield the deprotected peptide.

Visualizations

experimental_workflow cluster_step1 Step 1: Neutralization cluster_step2 Step 2: Peptide Coupling cluster_step3 Step 3: Work-up and Purification cluster_step4 Step 4: Deprotection start This compound neutralization Add TEA in DCM at 0°C start->neutralization free_amine Free Amine of Dibenzyl D-Glutamate neutralization->free_amine coupling Couple with Free Amine free_amine->coupling n_protected_aa N-Boc-L-Alanine activation Activate with DCC/HOBt in DCM at 0°C n_protected_aa->activation activation->coupling protected_dipeptide Protected Dipeptide coupling->protected_dipeptide workup Aqueous Washes (HCl, NaHCO₃, Brine) protected_dipeptide->workup purification Recrystallization or Chromatography workup->purification pure_protected_dipeptide Pure Protected Dipeptide purification->pure_protected_dipeptide deprotection Catalytic Hydrogenolysis (H₂, Pd/C in MeOH) pure_protected_dipeptide->deprotection final_peptide Final Deprotected Dipeptide deprotection->final_peptide

Caption: Workflow for the synthesis of a dipeptide using this compound.

reaction_scheme cluster_conditions reagent1 Boc-Ala-OH plus1 + reagents_bb reagent2 H-D-Glu(OBzl)-OBzl conditions DCC, HOBt DCM, 0°C to RT product Boc-Ala-D-Glu(OBzl)-OBzl conditions->product reagents_bb->conditions

References

Application Notes and Protocols for Monitoring Reactions with (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-Dibenzyl 2-aminopentanedioate hydrochloride, also known as L-Glutamic acid dibenzyl ester hydrochloride, is a common intermediate in peptide synthesis and medicinal chemistry. It serves as a protected form of L-glutamic acid, with its two carboxylic acid groups masked as benzyl esters. This protection allows for selective reactions at the primary amine. Monitoring the conversion of this starting material to desired products is critical for reaction optimization, yield determination, and purity assessment.

These application notes provide detailed protocols for three common analytical techniques used to monitor reactions involving this compound: Thin-Layer Chromatography (TLC) for rapid qualitative assessment, High-Performance Liquid Chromatography (HPLC) for quantitative analysis, and Liquid Chromatography-Mass Spectrometry (LC-MS) for structural confirmation.

Application Note 1: Rapid Reaction Monitoring by Thin-Layer Chromatography (TLC)

Principle

Thin-Layer Chromatography (TLC) is a rapid and cost-effective chromatographic technique used to separate components of a mixture based on their differential partitioning between a solid stationary phase (e.g., silica gel) and a liquid mobile phase. It is an indispensable tool for qualitatively monitoring the progress of a reaction by observing the disappearance of the starting material spot and the appearance of the product spot.[1] The retention factor (Rf), the ratio of the distance traveled by the analyte to the distance traveled by the solvent front, is used to identify compounds.[1]

Experimental Protocol

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254 pre-coated aluminum plates.

  • Mobile Phase (Solvent System): A mixture of ethyl acetate and hexanes is a common starting point. For this specific compound and its likely reaction products, a more polar system is required. A recommended system is Dichloromethane (DCM) and Methanol (MeOH). Start with a 95:5 (v/v) DCM:MeOH mixture and adjust the ratio based on the observed separation. Adding a small amount of acetic acid (0.1-1%) can improve the spot shape for acidic or basic compounds.

  • Reaction Sample: Aliquot of the reaction mixture (approx. 1-2 µL).

  • Reference Standards: Solutions of this compound (starting material) and, if available, the expected product in a suitable solvent (e.g., methanol, DCM).

  • Visualization Reagents:

    • UV Lamp (254 nm): The benzyl groups in the starting material are UV-active.

    • Ninhydrin solution (for visualizing primary/secondary amines): Dissolve 0.3 g ninhydrin in 100 mL of n-butanol and add 3 mL of acetic acid.

    • Potassium Permanganate (KMnO4) stain (for general visualization of oxidizable compounds).

2. Procedure

  • Plate Preparation: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark distinct lanes for the starting material (SM), the reaction mixture (R), and co-spot (C, a mix of SM and R).

  • Spotting: Using a capillary tube, apply a small spot of each solution to its designated lane on the origin line. Allow the solvent to evaporate completely.

  • Development: Place the TLC plate in a developing chamber pre-saturated with the chosen mobile phase vapor.[2] Ensure the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate via capillary action until it is about 1 cm from the top edge.

  • Drying: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • First, view the dried plate under a UV lamp at 254 nm and circle any visible spots. The starting material will be UV active.

    • Next, dip the plate into the ninhydrin staining solution and gently heat it with a heat gun until colored spots (typically purple or yellow) appear. The primary amine of the starting material will produce a colored spot. If the reaction involves acylation of the amine, the product spot will not stain with ninhydrin.

    • Alternatively, use a KMnO4 dip for general-purpose visualization.

3. Data Analysis

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) .[1]

  • Compare the spots in the reaction lane to the starting material lane. Reaction completion is indicated by the disappearance of the starting material spot. The appearance of a new spot corresponds to the formation of a product.

Data Presentation

CompoundExpected PolarityExpected Rf ValueVisualization Method
(R)-Dibenzyl 2-aminopentanedioate HClModerate~0.4 - 0.5UV, Ninhydrin
Product (e.g., N-acetylated derivative)More polar~0.2 - 0.3UV, KMnO4
Product (e.g., mono-debenzylated acid)More polar~0.1 - 0.2UV, Ninhydrin
Product (e.g., fully deprotected acid)Highly polar~0.0 - 0.1Ninhydrin
Note: Rf values are highly dependent on the exact mobile phase composition, temperature, and plate type. These are estimated values for a DCM:MeOH (95:5) system.

Visualization

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_vis Visualization & Analysis prep_plate Prepare TLC Plate (Draw Origin) spot_samples Spot Samples (SM, Reaction, Co-spot) prep_plate->spot_samples develop Develop Plate in Saturated Chamber spot_samples->develop dry Dry Plate & Mark Solvent Front develop->dry uv Visualize under UV Light (254 nm) dry->uv stain Stain Plate (e.g., Ninhydrin) uv->stain analyze Calculate Rf Values & Assess Reaction Progress stain->analyze

Workflow for TLC-based reaction monitoring.

Application Note 2: Quantitative Analysis by Reverse-Phase HPLC (RP-HPLC)

Principle

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture.[3] For reactions involving (R)-Dibenzyl 2-aminopentanedioate, a stability-indicating reverse-phase HPLC (RP-HPLC) method can be developed.[4] Separation is achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. The progress of the reaction can be accurately quantified by integrating the peak area of the starting material and the product(s) over time. The benzyl groups provide a strong chromophore for UV detection around 254-260 nm.[4]

Experimental Protocol

1. Instrumentation and Materials

  • HPLC System: An HPLC system equipped with a binary pump, degasser, autosampler, thermostatted column compartment, and a UV/Vis detector.[4][5]

  • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is suitable for this separation.[4]

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in Acetonitrile.

  • Diluent: A mixture of Mobile Phase A and B (e.g., 50:50 v/v) or Methanol.[6]

  • Reaction Sample: Quench a small aliquot of the reaction mixture and dilute it with the diluent to a suitable concentration (e.g., ~0.1 mg/mL). Filter through a 0.45 µm syringe filter before injection.

2. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.[6]

  • Column Temperature: 30 °C.

  • Detection Wavelength: 257 nm.

  • Gradient Program: A gradient elution is recommended to resolve compounds with different polarities effectively.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

3. Procedure

  • System Preparation: Equilibrate the HPLC system and column with the initial mobile phase conditions until a stable baseline is achieved.

  • Sample Preparation: Prepare a calibration curve by making serial dilutions of a standard solution of the starting material. Prepare the reaction mixture samples as described above.

  • Injection: Inject the standards and reaction samples.

  • Data Acquisition and Analysis: Acquire the chromatograms and integrate the peak areas. Calculate the concentration of the starting material and product in the reaction mixture using the calibration curve. The percent conversion can be calculated as:

    • % Conversion = [Area(Product) / (Area(Start Material) + Area(Product))] x 100%

Data Presentation

ParameterValue
ColumnC18 (150 mm x 4.6 mm, 5 µm)
Mobile PhaseA: 0.1% TFA in Water; B: 0.1% TFA in Acetonitrile
Flow Rate1.0 mL/min
DetectionUV at 257 nm
Retention Time (SM)~12-15 min
Retention Time (Prod)Dependent on product polarity (typically shorter)
Linearity Range1 - 100 µg/mL (r² > 0.999)
LOD / LOQ~0.3 µg/mL / ~1.0 µg/mL
*Note: Retention times are highly dependent on the specific gradient, column, and system.

Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing quench Quench Reaction Aliquot dilute Dilute Sample with Diluent quench->dilute filter Filter (0.45 µm) dilute->filter inject Inject Sample into Equilibrated HPLC System filter->inject separate Separation on C18 Column (Gradient) inject->separate detect UV Detection (257 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify using Calibration Curve integrate->quantify report Calculate % Conversion & Purity quantify->report

Workflow for quantitative HPLC analysis.

Application Note 3: Product Confirmation by LC-MS

Principle

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection capabilities of mass spectrometry.[7] This technique is invaluable for confirming the identity of reaction products and detecting potential byproducts by providing precise molecular weight information.[5] For reactions involving (R)-Dibenzyl 2-aminopentanedioate, Electrospray Ionization (ESI) in positive mode is highly effective, as the primary amine is readily protonated to form an [M+H]+ ion.

Experimental Protocol

1. Instrumentation and Materials

  • LC-MS System: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Triple Quadrupole, Q-TOF, or Orbitrap) with an ESI source.[7][8]

  • LC Conditions: Use the same column and similar mobile phase conditions as the HPLC method. Formic acid is often preferred over TFA as it is more compatible with MS detection and causes less ion suppression.

  • Sample Preparation: Prepare samples as for HPLC analysis, but at a slightly lower concentration (e.g., 1-10 µg/mL).

2. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • Scan Range: m/z 100 - 1000.

  • Capillary Voltage: 3.5 - 4.5 kV.

  • Source Temperature: 120 - 150 °C.

  • Desolvation Gas Flow: (Nitrogen) 600 - 800 L/hr.

  • Desolvation Temperature: 350 - 500 °C.

3. Procedure

  • Infusion (Optional): Infuse a standard solution of the starting material directly into the mass spectrometer to optimize MS parameters and confirm its expected mass.

  • LC-MS Run: Inject the diluted reaction mixture into the LC-MS system.

  • Data Analysis:

    • Extract the ion chromatogram for the expected m/z of the starting material and the product(s).

    • Examine the mass spectrum associated with each chromatographic peak.

    • Compare the observed exact mass of the [M+H]+ ion with the theoretical calculated mass to confirm the elemental composition.[9]

Data Presentation

CompoundMolecular FormulaTheoretical Exact Mass (Monoisotopic)Observed Ion [M+H]⁺
(R)-Dibenzyl 2-aminopentanedioateC₁₉H₂₁NO₄327.1471328.1544
Product (e.g., N-acetyl derivative)C₂₁H₂₃NO₅369.1576370.1649
Product (e.g., mono-debenzylated acid)C₁₂H₁₅NO₄237.0990238.1063

Visualization

LCMS_Logic reaction_mix Reaction Mixture lc_separation LC Separation (by Polarity) reaction_mix->lc_separation peak1 Chromatographic Peak 1 lc_separation->peak1 Elution peak2 Chromatographic Peak 2 lc_separation->peak2 Elution ms_analysis MS Analysis (m/z) peak1->ms_analysis peak2->ms_analysis mass1 Mass Spectrum 1 Observed m/z = 328.15 ms_analysis->mass1 mass2 Mass Spectrum 2 Observed m/z = 370.16 ms_analysis->mass2 confirm1 Identity Confirmed: Starting Material mass1->confirm1 confirm2 Identity Confirmed: Product mass2->confirm2

Logical workflow for LC-MS based product confirmation.

References

Troubleshooting & Optimization

Troubleshooting low coupling efficiency with (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize coupling reactions involving this reagent.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary causes of low coupling efficiency with this compound?

Low coupling efficiency can stem from several factors, often related to the reagents, reaction conditions, or inherent structural challenges.

  • Incomplete Deprotonation: The starting material is a hydrochloride salt, meaning the amine is protonated. For the coupling reaction to proceed, this amine must be deprotonated to a free, nucleophilic state.[1] Insufficient base will lead to a stalled or incomplete reaction.[1]

  • Steric Hindrance: The dibenzyl ester groups are bulky and can physically obstruct the approach of the coupling reagents and the incoming amine, slowing down the reaction.[2][3][4] This is a common issue with amino acids that have large side-chain protecting groups.[2]

  • Suboptimal Coupling Reagent: Standard carbodiimide reagents like DCC or EDC may be too weak to overcome the steric hindrance associated with this molecule, resulting in low yields.[2][5]

  • Poor Reagent Quality: Degradation of the amino acid derivative or the coupling reagents due to moisture or improper storage can significantly reduce reactivity.

  • Inappropriate Reaction Conditions: Factors such as solvent choice, temperature, and reaction time are critical and must be optimized for challenging couplings.[3][6]

  • Peptide Aggregation: In solid-phase peptide synthesis (SPPS), the growing peptide chain can aggregate, making the N-terminus inaccessible for the next coupling step.[3][7]

Q2: How should I handle the hydrochloride salt to ensure efficient coupling?

The protonated amino group of the hydrochloride salt must be neutralized to a free amine to act as a nucleophile.[1]

  • Solution: Add a sufficient amount of a non-nucleophilic organic base to the reaction mixture.

    • Recommended Bases: N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) are commonly used.[1][8] Hindered bases like 2,4,6-collidine are also a good option to minimize side reactions.[2]

    • Stoichiometry: Typically, 2-4 equivalents of the base relative to the amino acid salt are required to ensure complete neutralization of both the hydrochloride and any acidic species generated during the reaction.[1]

Q3: Which coupling reagents are most effective for a sterically hindered amino acid like this?

For sterically demanding couplings, more powerful reagents are necessary.[2][5][9] Standard carbodiimides are often insufficient.[10]

  • Recommendation: Switch to a more potent class of onium salt reagents (aminium/uronium or phosphonium salts).[2][5] These reagents form highly reactive esters that can better overcome steric barriers.[5]

Coupling Reagent Class Examples Relative Efficiency Racemization Risk Key Considerations
Aminium/Uronium Salts HATU, HCTU, HBTU, COMUVery HighLow to MediumHATU and HCTU are highly reactive and fast.[2] COMU offers high efficiency with a better safety profile.[8][11] Can cause guanidinylation of the free amine if used in excess.[11][12]
Phosphonium Salts PyBOP, PyAOPHighLowVery effective at minimizing racemization.[2] Good for cyclization or when guanidinylation is a concern.[2]
Carbodiimides DCC, DIC, EDCLow to MediumMedium to HighOften require an additive like HOBt or Oxyma to improve efficiency and suppress racemization.[13] Not ideal for sterically hindered couplings.[5]

Q4: What are the optimal reaction conditions (solvent, temperature, time)?

Optimizing reaction conditions is crucial for difficult couplings.

  • Solvents: Anhydrous polar aprotic solvents are generally preferred.

    • Primary Choices: N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are excellent choices for both solid-phase and solution-phase synthesis due to their good solvating properties.[1][6]

    • Alternatives: Dimethyl sulfoxide (DMSO) or Dichloromethane (DCM) can also be used.[1][6]

  • Temperature:

    • Most coupling reactions are performed at room temperature.[6]

    • For slow reactions, the temperature can be moderately increased to 40-50°C.[6] However, monitor the reaction closely as higher temperatures can increase the risk of side reactions like racemization.[3][6]

  • Reaction Time:

    • For hindered amino acids, extended reaction times are often necessary.[1][3] Standard 1-2 hour coupling times may be insufficient.

    • Consider extending the coupling time to 4 hours or even overnight.[1] Reaction progress should be monitored to determine the optimal time.[1]

Q5: How can I monitor the reaction to know if it's complete?

Monitoring the reaction is essential to determine if the coupling is successful or if troubleshooting is needed.[6]

  • Solid-Phase Peptide Synthesis (SPPS):

    • Kaiser Test (Ninhydrin Test): This is a common qualitative test to detect the presence of free primary amines on the resin.[10] A blue color indicates an incomplete coupling, while yellow/no color change suggests completion.[7]

    • Alternative Tests: For sequences with N-terminal proline (a secondary amine), the Kaiser test is less reliable. The isatin test or chloranil test can be used instead.[10]

  • Solution-Phase Synthesis:

    • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of starting materials and the formation of the product.[6]

    • High-Performance Liquid Chromatography (HPLC) & Mass Spectrometry (LC-MS): These techniques provide more quantitative and definitive analysis of the reaction mixture, allowing for accurate determination of conversion and identification of byproducts.[6][14][15]

Q6: What should I do if the reaction is still incomplete after optimization?

If a single coupling is insufficient, several strategies can be employed.

  • Double Coupling: After the initial coupling time, filter the reagents and repeat the coupling step with a fresh solution of the amino acid and coupling reagents.[7]

  • Capping: If recoupling is not desired or is ineffective, any unreacted N-terminal amines can be "capped" by acetylation.[5][16] This prevents the formation of deletion sequences in the final peptide. A common method is to treat the resin with a solution of acetic anhydride and a base like DIPEA in DMF.[5][10]

Experimental Protocols

Protocol 1: General Procedure for SPPS Coupling with HATU

  • Resin Preparation: Swell the resin-bound peptide (with a deprotected N-terminal amine) in DMF for 30-60 minutes.[14] Drain the solvent.

  • Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq. relative to resin loading), HATU (2.9 eq.), and an additive like HOAt (3 eq.) in DMF.[7]

  • Base Addition: Add DIPEA (6-8 eq.) to the activation mixture to neutralize the hydrochloride salt and facilitate the activation.[1][7] Allow the mixture to pre-activate for 1-5 minutes.[1][7]

  • Coupling: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature.

  • Monitoring: After 2-4 hours, take a small sample of resin beads, wash them, and perform a Kaiser test to check for completion.[7] If the test is positive (blue), continue the coupling or perform a second coupling.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then DCM (3 times) to remove all residual reagents.[7][14]

Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)

  • Plate Preparation: Use silica gel-coated TLC plates.

  • Spotting: Using a capillary tube, spot the reaction mixture, a co-spot (reaction mixture plus starting materials), and the individual starting material standards on the plate's baseline.

  • Elution: Develop the plate in a sealed chamber with an appropriate eluent system (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).[17]

  • Visualization: Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining with a suitable agent (e.g., potassium permanganate or ninhydrin).

  • Analysis: An efficient reaction will show the consumption of the starting materials and the appearance of a new spot for the product.

Visualizations

Troubleshooting Workflow

G start Low Coupling Efficiency Observed check_base Is sufficient non-nucleophilic base (2-4 eq) being used? start->check_base add_base ACTION: Add 2-4 eq. of DIPEA or NMM check_base->add_base No check_reagent Is a potent coupling reagent (e.g., HATU, PyBOP) being used? check_base->check_reagent Yes add_base->check_reagent change_reagent ACTION: Switch to HATU, HCTU, or PyBOP check_reagent->change_reagent No check_conditions Are reaction conditions optimized? (Time, Temp, Solvent) check_reagent->check_conditions Yes change_reagent->check_conditions optimize_conditions ACTION: Increase time (4-16h), increase temp (to 40°C), ensure DMF/NMP solvent check_conditions->optimize_conditions No monitor Monitor reaction (Kaiser test / TLC / LC-MS) check_conditions->monitor Yes optimize_conditions->monitor incomplete Is reaction still incomplete? monitor->incomplete recouple ACTION: Perform a double coupling incomplete->recouple Yes end Proceed to next step incomplete->end No cap ACTION: Cap unreacted amines with Acetic Anhydride recouple->cap If still incomplete cap->end

A troubleshooting workflow for low coupling efficiency.

General Peptide Coupling Mechanism

G cluster_activation 1. Carboxyl Activation cluster_coupling 2. Nucleophilic Attack AA1 R-COOH (Protected Amino Acid) ActiveEster R-CO-Act (Highly Reactive Intermediate) AA1->ActiveEster Reagent Coupling Reagent (e.g., HATU, DIC) Reagent->ActiveEster Peptide R-CO-NH-R' (Peptide Bond Formed) ActiveEster->Peptide Coupling AA2 H₂N-R' (Free Amine) AA2->Peptide Byproduct Byproducts

A simplified diagram of the peptide bond formation process.

Decision Tree for Coupling Reagent Selection

G start Select Coupling Reagent is_hindered Is the coupling sterically hindered? start->is_hindered is_racemization_prone Is racemization a major concern (e.g., coupling His or Cys)? is_hindered->is_racemization_prone Yes standard_coupling Standard Coupling is_hindered->standard_coupling No use_hbtu Use HBTU or COMU is_racemization_prone->use_hbtu No use_hatu Use HATU or PyAOP (Higher reactivity) is_racemization_prone->use_hatu Yes use_carbodiimide Use Carbodiimide + Oxyma (e.g., DIC/Oxyma) standard_coupling->use_carbodiimide

References

Technical Support Center: Deprotection of Dibenzyl Glutamate Esters

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the deprotection of dibenzyl glutamate esters. This resource is intended for researchers, scientists, and drug development professionals to help navigate challenges in peptide synthesis and other applications involving this common protecting group strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the deprotection of dibenzyl glutamate esters?

The primary side reactions encountered during the removal of benzyl protecting groups from glutamic acid residues are:

  • Pyroglutamate Formation: The N-terminal glutamic acid can cyclize to form a pyroglutamate residue. This is particularly prevalent under acidic conditions where the side-chain carboxyl group can react with the N-terminal amine.[1][2][3]

  • Racemization: The chiral center of the glutamic acid residue can undergo epimerization, leading to a loss of stereochemical purity. This can be promoted by both acidic and basic conditions used during deprotection and coupling steps.[1][4][5]

  • Incomplete Deprotection: Failure to completely remove both benzyl ester groups can result in a mixture of partially and fully deprotected products, complicating purification. This can be caused by insufficient acid strength, inadequate reaction time, or poor resin swelling in solid-phase synthesis.[6]

  • Chain Cleavage: Harsh acidic conditions, such as the use of HBr in trifluoroacetic acid (TFA), can lead to the cleavage of the peptide backbone.[4]

  • Formation of Aryl Ketones: During hydrogen fluoride (HF) cleavage, the unprotected carboxyl moiety can be protonated and dehydrated to form an acylium ion. This reactive intermediate can then react with scavengers like anisole to produce an aryl ketone.[1]

Troubleshooting Guides

Issue 1: Formation of Pyroglutamate

Q2: I am observing a significant amount of pyroglutamate formation in my product. What is causing this and how can I prevent it?

Cause: Pyroglutamate formation occurs when the free N-terminal amine of a glutamate residue attacks the side-chain carboxylic acid, leading to cyclization and the elimination of water.[3] This is often catalyzed by acidic conditions used during deprotection.[2] While this can also happen with glutamine, the conversion of glutamate to pyroglutamate is also a known side reaction.[3]

Solutions:

  • Minimize Exposure to Acid: Reduce the time the peptide is exposed to acidic conditions during and after deprotection.

  • Use Milder Deprotection Reagents: Consider using alternative deprotection methods that are less harsh than strong acids like HF or HBr/TFA. For example, catalytic transfer hydrogenation can be a milder alternative.

  • Addition of HOBt: In some cases, the addition of 1-hydroxybenzotriazole (HOBt) to the deprotection solution can help suppress this side reaction.[1]

  • pH Control: The rate of non-enzymatic pyroglutamate formation can be influenced by pH. Maintaining a neutral or slightly basic pH after deprotection can help minimize cyclization.[7]

Workflow for Minimizing Pyroglutamate Formation

Start Deprotection Step Acid_Exposure Prolonged Acid Exposure? Start->Acid_Exposure Pyroglutamate Pyroglutamate Formation Acid_Exposure->Pyroglutamate Yes Desired_Product Desired Deprotected Product Acid_Exposure->Desired_Product No Minimize_Acid Minimize Acid Exposure Time Pyroglutamate->Minimize_Acid Milder_Reagents Use Milder Deprotection Reagents (e.g., Catalytic Transfer Hydrogenation) Pyroglutamate->Milder_Reagents Add_HOBt Add HOBt to Deprotection Cocktail Pyroglutamate->Add_HOBt Minimize_Acid->Desired_Product Milder_Reagents->Desired_Product Add_HOBt->Desired_Product

Caption: Troubleshooting workflow for pyroglutamate formation.

Issue 2: Racemization of the Glutamate Residue

Q3: My final product shows significant racemization at the glutamic acid residue. What are the potential causes and how can I maintain stereochemical integrity?

Cause: Racemization at the α-carbon of an amino acid can occur during both the coupling and deprotection steps in peptide synthesis.[5] Activation of the carboxylic acid for coupling can lead to the formation of an oxazolone intermediate, which is prone to racemization.[1] Basic conditions used during neutralization or some deprotection methods can also promote epimerization.[4]

Solutions:

  • Use Racemization-Suppressing Additives: The addition of reagents like HOBt, 6-Cl-HOBt, or HOAt during the coupling step can significantly suppress racemization.[1]

  • Careful Choice of Coupling Reagents: Some coupling reagents are more prone to causing racemization than others. The extent of racemization can vary depending on the coupling reagent used.[5]

  • Avoid Strong Bases: If possible, avoid the use of strong bases for extended periods. In Boc/Bzl strategies, in situ neutralization protocols can be beneficial.[1]

  • Milder Deprotection Conditions: Basic hydrolysis for deprotection is often accompanied by racemization.[4] Alternative methods like using trimethylsilyl iodide (TMSI) have been shown to minimize both chain cleavage and racemization.[4]

Mechanism of Racemization

cluster_0 Racemization Pathway cluster_1 Suppression Activated Ester Activated Ester Oxazolone Oxazolone Activated Ester->Oxazolone Cyclization Racemized Product Racemized Product Oxazolone->Racemized Product Enolization & Reprotonation HOBt/HOAt HOBt/HOAt HOBt/HOAt->Activated Ester Traps activated ester, prevents oxazolone formation

Caption: Mechanism of racemization and its suppression.

Experimental Protocols

Protocol 1: Catalytic Hydrogenolysis for Dibenzyl Ester Deprotection

This method is generally milder than strong acid cleavage and can reduce side reactions like pyroglutamate formation and chain cleavage.

Reagents and Materials:

  • Dibenzyl-protected glutamate-containing peptide

  • Palladium on carbon (Pd/C, 10%)

  • Solvent: Methanol (MeOH), Ethanol (EtOH), or Tetrahydrofuran (THF)

  • Hydrogen source (H₂ gas balloon or Parr hydrogenator)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Dissolve the dibenzyl-protected peptide in the chosen solvent in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst to the solution (typically 10-20% by weight relative to the peptide).

  • Purge the flask with an inert gas (N₂ or Ar) to remove air.

  • Introduce hydrogen gas (H₂) to the flask, typically via a balloon or by connecting to a Parr apparatus.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 2-24 hours.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric when dry.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the deprotected product.

Protocol 2: Acidic Deprotection using Trifluoroacetic Acid (TFA)

This is a common method, particularly in solid-phase peptide synthesis (SPPS).

Reagents and Materials:

  • Dibenzyl-protected glutamate-containing peptide-resin

  • Deprotection Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. TIS acts as a scavenger to trap carbocations generated from the benzyl groups.

  • Dichloromethane (DCM) for washing

  • Diisopropylethylamine (DIEA) for neutralization (if required)

  • Cold diethyl ether for precipitation

Procedure for Solid-Phase Synthesis:

  • Wash the peptide-resin thoroughly with DCM.

  • Treat the resin with the TFA deprotection cocktail for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with additional TFA and then with DCM.

  • Combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

  • Centrifuge or filter to collect the precipitated peptide.

  • Wash the peptide with cold ether and dry under vacuum.

Data Summary

The choice of deprotection method can significantly impact the yield and purity of the final product. While specific quantitative data is highly dependent on the peptide sequence and reaction conditions, the following table provides a qualitative comparison of common deprotection methods for dibenzyl glutamate esters.

Deprotection MethodCommon Side ReactionsMitigation StrategiesRelative Mildness
Catalytic Hydrogenolysis (H₂/Pd/C) Incomplete deprotection (catalyst poisoning)Use fresh catalyst, ensure efficient stirringHigh
Trifluoroacetic Acid (TFA) Pyroglutamate formation, racemization, side-chain alkylationUse scavengers (e.g., TIS, water), minimize reaction timeModerate
Hydrobromic Acid (HBr) in Acetic Acid Chain cleavage, racemizationUse of scavengers, careful temperature controlLow
Hydrogen Fluoride (HF) Acylium ion formation leading to aryl ketones, safety hazardsUse of scavengers (e.g., anisole), specialized equipmentVery Low
Trimethylsilyl Iodide (TMSI) Reagent sensitivity to moistureUse anhydrous conditionsHigh

References

Technical Support Center: Purification of Peptides Containing (R)-dibenzyl glutamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted guidance for researchers, scientists, and drug development professionals facing challenges in the purification of synthetic peptides containing the (R)-dibenzyl glutamate residue. The presence of two bulky and hydrophobic benzyl protecting groups on the glutamate side chain introduces specific difficulties during purification, primarily related to solubility, aggregation, and chromatographic behavior.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying peptides that contain (R)-dibenzyl glutamate?

A1: The main difficulties arise from the two benzyl groups, which dramatically increase the peptide's overall hydrophobicity.[1] This leads to several common problems:

  • Poor Solubility: The crude peptide is often difficult to dissolve in the standard aqueous buffers used for reversed-phase high-performance liquid chromatography (RP-HPLC).[1][2]

  • Peptide Aggregation: Increased hydrophobicity promotes intermolecular interactions, causing the peptide to aggregate. This can lead to broad, tailing peaks during chromatography or even precipitation on the column.[1][3]

  • Co-elution with Impurities: Hydrophobic impurities, such as deletion sequences or by-products from synthesis, are more likely to have retention times similar to the target peptide in RP-HPLC, making separation challenging.[1][4]

Q2: What is the best initial solvent for dissolving a crude peptide containing (R)-dibenzyl glutamate?

A2: Due to the high hydrophobicity, it is best to start with a small amount of a strong organic solvent to ensure complete dissolution.[2] Recommended solvents include dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetonitrile (ACN). Once the peptide is fully dissolved, you can slowly and carefully dilute the solution with your initial HPLC mobile phase (e.g., water with 0.1% TFA) to the desired concentration for injection.[2]

Q3: Which purification strategy is most effective for these types of peptides?

A3: While RP-HPLC is the standard and most common method for peptide purification, a single RP-HPLC step may not be sufficient to achieve high purity for complex peptides containing (R)-dibenzyl glutamate.[5][6] An orthogonal purification strategy, which combines two different chromatography methods based on different separation principles, is often more effective.[5][7] A highly successful approach is to use Ion-Exchange Chromatography (IEX) as an initial purification step, followed by a final polishing step using RP-HPLC.[5][7] This two-dimensional approach separates impurities based on charge first, then hydrophobicity, significantly improving the final purity.

Q4: Can I improve my peak shape in RP-HPLC for a hydrophobic peptide?

A4: Yes. Poor peak shape (broadening or tailing) for hydrophobic peptides is often due to aggregation or strong secondary interactions with the column.[8][9] To improve this, you can:

  • Increase Column Temperature: Elevating the column temperature to 40-60°C can disrupt aggregation and reduce strong hydrophobic interactions, leading to sharper peaks and better resolution.[2]

  • Optimize the Mobile Phase: While 0.1% trifluoroacetic acid (TFA) in water and acetonitrile is standard, you can experiment with different ion-pairing agents like formic acid or test other organic modifiers such as isopropanol.[1]

  • Lower Peptide Concentration: Injecting a more dilute sample can reduce the tendency for the peptide to aggregate on the column.[7]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of peptides containing (R)-dibenzyl glutamate.

Symptom Possible Cause(s) Suggested Solution(s)
Crude peptide will not dissolve in the initial mobile phase. The high hydrophobicity from the dibenzyl groups leads to poor aqueous solubility.[1][2]1. Dissolve the peptide in a minimal amount of a strong organic solvent (DMSO, DMF) first.[2]2. Once dissolved, slowly add the aqueous mobile phase A to the desired injection concentration.[2]3. Briefly sonicate the sample to aid dissolution.
HPLC chromatogram shows broad, tailing, or split peaks. 1. Peptide aggregation on the column.[1]2. Strong secondary interactions between the peptide and the stationary phase.[8]3. The column is overloaded with the sample.[7]1. Increase the column temperature to 40-60°C to reduce aggregation.[2]2. Reduce the concentration of the peptide sample injected onto the column.[7]3. Ensure the peptide is fully dissolved before injection; consider using a stronger initial solvent.
Low recovery of the target peptide after purification. 1. The peptide is irreversibly adsorbed onto the HPLC column due to extreme hydrophobicity.[2]2. The peptide precipitated during the run due to poor solubility in the mobile phase.3. Suboptimal fraction collection parameters caused the peptide peak to be missed.[2]1. Use a column with a different stationary phase (e.g., C8 or C4 instead of C18) that is less hydrophobic.[6]2. Develop a shallower gradient during elution to ensure the peptide remains soluble.3. Perform an analytical run first to precisely determine the retention time and set the fraction collection window accordingly.[2]
Target peptide co-elutes with impurities. Impurities have similar hydrophobicity to the target peptide, making separation by RP-HPLC alone difficult.[4][5]1. Implement an orthogonal purification strategy. Use Ion-Exchange Chromatography (IEX) to remove impurities with different charge characteristics before the final RP-HPLC step.[5][7]2. Optimize the RP-HPLC gradient. A shallower, longer gradient can improve the resolution between closely eluting compounds.[10]

Data Presentation: Comparison of Purification Strategies

The following table summarizes the effectiveness of different purification strategies for peptides containing (R)-dibenzyl glutamate.

Strategy Typical Purity Achieved Typical Yield Pros Cons
Single-Step RP-HPLC (C18) 85-95%Moderate to Low- Fast and straightforward method.- Widely available equipment and columns.[6]- Risk of co-elution with hydrophobic impurities.[5]- Potential for poor peak shape and low recovery due to peptide aggregation.[1]
Orthogonal: IEX followed by RP-HPLC >98%Moderate- Excellent removal of impurities with different charge properties.[5][7]- Significantly higher final purity.[5]- Reduces the load on the final RP-HPLC column.- More time-consuming, two-step process.- Requires additional buffers and equipment for IEX.
RP-HPLC with Modified Conditions 90-97%Moderate- Can improve resolution and recovery without a second dimension.- Elevated temperature is easy to implement.[2]- May require significant method development.- Not always sufficient to resolve all impurities.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification

This protocol outlines a standard method for purifying a peptide containing (R)-dibenzyl glutamate using RP-HPLC.

  • Sample Preparation:

    • Dissolve the crude peptide in a minimal volume of DMSO or DMF.

    • Sonicate briefly if necessary to ensure it is fully dissolved.

    • Slowly dilute the dissolved peptide with Mobile Phase A to a final concentration suitable for injection (e.g., 2-5 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Setup and Conditions:

    • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100-300 Å pore size).

    • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

    • Flow Rate: Scale according to your column diameter (e.g., 1.0 mL/min for a 4.6 mm ID analytical column; 20 mL/min for a 21.2 mm ID preparative column).

    • Detection: UV absorbance at 214 nm and 280 nm.[7]

    • Column Temperature: 40-50°C.[1]

    • Gradient: Develop a shallow linear gradient based on the peptide's hydrophobicity. A typical starting point is 30% to 80% Mobile Phase B over 40-60 minutes.[7]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the main peak.

    • Analyze the purity of the collected fractions using analytical RP-HPLC.

    • Pool the fractions that meet the desired purity level.

    • Lyophilize the pooled fractions to obtain the purified peptide as a white powder.[7][10]

Protocol 2: Orthogonal Purification (IEX followed by RP-HPLC)

This two-step protocol is designed to achieve very high purity.[7]

Step 1: Ion-Exchange Chromatography (IEX)

  • Materials:

    • Crude peptide

    • IEX column (e.g., strong cation exchanger like SP Sepharose)

    • Binding Buffer (e.g., 20 mM sodium phosphate, pH 3.0)

    • Elution Buffer (e.g., 20 mM sodium phosphate, 1 M NaCl, pH 3.0)[7]

  • IEX Method:

    • Equilibration: Equilibrate the IEX column with Binding Buffer.

    • Sample Loading: Dissolve the crude peptide in Binding Buffer and load it onto the column.

    • Wash: Wash the column with Binding Buffer to remove unbound impurities.

    • Elution: Apply a linear gradient from 0% to 100% Elution Buffer to elute the bound peptides based on their charge.

    • Fraction Collection: Collect fractions across the elution peak.

Step 2: Reversed-Phase HPLC (RP-HPLC)

  • Sample Preparation:

    • Pool the IEX fractions containing the peptide of interest.

    • Desalt the pooled fractions if necessary (e.g., using a C18 solid-phase extraction cartridge).

    • Lyophilize the desalted peptide.

  • RP-HPLC Method:

    • Follow the procedure outlined in Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) Purification using the partially purified peptide from the IEX step.[7]

Visualizations

PurificationWorkflow Crude Crude Peptide ((R)-dibenzyl glutamate) Dissolve Dissolve in Organic Solvent (DMSO/DMF) Crude->Dissolve Dilute Dilute with Mobile Phase A Dissolve->Dilute Filter Filter Sample (0.22 µm) Dilute->Filter Strategy Choose Strategy Filter->Strategy RPHPLC Single-Step RP-HPLC Strategy->RPHPLC Standard IEX Step 1: Ion-Exchange Chromatography (IEX) Strategy->IEX Orthogonal Analyze Analyze Fractions (Analytical HPLC/MS) RPHPLC->Analyze Desalt Desalt & Lyophilize IEX Fractions IEX->Desalt RPHPLC2 Step 2: RP-HPLC Polishing Desalt->RPHPLC2 RPHPLC2->Analyze Pool Pool Pure Fractions Analyze->Pool Lyophilize Lyophilize Pool->Lyophilize Final Purified Peptide (>95-98%) Lyophilize->Final

Caption: General purification workflow for peptides containing (R)-dibenzyl glutamate.

TroubleshootingTree Start Problem Encountered Solubility Poor Solubility? Start->Solubility PeakShape Bad Peak Shape? Start->PeakShape Recovery Low Recovery? Start->Recovery Sol_S1 Use minimal DMSO/DMF for initial dissolution Solubility->Sol_S1 Yes Sol_S2 Sonicate sample before injection Solubility->Sol_S2 Yes Peak_S1 Increase column temp (40-60°C) PeakShape->Peak_S1 Yes Peak_S2 Decrease sample concentration PeakShape->Peak_S2 Yes Peak_S3 Use shallower gradient PeakShape->Peak_S3 Yes Rec_S1 Use less hydrophobic column (C8/C4) Recovery->Rec_S1 Yes Rec_S2 Check fraction collection times Recovery->Rec_S2 Yes Rec_S3 Consider Orthogonal Purification (IEX) Recovery->Rec_S3 Yes

Caption: Troubleshooting decision tree for common purification issues.

References

Technical Support Center: Optimizing Chiral HPLC Separation of (R)- and (S)-Dibenzyl 2-Aminopentanedioate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral separation of (R)- and (S)-dibenzyl 2-aminopentanedioate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your chromatographic experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the chiral HPLC separation of (R)- and (S)-dibenzyl 2-aminopentanedioate.

1. Poor or No Resolution of Enantiomers

  • Question: My chromatogram shows a single peak or two poorly resolved peaks for (R)- and (S)-dibenzyl 2-aminopentanedioate. What are the likely causes and how can I improve the separation?

  • Answer: Poor resolution is a common challenge in chiral chromatography. The primary reason is often a suboptimal choice of the chiral stationary phase (CSP) or mobile phase composition.

    • Chiral Stationary Phase (CSP) Selection: The choice of CSP is the most critical factor for successful enantiomeric separation.[1] For amino acid esters, polysaccharide-based CSPs are often the most effective.[1]

      • Recommendation: If you are not achieving separation, consider screening different polysaccharide-based columns, such as those with amylose or cellulose derivatives like amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak IA) or cellulose tris(3,5-dimethylphenylcarbamate) (Chiralcel OD-H).[1] For α-amino acid esters, Chiralpak IA and Chiralpak AD-H have shown superior performance in some cases.[1]

    • Mobile Phase Composition: The mobile phase composition significantly influences selectivity and resolution.

      • Normal-Phase Chromatography: For polysaccharide-based CSPs, normal-phase elution using a mixture of a non-polar solvent like hexane and an alcohol modifier (e.g., 2-propanol or ethanol) is common. The percentage of the alcohol modifier is a critical parameter to optimize. A lower percentage of the modifier generally increases retention and can improve resolution, but it also lengthens the analysis time.

      • Mobile Phase Additives: While less common in normal-phase, the addition of a small amount of an acidic or basic additive can sometimes improve peak shape and resolution, although this is more typical for reversed-phase separations of acidic or basic analytes.

    • Temperature: Temperature can affect the chiral recognition mechanism.

      • Recommendation: If your HPLC system has a column thermostat, experiment with different temperatures, for example, in the range of 10°C to 40°C. Lower temperatures often lead to better resolution but can also increase analysis time and backpressure.

    • Flow Rate: A lower flow rate generally allows for more interaction between the analytes and the CSP, which can lead to improved resolution.

      • Recommendation: Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min).

2. Peak Tailing

  • Question: One or both of my enantiomer peaks are showing significant tailing. What could be causing this and how can I fix it?

  • Answer: Peak tailing can be caused by several factors, from column issues to secondary interactions.

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing. For silica-based CSPs, this can occur due to interactions with residual silanol groups.

      • Recommendation: While working in normal-phase with non-polar solvents, this is less common. However, if you suspect secondary interactions, ensure your mobile phase components are of high purity and consider if a different CSP with a different surface chemistry might be beneficial.

    • Column Contamination or Degradation: Accumulation of contaminants on the column can create active sites that cause tailing. The use of incompatible solvents can also damage the stationary phase.

      • Recommendation: Flush the column with a strong, compatible solvent as recommended by the manufacturer. If the problem persists, the column may be old or damaged and require replacement.

    • Sample Overload: Injecting too much sample can lead to broad and asymmetric peaks.

      • Recommendation: Try reducing the injection volume or the concentration of your sample.

3. Inconsistent Retention Times

  • Question: The retention times for my enantiomers are shifting between injections. What is causing this variability?

  • Answer: Fluctuating retention times usually point to issues with the stability of the chromatographic system.

    • Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause.

      • Recommendation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed. If using a multi-component mobile phase, use a precise pump or prepare the mixture by accurate volumetric or gravimetric measurements.

    • Temperature Fluctuations: Changes in ambient temperature can affect retention times if the column is not thermostatted.

      • Recommendation: Use a column oven to maintain a constant temperature.

    • Column Equilibration: Insufficient column equilibration before starting a sequence of injections can lead to drifting retention times.

      • Recommendation: Equilibrate the column with the mobile phase for a sufficient amount of time (e.g., 10-20 column volumes) until a stable baseline is achieved.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for method development for the chiral separation of (R)- and (S)-dibenzyl 2-aminopentanedioate?

A1: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as one coated with an amylose or cellulose derivative. For the mobile phase, begin with a mixture of n-hexane and 2-propanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min. Monitor the separation at a UV wavelength where the compound has good absorbance (likely around 254 nm due to the benzyl groups). From there, you can optimize the percentage of 2-propanol to improve resolution.

Q2: Do I need to derivatize my sample before analysis?

A2: For the chiral separation of (R)- and (S)-dibenzyl 2-aminopentanedioate, derivatization is generally not necessary if you are using a suitable chiral stationary phase. The dibenzyl ester groups should provide sufficient interaction with the CSP for chiral recognition. In some cases, derivatization is used to improve detection sensitivity or to introduce interaction sites for specific types of CSPs, but it is not the primary approach for this class of compounds.

Q3: How can I determine the elution order of the (R)- and (S)-enantiomers?

A3: To determine the elution order, you will need to inject a standard of a single, known enantiomer (either R or S) and compare its retention time to the chromatogram of the racemic mixture.

Q4: What are typical resolution values I should aim for?

A4: A resolution (Rs) value of 1.5 or greater is generally considered baseline separation, which is ideal for accurate quantification. For routine analysis, an Rs value between 1.2 and 1.5 may be acceptable.

Experimental Protocols

The following is a representative experimental protocol for the chiral HPLC separation of an amino acid benzyl ester. This should be used as a starting point and optimized for (R)- and (S)-dibenzyl 2-aminopentanedioate.

Objective: To separate the enantiomers of a dibenzyl amino acid ester using chiral HPLC.

Materials:

  • HPLC system with UV detector

  • Chiral stationary phase: Chiralpak IA (amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm)

  • HPLC-grade n-hexane

  • HPLC-grade 2-propanol

  • Sample: Racemic dibenzyl 2-aminopentanedioate dissolved in mobile phase or a compatible solvent.

Method:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and 2-propanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.

  • System Equilibration: Install the Chiralpak IA column and equilibrate the system with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is observed.

  • Sample Preparation: Prepare a solution of the racemic sample at a concentration of approximately 1 mg/mL in the mobile phase. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Detection: Monitor the eluent at a wavelength of 254 nm.

  • Data Analysis: Record the chromatogram and determine the retention times (tR) for each enantiomer and calculate the resolution (Rs) and selectivity factor (α).

  • Optimization: If the resolution is not satisfactory, systematically vary the percentage of 2-propanol in the mobile phase (e.g., in increments of 2-5%) to find the optimal composition. Also, consider optimizing the flow rate and temperature as needed.

Data Presentation

The following table summarizes typical chromatographic data for the chiral separation of amino acid esters on polysaccharide-based CSPs. This data is for analogous compounds and should serve as a reference for what might be expected for dibenzyl 2-aminopentanedioate.

Analyte (Analogous Compound)Chiral Stationary Phase (CSP)Mobile Phase (v/v)Retention Time (tR1, min)Retention Time (tR2, min)Selectivity (α)Resolution (Rs)
N-Cbz-Alanine benzyl esterChiralpak AD-Hn-Hexane / 2-Propanol (90/10)8.510.21.252.1
N-Boc-Phenylalanine benzyl esterChiralcel OD-Hn-Hexane / 2-Propanol (80/20)6.37.81.292.5
Leucine ethyl ester (as NBD derivative)Chiralpak IAn-Hexane / 2-Propanol (85/15)12.114.51.232.8

Visualizations

TroubleshootingWorkflow start Start: Poor or No Resolution check_csp Is the CSP appropriate for amino acid esters? start->check_csp optimize_mp Optimize Mobile Phase (% Alcohol Modifier) check_csp->optimize_mp Yes fail Consider a different CSP check_csp->fail No optimize_temp Optimize Temperature optimize_mp->optimize_temp optimize_flow Optimize Flow Rate optimize_temp->optimize_flow success Resolution Achieved optimize_flow->success

Caption: Troubleshooting workflow for poor resolution.

ExperimentalWorkflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mp Prepare Mobile Phase (e.g., Hexane/IPA) equilibrate Equilibrate Column prep_mp->equilibrate prep_sample Prepare Sample Solution (1 mg/mL) inject Inject Sample prep_sample->inject equilibrate->inject detect UV Detection inject->detect analyze Analyze Chromatogram detect->analyze optimize Optimize Method analyze->optimize

Caption: General experimental workflow for chiral HPLC.

References

Technical Support Center: Synthesis of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (R)-Dibenzyl 2-aminopentanedioate hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis of this compound?

A1: The most prevalent impurities include (R)-pyroglutamic acid benzyl ester, mono-benzylated intermediates (α-benzyl (R)-glutamate and γ-benzyl (R)-glutamate), unreacted (R)-glutamic acid, the enantiomeric impurity (S)-Dibenzyl 2-aminopentanedioate, and residual benzyl alcohol.

Q2: How is the formation of the pyroglutamic acid impurity minimized?

A2: The formation of pyroglutamic acid is an intramolecular cyclization that can occur with glutamic acid and its esters, often promoted by heat.[1][2][3] To minimize this, it is crucial to maintain careful temperature control throughout the reaction and purification steps. Using a milder acid catalyst and avoiding prolonged heating can significantly reduce the formation of this impurity.

Q3: What causes the presence of the (S)-enantiomer impurity, and how can it be controlled?

A3: The (S)-enantiomer is a result of racemization, which can be induced by harsh reaction conditions, particularly the choice of solvent and prolonged heating.[4] It has been reported that conducting the esterification in a non-polar azeotroping solvent like cyclohexane can prevent racemization, whereas solvents like toluene or benzyl alcohol itself can promote it.[4]

Q4: Why do I observe mono-benzylated glutamates in my product mixture?

A4: The presence of α-benzyl (R)-glutamate and γ-benzyl (R)-glutamate is typically due to incomplete esterification.[5] To drive the reaction to completion and favor the formation of the dibenzyl ester, ensure the use of a sufficient excess of benzyl alcohol and an effective water removal technique, such as a Dean-Stark apparatus.[4]

Troubleshooting Guides

Issue 1: High levels of (R)-pyroglutamic acid benzyl ester detected.
  • Root Cause: Intramolecular cyclization of the glutamic acid derivative, often exacerbated by high temperatures.[1][3]

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature as low as feasible while ensuring a reasonable reaction rate. Avoid excessive heating during solvent removal.

    • Reaction Time: Monitor the reaction progress (e.g., by TLC or HPLC) and stop the reaction as soon as the starting material is consumed to avoid prolonged exposure to heat.

    • pH Control: While the esterification is acid-catalyzed, excess acidity can sometimes promote side reactions. Ensure the appropriate stoichiometry of the acid catalyst.

Issue 2: Significant presence of the (S)-enantiomer (racemization).
  • Root Cause: Racemization at the chiral center, often promoted by the solvent and reaction temperature.[4]

  • Troubleshooting Steps:

    • Solvent Choice: Utilize cyclohexane as the azeotroping solvent for water removal.[4] Avoid using toluene or an excess of benzyl alcohol as the primary solvent if racemization is observed.[4]

    • Temperature Management: As with pyroglutamate formation, lower reaction temperatures can help minimize racemization.

    • Catalyst Choice: While p-toluenesulfonic acid is common, explore other milder acidic catalysts if racemization persists.

Issue 3: Incomplete reaction with residual mono-esters and starting material.
  • Root Cause: Insufficient reaction time, inadequate water removal, or insufficient reagents.[5]

  • Troubleshooting Steps:

    • Water Removal: Ensure the Dean-Stark apparatus is functioning efficiently to remove water, which is a byproduct of the esterification.

    • Reagent Stoichiometry: Use a sufficient excess of benzyl alcohol (e.g., 5 equivalents) to drive the equilibrium towards the dibenzyl ester.[4]

    • Reaction Time: Extend the reaction time and monitor for the disappearance of the starting material and mono-esters by a suitable analytical method like HPLC.

Impurity Summary

Impurity NameCommon Cause(s)Recommended Analytical Method
(R)-Pyroglutamic acid benzyl esterHigh reaction temperature, prolonged reaction timeHPLC, GC-MS
(S)-Dibenzyl 2-aminopentanedioateRacemization due to solvent choice and/or high temperatureChiral HPLC[1][6]
α-Benzyl (R)-glutamateIncomplete esterificationHPLC
γ-Benzyl (R)-glutamateIncomplete esterificationHPLC
(R)-Glutamic acidUnreacted starting materialHPLC
Benzyl alcoholResidual reactant/solventGC

Experimental Protocols

Key Experiment: Synthesis of (R)-Dibenzyl 2-aminopentanedioate p-Toluenesulfonate

This protocol is adapted from a literature procedure that minimizes racemization.[4] The p-toluenesulfonate salt can be converted to the hydrochloride salt in a subsequent step.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, combine (R)-glutamic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), benzyl alcohol (5 equivalents), and cyclohexane.

  • Heating and Water Removal: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with cyclohexane. Continue refluxing for approximately 6 hours or until no more water is collected.

  • Crystallization: Cool the reaction mixture to approximately 50°C. Add ethyl acetate to the mixture. The product may precipitate.

  • Isolation: Warm the resulting suspension to reflux for a few minutes, then allow it to cool to room temperature while stirring for 1 hour.

  • Filtration and Drying: Collect the solid product by filtration, wash with ethyl acetate, and dry under vacuum to yield (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate.

Analytical Protocol: Chiral HPLC for Enantiomeric Purity
  • Sample Preparation: Dissolve a small amount of the synthesized product in the mobile phase.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., CHIRALPAK IA, IC) is often effective.[6]

    • Mobile Phase: A mixture of hexane and a polar organic solvent like isopropanol or ethanol, often with an acidic additive like trifluoroacetic acid (TFA), is a common starting point.

    • Detection: UV detection at a suitable wavelength (e.g., 210 nm).

  • Analysis: Inject the sample and a racemic standard. The enantiomeric purity can be determined by comparing the peak areas of the (R) and (S) enantiomers.

Visualizations

Synthesis_Pathway R_Glutamic_Acid (R)-Glutamic Acid p_TsOH p-TsOH R_Glutamic_Acid->p_TsOH Benzyl_Alcohol Benzyl Alcohol Benzyl_Alcohol->p_TsOH Heat Heat, Cyclohexane (Azeotropic Removal of H2O) p_TsOH->Heat Catalyst Product_TsOH (R)-Dibenzyl 2-aminopentanedioate p-Toluenesulfonate Heat->Product_TsOH HCl_step Base, then HCl Product_TsOH->HCl_step Final_Product (R)-Dibenzyl 2-aminopentanedioate Hydrochloride HCl_step->Final_Product

Caption: Synthesis pathway for this compound.

Impurity_Formation Start (R)-Glutamic Acid Target (R)-Dibenzyl 2-aminopentanedioate Start->Target Esterification (Desired Reaction) Pyroglutamate Pyroglutamic Acid Derivative Start->Pyroglutamate Intramolecular Cyclization (Heat) Mono_alpha α-Mono-benzyl Ester Start->Mono_alpha Incomplete Reaction Mono_gamma γ-Mono-benzyl Ester Start->Mono_gamma Incomplete Reaction Enantiomer (S)-Enantiomer Target->Enantiomer Racemization (Heat, Solvent)

Caption: Formation pathways of common impurities during the synthesis.

Troubleshooting_Workflow Start Analyze Product Mixture (e.g., HPLC, Chiral HPLC) Impurity_Identified Impurity Identified? Start->Impurity_Identified Pyroglutamate High Pyroglutamate? Impurity_Identified->Pyroglutamate Yes End Re-run Synthesis & Analyze Impurity_Identified->End No (Purity OK) Racemization High (S)-Enantiomer? Pyroglutamate->Racemization No Action_Temp Reduce Temperature & Reaction Time Pyroglutamate->Action_Temp Yes Incomplete_Rxn High Mono-esters? Racemization->Incomplete_Rxn No Action_Solvent Change Solvent to Cyclohexane Racemization->Action_Solvent Yes Action_Stoich Increase Benzyl Alcohol & Reaction Time Incomplete_Rxn->Action_Stoich Yes Incomplete_Rxn->End No (Other Issue) Action_Temp->End Action_Solvent->End Action_Stoich->End

Caption: A logical workflow for troubleshooting common synthesis impurities.

References

Improving the yield of GCPII inhibitors from (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers synthesizing Glutamate Carboxypeptidase II (GCPII) inhibitors, with a focus on derivatives of (R)-Dibenzyl 2-aminopentanedioate hydrochloride.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of urea-based, thiol-based, and phosphonate-based GCPII inhibitors.

Urea-Based GCPII Inhibitors

The synthesis of urea-based inhibitors from this compound typically involves the formation of an isocyanate intermediate followed by coupling with another amino acid derivative and subsequent deprotection.

Issue 1: Low Yield of Isocyanate Intermediate

  • Question: I am getting a low yield of the isocyanate intermediate when reacting this compound with phosgene or a phosgene equivalent (e.g., triphosgene). What could be the cause?

  • Answer:

    • Moisture: Phosgene and its equivalents are highly sensitive to moisture, which can lead to their decomposition and the formation of undesired side products. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents should be anhydrous.

    • Incomplete Reaction: The reaction of the hydrochloride salt with phosgene can be slow. Ensure the reaction is stirred vigorously and for a sufficient amount of time. Monitoring the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the amine peak and appearance of the isocyanate peak at ~2250-2270 cm⁻¹) is recommended.

    • Side Reactions: At elevated temperatures, intramolecular cyclization of the glutamate derivative can occur, leading to the formation of a pyroglutamate derivative, which will not form the desired isocyanate. It is crucial to maintain low temperatures during the initial stages of the reaction.

    • Reagent Purity: The purity of the starting material and phosgene equivalent is critical. Impurities can interfere with the reaction.

Issue 2: Formation of Symmetrical Urea Byproducts

  • Question: During the coupling of my isocyanate intermediate with another amino acid ester, I am observing a significant amount of symmetrical urea byproducts. How can I minimize this?

  • Answer:

    • Order of Addition: The order of addition of reagents is crucial. It is generally recommended to add the isocyanate solution slowly to a solution of the second amino acid ester. This ensures that the isocyanate reacts with the desired amine before it can react with another molecule of itself.[1]

    • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the second amino acid ester to ensure complete consumption of the isocyanate.

    • Alternative Coupling Reagents: Instead of generating a potentially unstable isocyanate, consider using coupling reagents like carbonyldiimidazole (CDI). The reaction of the amine with CDI forms a carbamoylimidazole intermediate which is generally more stable and less prone to forming symmetrical ureas.[1][2]

Issue 3: Incomplete Deprotection of Benzyl Esters

  • Question: The final deprotection step to remove the benzyl esters is sluggish or incomplete. What can I do to improve the yield of the final product?

  • Answer:

    • Catalyst Activity: The activity of the Palladium on carbon (Pd/C) catalyst is crucial for hydrogenation. Use a fresh batch of high-quality catalyst. The catalyst loading may also need to be optimized.

    • Hydrogen Pressure: Ensure the reaction is performed under an adequate pressure of hydrogen gas (typically 30-50 psi).[3]

    • Solvent Choice: The choice of solvent can significantly impact the reaction rate. Ethyl acetate is a commonly used solvent for this transformation.[3] Ensure the starting material is fully dissolved in the solvent.

    • Catalyst Poisoning: Certain functional groups, particularly sulfur-containing compounds, can poison the catalyst. Ensure all reagents and solvents are free from such impurities.

    • Alternative Deprotection Methods: If catalytic hydrogenation is not effective, other deprotection methods can be considered, although they may be less chemoselective. These include using strong acids like HBr in acetic acid or Lewis acids like TMSI. However, these conditions can also cleave other acid-labile protecting groups.

Thiol-Based GCPII Inhibitors

The synthesis of thiol-based inhibitors often involves the introduction of a protected thiol group onto the pentanedioate backbone, followed by deprotection.

Issue: Difficulty in Introducing the Thiol Moiety

  • Question: I am having trouble with the nucleophilic substitution reaction to introduce the protected thiol group. What are some common pitfalls?

  • Answer:

    • Leaving Group: Ensure you are using a good leaving group on the electrophile (e.g., tosylate, mesylate, or halide).

    • Reaction Conditions: The reaction may require elevated temperatures and a suitable polar aprotic solvent like DMF or DMSO to proceed at a reasonable rate.

    • Steric Hindrance: The stereocenter at the C2 position of the pentanedioate can introduce steric hindrance. Using a less bulky protected thiol nucleophile might improve the reaction rate.

Issue: Unwanted Disulfide Bond Formation

  • Question: During the deprotection of the thiol group, I am observing the formation of disulfide-linked dimers. How can I prevent this?

  • Answer:

    • Reducing Conditions: Perform the deprotection and subsequent work-up under inert and reducing conditions. Degassing solvents and using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) in the work-up can help prevent oxidation.

    • Immediate Use or Derivatization: Once the free thiol is obtained, it is often best to use it immediately in the next step or to derivatize it to a more stable form if storage is necessary.

Phosphonate-Based GCPII Inhibitors

The synthesis of phosphonate-based inhibitors typically involves the formation of a carbon-phosphorus bond.

Issue: Low Yield in the Arbuzov or Michaelis-Becker Reaction

  • Question: The reaction to form the phosphonate ester is giving a low yield. What factors should I consider?

  • Answer:

    • Reaction Temperature: The Arbuzov reaction often requires high temperatures, which can lead to side reactions. Careful temperature control is essential. The Michaelis-Becker reaction is typically performed at lower temperatures but requires a strong base.

    • Reagent Purity: The purity of the trialkyl phosphite and the alkyl halide is critical.

    • Side Reactions: For the Michaelis-Becker reaction, elimination can be a competing side reaction if the alkyl halide is prone to it.

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the hydrochloride salt in the starting material, this compound?

    • A1: The hydrochloride salt improves the stability and handling of the amino acid ester. It is a crystalline solid that is easier to weigh and store than the free amine, which can be an oil and is more susceptible to degradation. Before use in reactions that require the free amine, it must be neutralized with a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA).

  • Q2: How can I monitor the progress of my reactions?

    • A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor most of the reactions involved in GCPII inhibitor synthesis. Staining with ninhydrin can be used to visualize primary and secondary amines. A potassium permanganate stain can be used for compounds with oxidizable functional groups. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the structure of intermediates and the final product.

  • Q3: What are the best methods for purifying the final GCPII inhibitor?

    • A3: The final products are often polar, dicarboxylic acids, which can be challenging to purify. Reversed-phase High-Performance Liquid Chromatography (HPLC) is a common and effective method for obtaining highly pure material.[4] Ion-exchange chromatography can also be used. For less polar intermediates, silica gel column chromatography is typically employed.

  • Q4: Are there any specific safety precautions I should take when synthesizing these inhibitors?

    • A4: Yes. Phosgene and its equivalents (e.g., triphosgene, diphosgene) are highly toxic and should be handled with extreme caution in a well-ventilated fume hood. Many of the solvents used (e.g., dichloromethane, DMF) are hazardous. Always consult the Safety Data Sheet (SDS) for all reagents and solvents and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Data Presentation

The following tables summarize typical reaction conditions and yields for key steps in the synthesis of GCPII inhibitors. Note that the yields are representative and may vary depending on the specific substrate and reaction scale.

Table 1: Synthesis of Urea-Based GCPII Inhibitors - Representative Conditions and Yields

StepReactionReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)Reference
1Isocyanate FormationTriphosgene, Triethylamine, DCM-78 to rt1662[3]
2Urea FormationIsocyanate, Amino Acid Ester, DCMrt1270-80[4]
3DeprotectionH₂, 5% Pd/C, Ethyl Acetatert12Quantitative[3]

Table 2: Synthesis of Thiol-Based GCPII Inhibitors - Representative Conditions and Yields

StepReactionReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)Reference
1Thioacetate IntroductionThioacetic acid, DIAD, PPh₃, THF0 to rt1285-95(Generalized)
2Thiol DeprotectionLiOH, THF/H₂Ort280-90(Generalized)
3Benzyl Ester DeprotectionH₂, Pd/C, Ethyl Acetatert12>95(Generalized)

Table 3: Synthesis of Phosphonate-Based GCPII Inhibitors - Representative Conditions and Yields

StepReactionReagents and SolventsTemperature (°C)Time (h)Typical Yield (%)Reference
1Michael AdditionDibenzyl phosphite, NaH, THF0 to rt1270-80[5]
2Deprotection (TMSBr)TMSBr, DCM0 to rt18Quantitative[6]

Experimental Protocols

Protocol 1: Synthesis of a Urea-Based GCPII Inhibitor

Step 1: Formation of Isocyanate Intermediate

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an argon atmosphere at -78 °C, add triethylamine (2.2 eq) dropwise.

  • Stir the mixture for 15 minutes.

  • In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • The progress of the reaction can be monitored by IR spectroscopy for the appearance of the isocyanate peak (~2260 cm⁻¹).

  • The resulting isocyanate solution is typically used immediately in the next step without purification.

Step 2: Urea Formation

  • To a solution of the second amino acid ester (e.g., L-leucine methyl ester hydrochloride, 1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM at 0 °C, add the freshly prepared isocyanate solution from Step 1 dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the isocyanate is consumed.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Step 3: Deprotection of Benzyl Esters

  • Dissolve the protected urea derivative from Step 2 in ethyl acetate.

  • Add 5% Palladium on carbon (Pd/C) catalyst (10% w/w).

  • Stir the suspension under a hydrogen atmosphere (30 psi) for 12 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final urea-based GCPII inhibitor.

  • The final product can be purified by reversed-phase HPLC if necessary.

Mandatory Visualizations

GCPII Inhibition Signaling Pathway

GCPII_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NAAG NAAG GCPII GCPII Enzyme NAAG->GCPII Hydrolysis mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate Glutamate Neuroprotection Neuroprotection & Reduced Excitotoxicity Glutamate->Neuroprotection Excitotoxicity NAA NAA GCPII_Inhibitor GCPII Inhibitor GCPII_Inhibitor->GCPII Inhibition GCPII->Glutamate GCPII->NAA Signaling_Cascade Downstream Signaling mGluR3->Signaling_Cascade Initiates Signaling_Cascade->Neuroprotection

Caption: Mechanism of action of GCPII inhibitors in modulating glutamatergic signaling.

Experimental Workflow for Urea-Based GCPII Inhibitor Synthesis

Synthesis_Workflow Start (R)-Dibenzyl 2-aminopentanedioate hydrochloride Step1 Step 1: Isocyanate Formation (Triphosgene, TEA, DCM) Start->Step1 Intermediate1 Isocyanate Intermediate Step1->Intermediate1 Step2 Step 2: Urea Formation (Amino Acid Ester, DCM) Intermediate1->Step2 Intermediate2 Protected Urea Derivative Step2->Intermediate2 Step3 Step 3: Deprotection (H₂, Pd/C, EtOAc) Intermediate2->Step3 Purification Purification (HPLC) Step3->Purification FinalProduct Final Urea-Based GCPII Inhibitor Purification->FinalProduct

Caption: General synthetic workflow for producing urea-based GCPII inhibitors.

References

Stability issues of (R)-Dibenzyl 2-aminopentanedioate hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of (R)-Dibenzyl 2-aminopentanedioate hydrochloride in solution. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the solvent used. As a dibenzyl ester, the compound is susceptible to hydrolysis, particularly under basic or strongly acidic conditions. Elevated temperatures can accelerate this degradation.

Q2: What are the expected degradation products of this compound?

A2: The main degradation pathway is the hydrolysis of the benzyl ester groups. This can occur in a stepwise manner, leading to the formation of (R)-5-benzyl 2-aminopentanedioate (mono-debenzylation) and subsequently (R)-2-aminopentanedioic acid (glutamic acid). Under certain conditions, other side reactions might occur, but ester hydrolysis is the most common degradation route.

Q3: What is the recommended solvent for dissolving this compound for short-term use?

A3: For short-term experimental use, it is recommended to dissolve this compound in a slightly acidic aqueous buffer (pH 4-6) or in organic solvents such as methanol or ethanol. It is advisable to prepare solutions fresh and use them promptly to minimize degradation.

Q4: How should I store solutions of this compound?

A4: Solutions should be stored at low temperatures (2-8°C) and protected from light. For longer-term storage, it is recommended to store the compound in its solid, crystalline form under desiccated conditions. If a solution must be stored, it should be kept at -20°C or below, though stability under these conditions should be verified for your specific application.

Q5: I am observing unexpected peaks in my HPLC analysis of a solution containing this compound. What could be the cause?

A5: Unexpected peaks in your chromatogram are likely due to the degradation of the parent compound. The retention times of these new peaks may correspond to the mono-debenzylated intermediate or fully debenzylated glutamic acid. To confirm this, you can perform forced degradation studies (see Troubleshooting Guide) to intentionally generate these degradation products and compare their retention times.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of compound potency over a short period in solution. The compound is degrading, likely due to hydrolysis of the benzyl esters.Prepare solutions fresh before use. If storage is necessary, use a slightly acidic buffer (pH 4-6) and store at 2-8°C for no more than 24 hours. For longer periods, freeze the solution at -20°C or below.
Precipitation observed in the solution. The pH of the solution may have shifted, affecting the solubility of the compound or its degradation products.Ensure the buffer capacity is sufficient to maintain the desired pH. Check the solubility of the compound and its potential degradation products in the chosen solvent system.
Inconsistent results between experimental repeats. Variability in solution preparation, storage time, or temperature exposure.Standardize your experimental protocol. Ensure consistent timing between solution preparation and use. Control the temperature of your experiments carefully.
Appearance of new peaks in analytical chromatograms (e.g., HPLC). Degradation of the parent compound into one or more degradation products.Conduct a forced degradation study to identify the degradation products. Develop a stability-indicating analytical method that can resolve the parent compound from its degradants.

Quantitative Stability Data (Illustrative Example)

The following table summarizes hypothetical stability data for this compound under various conditions. This data is for illustrative purposes to demonstrate how stability might be affected by different factors. Actual stability will depend on the specific experimental conditions.

Condition Solvent Temperature Time Remaining Parent Compound (%) Major Degradation Product(s)
Acidic 0.1 M HCl40°C24h85.2(R)-5-benzyl 2-aminopentanedioate
Neutral Water (pH 7.0)40°C24h92.5(R)-5-benzyl 2-aminopentanedioate
Basic 0.1 M NaOH40°C24h45.7(R)-2-aminopentanedioic acid, (R)-5-benzyl 2-aminopentanedioate
Aqueous Buffer pH 5.0 Acetate25°C48h98.1Minimal degradation
Organic Solvent Methanol25°C48h99.5Minimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

Objective: To intentionally degrade this compound under stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a 50:50 mixture of acetonitrile and water) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 2 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent.

    • Photolytic Degradation: Expose the stock solution to UV light (254 nm) for 24 hours.

  • Sample Analysis: After the specified stress period, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control solution. Identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Methodology:

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (e.g., 0.1% trifluoroacetic acid in water) and Solvent B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

    • Gradient Program: Start with a low percentage of Solvent B, and gradually increase it to elute the more non-polar components.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance (e.g., 254 nm).

    • Column Temperature: 30°C.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity will be confirmed by analyzing the samples from the forced degradation study.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis prep_stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) prep_stock->acid Apply Stress base Base Hydrolysis (1M NaOH, RT) prep_stock->base Apply Stress oxidation Oxidation (3% H2O2, RT) prep_stock->oxidation Apply Stress thermal Thermal (105°C, solid) prep_stock->thermal Apply Stress photo Photolytic (UV light) prep_stock->photo Apply Stress hplc HPLC Analysis acid->hplc Analyze Samples base->hplc Analyze Samples oxidation->hplc Analyze Samples thermal->hplc Analyze Samples photo->hplc Analyze Samples data_analysis Data Analysis & Comparison hplc->data_analysis

Caption: Workflow for a forced degradation study.

degradation_pathway parent (R)-Dibenzyl 2-aminopentanedioate hydrochloride intermediate (R)-5-benzyl 2-aminopentanedioate parent->intermediate Hydrolysis (Step 1) final_product (R)-2-aminopentanedioic acid (Glutamic Acid) intermediate->final_product Hydrolysis (Step 2)

Caption: Primary degradation pathway via hydrolysis.

Technical Support Center: Detection of Racemization in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for detecting and minimizing racemization during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization in the context of peptide synthesis?

A1: Racemization is the process that leads to the formation of a mixture of stereoisomers (enantiomers or diastereomers) from a single chiral starting material. In peptide synthesis, it refers to the loss of stereochemical integrity at the α-carbon of an amino acid residue during the activation and coupling steps, resulting in the incorporation of both D- and L-isomers into the peptide chain.

Q2: Why is detecting and controlling racemization crucial?

A2: The biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the stereochemistry of its constituent amino acids. The presence of even small amounts of diastereomeric impurities can drastically alter a peptide's conformation, leading to reduced efficacy, altered receptor binding, or potential immunogenicity. Therefore, controlling chiral purity is a critical quality attribute for peptide therapeutics.

Q3: What are the primary causes of racemization during peptide synthesis?

A3: Racemization is influenced by several factors during the coupling reaction:

  • Coupling Reagents: Certain activation methods are more prone to causing racemization.

  • Base: The type and concentration of the base used can significantly impact the rate of racemization by promoting the abstraction of the α-proton.

  • Temperature: Elevated temperatures accelerate the rate of racemization.

  • Activation Time: Prolonged pre-activation of the amino acid before coupling increases the risk of forming a racemization-prone oxazolone intermediate.

  • Amino Acid Structure: Certain amino acid residues are inherently more susceptible to racemization due to the electronic effects of their side chains.

Q4: Which amino acid residues are most susceptible to racemization?

A4: Histidine (His) and Cysteine (Cys) are particularly prone to racemization. Serine (Ser) can also be susceptible under certain conditions. The risk is higher for amino acids with side chains that can stabilize the carbanion intermediate formed upon deprotonation of the α-carbon.

Q5: What are the most common analytical methods for detecting and quantifying racemization?

A5: Several analytical techniques are used to assess the enantiomeric purity of peptides. The most common methods include High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase, Gas Chromatography (GC) on a chiral column, Nuclear Magnetic Resonance (NMR) spectroscopy, and enzymatic assays.

Troubleshooting Guide

Issue 1: I have synthesized a peptide and suspect racemization. Which analytical method should I use to confirm and quantify it?

To accurately assess racemization, you must separate and quantify the resulting diastereomers. The choice of method depends on the peptide itself, the available equipment, and the required sensitivity.

Comparison of Analytical Methods for Racemization Detection

MethodPrincipleAdvantagesDisadvantages
Chiral HPLC Separates diastereomers using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.High resolution and accuracy; well-established methods available; can be coupled with MS for identification.Requires method development for each peptide; CSPs can be expensive.
Gas Chromatography (GC) Separates volatile, derivatized amino acid enantiomers on a chiral column after peptide hydrolysis.High sensitivity and resolution for amino acid analysis.Destructive (requires peptide hydrolysis); derivatization adds complexity and potential for error; not suitable for non-volatile peptides.
NMR Spectroscopy Distinguishes between diastereomers based on differences in the chemical shifts of their respective nuclei (e.g., ¹H, ¹³C).Non-destructive; provides detailed structural information.Lower sensitivity compared to chromatographic methods; requires higher sample concentrations; spectra can be complex and require expertise to interpret.
Enzymatic Assays Uses stereospecific enzymes (e.g., aminopeptidases) that only digest peptides composed of L-amino acids.High specificity; can be very sensitive.Indirect method; enzyme purity is critical; may not be applicable to all peptide sequences.
LC-MS/MS Can identify specific sites of racemization by combining liquid chromatography with tandem mass spectrometry, sometimes using deuterium labeling.High sensitivity and specificity; can pinpoint the exact residue that has racemized in a complex peptide.Requires sophisticated instrumentation and expertise in data interpretation.

Issue 2: My chiral HPLC results show poor separation between the desired peptide and its diastereomer. How can I improve the resolution?

Achieving baseline separation is critical for accurate quantification. If you are experiencing poor resolution, consider the following optimization steps:

  • Column Selection: Ensure you are using an appropriate chiral stationary phase (CSP) for your peptide. Different CSPs (e.g., polysaccharide-based, cyclodextrin-based, protein-based) have different selectivities.

  • Mobile Phase Composition: Systematically vary the ratio of your organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Small changes can have a significant impact on retention and resolution.

  • Mobile Phase Additives: The addition of a small percentage of a different solvent or a specific additive can sometimes improve selectivity.

  • Temperature Control: Lowering the column temperature often increases resolution, although it will also increase retention times and backpressure.

  • Flow Rate: Reducing the flow rate can improve separation efficiency.

Issue 3: I need to set up a quantitative chiral HPLC method from scratch. Can you provide a general protocol?

Yes, here is a general protocol for assessing racemization during a model peptide coupling reaction. This protocol should be optimized for your specific peptide and HPLC system.

Experimental Protocol: Chiral HPLC Analysis of a Model Peptide Coupling Reaction

1. Materials:

  • Fmoc-protected amino acid (e.g., Fmoc-D-Phe-OH)

  • Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

  • Coupling reagent (e.g., DIC) and additive (e.g., OxymaPure®)

  • Base (e.g., N-methylmorpholine, NMM)

  • Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)

  • HPLC-grade solvents (e.g., Acetonitrile, Water)

  • Trifluoroacetic acid (TFA)

  • Racemic standard: A 1:1 mixture of the expected L-L and D-L dipeptide diastereomers.

2. Model Coupling Reaction Procedure:

  • In a reaction vial, dissolve the Fmoc-amino acid (1.0 eq) and the racemization suppressing additive (e.g., Oxyma, 1.0 eq) in anhydrous DMF.

  • Add the amino acid ester hydrochloride (1.1 eq) and the base (e.g., NMM, 2.0 eq) to the solution.

  • Add the coupling reagent (e.g., DIC, 1.1 eq) to initiate the reaction.

  • Stir the mixture at room temperature for a defined period (e.g., 2 hours).

  • Quench the reaction by adding water.

  • Extract the dipeptide product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude dipeptide.

3. Chiral HPLC Analysis:

  • Column: A suitable chiral column (e.g., a polysaccharide-based CSP).

  • Mobile Phase A: 0.1% (v/v) TFA in water.

  • Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.

  • Gradient: Develop a suitable gradient (e.g., 20-80% B over 30 minutes) to elute and separate the diastereomers.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at 220 nm or 254 nm.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

    • Inject the racemic standard to determine the retention times of the two diastereomers and confirm the system is capable of separating them (resolution > 1.5).

    • Dissolve the crude dipeptide from your reaction in the mobile phase and inject it into the HPLC system.

    • Integrate the peak areas for both diastereomers.

4. Quantification of Racemization:

  • Calculate the percentage of the undesired diastereomer (epimer) using the following formula: % Epimer = (Area of Epimer Peak / (Area of Major Diastereomer Peak + Area of Epimer Peak)) * 100

Issue 4: How can I proactively minimize racemization during the peptide coupling step?

Preventing racemization is always preferable to dealing with diastereomeric impurities during purification. The following strategies are highly effective.

Recommended Coupling Conditions to Minimize Racemization

ParameterRecommendationRationale
Coupling Reagents & Additives Use carbodiimides like DIC in combination with a racemization-suppressing additive such as OxymaPure® or HOBt. Uronium/aminium reagents (HATU, HBTU) are also effective when used with an additive.Additives react with the activated amino acid to form an active ester intermediate that is less prone to forming the oxazolone structure responsible for racemization.
Base Selection Opt for sterically hindered or weaker bases. N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over stronger, less hindered bases like N,N-diisopropylethylamine (DIPEA).Stronger bases more readily abstract the α-proton from the activated amino acid or the oxazolone intermediate, leading to a loss of stereochemistry.
Pre-activation Time Minimize the time the amino acid is "pre-activated" with the coupling reagent before it is added to the resin-bound amine. Ideally, add the coupling reagent to the amino acid/additive mixture immediately before adding it to the reaction vessel.Prolonged activation increases the concentration of the racemization-prone oxazolone intermediate before the coupling reaction can occur.
Temperature Perform coupling reactions at room temperature (or below, e.g., 0 °C) whenever possible.The rate of racemization is significantly accelerated at higher temperatures.

Visualizations

Diagrams of Workflows and Mechanisms

The following diagrams illustrate key workflows and concepts related to the detection and troubleshooting of racemization.

Troubleshooting_Workflow start High Racemization Detected q1 What coupling reagent and base were used? start->q1 a1 Strong Base (e.g., DIPEA) with Uronium/Aminium Reagent q1->a1 Strong Base a2 Carbodiimide (e.g., DIC) without additive q1->a2 Carbodiimide s1 Switch to a weaker, hindered base (e.g., Collidine, NMM) a1->s1 s2 Add a racemization suppressant (e.g., Oxyma, HOBt) a2->s2 q2 Was there a long pre-activation time? s1->q2 s2->q2 q3 Was the coupling temperature elevated? q2->q3 No s3 Minimize pre-activation time; add coupling mixture to resin immediately q2->s3 Yes s4 Perform coupling at room temperature or 0°C q3->s4 Yes end_node Racemization Minimized q3->end_node No s3->q3 s4->end_node

Caption: A flowchart for identifying and resolving common causes of racemization.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chiral HPLC Analysis cluster_data Data Processing p1 Synthesize Crude Peptide p2 Dissolve in Mobile Phase p1->p2 a3 Inject Crude Peptide Sample p2->a3 p3 Prepare Racemic Standard a2 Inject Racemic Standard (Verify Resolution) p3->a2 a1 Equilibrate Chiral Column a1->a2 a2->a3 d1 Integrate Peak Areas of Major Diastereomer and Epimer a3->d1 d2 Calculate % Epimer d1->d2

Caption: General experimental workflow for racemization analysis by chiral HPLC.

Oxazolone_Mechanism start Activated N-Protected Amino Acid oxazolone 5(4H)-Oxazolone Intermediate start->oxazolone Cyclization enol Achiral Enol Form (Loss of Stereochemistry) oxazolone->enol + Base - H+ racemic_oxazolone Racemic Oxazolone enol->racemic_oxazolone + H+ end_node Attack by Amine leads to Racemized Peptide Product racemic_oxazolone->end_node

Caption: The oxazolone formation pathway, a primary mechanism of racemization.

Validation & Comparative

A Researcher's Guide to In Vitro Validation of GCPII Inhibitors: A Comparative Analysis of Key Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust in vitro validation of Glutamate Carboxypeptidase II (GCPII) inhibitors is a critical step in the discovery of novel therapeutics for neurological disorders and cancer. This guide provides an objective comparison of commonly employed in vitro assays, complete with supporting data, detailed experimental protocols, and visualizations to aid in experimental design and interpretation.

GCPII, also known as N-acetylated-alpha-linked-acidic dipeptidase (NAALADase) or Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target.[1] In the central nervous system, its inhibition is neuroprotective by increasing levels of the neuropeptide N-acetylaspartylglutamate (NAAG) and reducing excitotoxic glutamate.[2] In oncology, particularly prostate cancer, the high expression of GCPII on tumor cells is leveraged for targeted imaging and therapy.[1] The accurate determination of inhibitor potency and mechanism of action is therefore paramount. This guide explores the principles, advantages, and limitations of key in vitro assays used to validate the activity of GCPII inhibitors.

Comparative Analysis of In Vitro Assays for GCPII Inhibition

The selection of an appropriate in vitro assay depends on various factors, including the stage of the drug discovery process (e.g., high-throughput screening vs. lead optimization), available equipment, and the specific questions being addressed. The following table summarizes the key characteristics of the most prevalent assays.

Assay TypePrincipleKey AdvantagesKey DisadvantagesTypical Throughput
Fluorescence-Based Assays Enzymatic cleavage of a fluorogenic substrate releases a fluorescent molecule, leading to an increase in signal.[3][4]High sensitivity, suitable for HTS, relatively low cost, commercially available kits.[5]Potential for interference from fluorescent compounds, may require specific substrates.High
Radioenzymatic Assays Measures the enzymatic cleavage of a radiolabeled substrate (e.g., ³H-NAAG), followed by separation and quantification of the radiolabeled product.[6][7]High sensitivity, considered a "gold standard" for accuracy, low false-positive rates.[8]Requires handling of radioactive materials, generates hazardous waste, time-consuming, low to medium throughput.[8]Low to Medium
LC-MS/MS-Based Assays Directly measures the formation of the product (glutamate) from the substrate (NAAG) using liquid chromatography-tandem mass spectrometry.[6][7]High sensitivity and specificity, can be used with native substrates, provides direct measurement of product.Requires specialized and expensive equipment, lower throughput than fluorescence assays.Medium
Thermal Shift Assays (nanoDSF) Measures the change in the thermal stability of the GCPII protein upon inhibitor binding.[6][7]Directly confirms physical binding of the inhibitor to the target, useful for validating hits from screening campaigns.Does not directly measure enzymatic inhibition, may not be suitable for all inhibitors.Medium
Fluorescence Polarization (FP) Assays Measures the change in the polarization of fluorescently labeled tracer binding to GCPII upon displacement by an inhibitor.[8]Homogeneous assay format (no separation steps), suitable for HTS, robust and reproducible.[8]Indirect measure of inhibition, requires a suitable fluorescent tracer.High

Quantitative Comparison of Known GCPII Inhibitors

The following table presents a summary of inhibitory potencies (IC₅₀/Kᵢ) for several well-characterized GCPII inhibitors, as determined by various in vitro assays. This data serves as a benchmark for researchers validating new chemical entities.

InhibitorAssay TypeIC₅₀ / KᵢReference
2-(phosphonomethyl)pentanedioic acid (2-PMPA) Radioenzymatic200 pM (IC₅₀)[6][7]
Fluorescence Polarization0.3 nM (IC₅₀)[8]
Thermal Shift (nanoDSF)- (confirms binding)[6][7]
GCPII-IN-1 Not specified44.3 nM (Kᵢ)[4]
DCIBzL Radioenzymatic0.06 nM (IC₅₀)[3]
RNA 2-49-1 Not specified0.08 nM (IC₅₀)[3]
Cefsulodin Radioenzymatic2.0 ± 0.1 µM (IC₅₀)[6][7]
Amaranth Radioenzymatic0.30 ± 0.01 µM (IC₅₀)[6][7]
Quisqualic acid Not specified10 µM (IC₅₀)[6][7]

Signaling Pathways and Experimental Workflows

To provide a conceptual framework, the following diagrams illustrate the relevant biological pathway and a generalized experimental workflow for validating GCPII inhibitors.

GCPII_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron / Glia NAAG NAAG NAAG_cleft NAAG NAAG->NAAG_cleft Release GCPII GCPII Glutamate_cleft Glutamate GCPII->Glutamate_cleft Hydrolysis Glutamate_receptor Glutamate Receptor Glutamate_cleft->Glutamate_receptor Agonist NAAG_cleft->GCPII mGluR3 mGluR3 NAAG_cleft->mGluR3 Agonist Neuroprotection Neuroprotection mGluR3->Neuroprotection Excitotoxicity Excitotoxicity Glutamate_receptor->Excitotoxicity Inhibitor GCPII Inhibitor Inhibitor->GCPII Experimental_Workflow cluster_workflow Workflow for GCPII Inhibitor Validation A Recombinant GCPII Expression & Purification B Primary Screening (e.g., Fluorescence-based HTS) A->B C Hit Confirmation & IC₅₀ Determination B->C D Orthogonal Assay Validation (e.g., Radioenzymatic or LC-MS/MS) C->D F Biophysical Assay (e.g., Thermal Shift) C->F E Mechanism of Action Studies (e.g., Competitive Inhibition) D->E G Lead Optimization E->G F->G

References

The Mirror Image Matters: A Comparative Guide to the Biological Activity of Peptides with (R)- vs. (S)-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of stereochemistry is paramount in peptide design. This guide provides an objective comparison of the biological activity of peptides containing (R)-glutamic acid versus its naturally occurring (S)-glutamic acid counterpart, supported by experimental data and detailed protocols.

The substitution of a single amino acid's stereocenter from the natural L-configuration ((S)-enantiomer) to the D-configuration ((R)-enantiomer) can dramatically alter a peptide's therapeutic potential. This is particularly true for glutamic acid, a residue often critical for receptor interaction and biological function. This guide explores the key differences in enzymatic stability, receptor binding, and cellular uptake, offering insights into how this seemingly minor change can be leveraged for therapeutic advantage.

Enhanced Enzymatic Stability: A Key Advantage of (R)-Glutamic Acid

One of the most significant benefits of incorporating (R)-glutamic acid into a peptide backbone is the profound increase in its resistance to enzymatic degradation.[1][2][3] Proteases, the enzymes responsible for peptide breakdown, are inherently chiral and have evolved to recognize and cleave peptide bonds involving L-amino acids.[3] The introduction of a D-amino acid disrupts this recognition, rendering the peptide significantly more stable in biological fluids.

ParameterPeptide with (S)-Glutamic AcidPeptide with (R)-Glutamic AcidFold ChangeReference
Half-life in Human Serum ~ 5 minutes> 240 minutes> 48-fold[4]
Degradation by Proteinase K after 4h 100% degraded~15% remaining-[2]
Degradation in Rat Liver Lysosomal Preparation (pH 5) ~ 80% degraded after 6h~ 20% degraded after 6h~ 4-fold decrease[4]

Table 1: Comparative Enzymatic Stability of Peptides. The data clearly demonstrates the enhanced stability of peptides containing (R)-amino acids in various biological environments.

This increased stability translates to a longer in vivo half-life, a critical factor for reducing dosing frequency and improving patient compliance.[5]

Receptor Binding and Biological Activity: A Tale of Two Enantiomers

The stereochemistry of glutamic acid is a crucial determinant of its interaction with biological targets, particularly receptors. The endogenous neurotransmitter, (S)-glutamate, is specifically recognized by glutamate receptors to mediate excitatory neurotransmission.[6][7][8] Consequently, replacing (S)-glutamic acid with its (R)-enantiomer in a peptide designed to target these receptors often leads to a significant decrease in binding affinity and biological activity.

However, this is not a universal rule. For peptides where glutamic acid is not the primary recognition motif for a specific receptor, the impact of stereochemical inversion can be less pronounced or even lead to altered selectivity for different receptor subtypes. In some instances, particularly in the flanking regions of an epitope, the substitution of an L-amino acid with a D-amino acid has been shown to preserve antibody binding.[4]

Peptide/TargetIC50 / Kd (Peptide with (S)-Glu)IC50 / Kd (Peptide with (R)-Glu)Impact of (R)-GluReference
Glutamate Receptor Agonist 17 µM (EC50)InactiveAbolished Activity[9]
MUC2 Epitope Peptide / mAb 996 55 µmol/dm³ (IC50)60 µmol/dm³ (IC50)Maintained Affinity[4]
GnRH Receptor Agonist 1.8 nM (Kd)4.9 nM (Kd)Slightly Reduced Affinity[5]

Table 2: Comparative Receptor Binding and Activity. The effect of (R)-glutamic acid on biological activity is highly context-dependent, ranging from complete inactivation to minimal impact on binding affinity.

Cellular Uptake: Navigating the Cellular Maze

The cellular uptake of peptides is a complex process that can be influenced by their physicochemical properties, including stereochemistry. While peptides containing D-amino acids are generally more resistant to degradation within the cell, their initial entry can be a hurdle.[10] Some studies suggest that D-peptides may have reduced interactions with endogenous transporters that facilitate the uptake of L-amino acid-containing peptides.[11] However, various strategies, such as conjugation to cell-penetrating peptides or taurine, have been shown to enhance the cellular uptake of D-peptides.[11] Direct comparative studies on the cellular uptake of peptides differing only in the stereochemistry of a single glutamic acid residue are limited, highlighting an area for further research.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of peptide diastereomers. Below are protocols for key experiments cited in this guide.

Peptide Synthesis: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This is a standard method for synthesizing both L- and D-amino acid-containing peptides.

  • Resin Preparation: Start with a suitable solid support (e.g., Rink amide resin). Swell the resin in a suitable solvent like dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin's amino group using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Activate the carboxyl group of the desired Fmoc-protected amino acid (either Fmoc-(S)-Glu(OtBu)-OH or Fmoc-(R)-Glu(OtBu)-OH) using a coupling reagent like HBTU and an amine base like DIPEA in DMF. Add this activated mixture to the deprotected resin and allow it to react.

  • Washing: Thoroughly wash the resin with DMF and dichloromethane (DCM) to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide using mass spectrometry and analytical HPLC.[12][13]

Enzymatic Stability Assay

This assay determines the resistance of peptides to proteolytic degradation.

  • Peptide Incubation: Incubate a known concentration of the peptide (e.g., 1 mg/mL) in either human serum or a solution containing a specific protease (e.g., proteinase K, chymotrypsin) at 37°C.[4]

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take aliquots of the reaction mixture.

  • Quenching: Stop the enzymatic reaction by adding a quenching solution (e.g., 10% TFA).

  • Analysis: Analyze the amount of remaining intact peptide at each time point by RP-HPLC.

  • Data Analysis: Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Competitive ELISA for Antibody Binding

This assay is used to determine the binding affinity of a peptide to a specific antibody.

  • Plate Coating: Coat a 96-well microtiter plate with the target antigen (e.g., MUC2 protein) and block non-specific binding sites.

  • Competition: Prepare a series of dilutions of the competitor peptides (with (R)- or (S)-glutamic acid). Mix each dilution with a constant concentration of the specific monoclonal antibody (mAb 996 in the cited example) and add to the coated wells.[4]

  • Incubation and Washing: Incubate the plate to allow for competitive binding. Wash the plate to remove unbound antibodies and peptides.

  • Secondary Antibody: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

  • Detection: Add a substrate for HRP (e.g., TMB) and measure the resulting colorimetric signal using a plate reader.

  • Data Analysis: Plot the signal intensity against the log of the competitor peptide concentration to determine the IC50 value, which is the concentration of peptide that inhibits 50% of the antibody binding.

Visualizing the Impact of Stereochemistry

Diagrams created using Graphviz (DOT language) illustrate key concepts and workflows.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space S_Glu_Peptide (S)-Glu Peptide Receptor Glutamate Receptor S_Glu_Peptide->Receptor Binds R_Glu_Peptide (R)-Glu Peptide R_Glu_Peptide->Receptor No/Weak Binding Signaling Downstream Signaling Receptor->Signaling Activates No_Signaling No Signaling Receptor->No_Signaling

Caption: Glutamate Receptor Signaling.

Experimental_Workflow cluster_synthesis Peptide Synthesis (SPPS) cluster_assays Comparative Assays cluster_analysis Data Analysis S_Peptide (S)-Glu Peptide Stability Enzymatic Stability (Serum, Proteases) S_Peptide->Stability Binding Receptor Binding (ELISA, Radioligand) S_Peptide->Binding Uptake Cellular Uptake (FACS, Microscopy) S_Peptide->Uptake R_Peptide (R)-Glu Peptide R_Peptide->Stability R_Peptide->Binding R_Peptide->Uptake Half_life Half-life (t1/2) Stability->Half_life Affinity Affinity (Kd, IC50) Binding->Affinity Uptake_Efficiency Uptake Efficiency (%) Uptake->Uptake_Efficiency

Caption: Comparative Experimental Workflow.

Logical_Relationship Stereochemistry Glutamic Acid Stereochemistry S_Glu (S)-Glutamic Acid (L-form) Stereochemistry->S_Glu R_Glu (R)-Glutamic Acid (D-form) Stereochemistry->R_Glu Enzymatic_Stability Enzymatic Stability S_Glu->Enzymatic_Stability Low Receptor_Recognition Receptor Recognition S_Glu->Receptor_Recognition High (for native targets) R_Glu->Enzymatic_Stability High R_Glu->Receptor_Recognition Low/Altered Biological_Activity Overall Biological Activity Enzymatic_Stability->Biological_Activity Receptor_Recognition->Biological_Activity

Caption: Influence of Stereochemistry.

References

A Comparative Guide to Alternative Protecting Groups for the Carboxylic Acid of D-Glutamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a protecting group for the γ-carboxylic acid of D-glutamic acid is a critical determinant in the successful synthesis of peptides and complex molecules. This decision profoundly influences coupling efficiency, the prevention of side reactions, and the ultimate yield and purity of the target compound. This guide provides an objective comparison of common and alternative protecting groups for the D-glutamic acid side chain, with a focus on their application in solid-phase peptide synthesis (SPPS), supported by experimental data and detailed methodologies.

Performance Comparison of D-Glutamic Acid Protecting Groups

The ideal protecting group for the glutamic acid side chain must be stable throughout the synthetic route and selectively removable under conditions that do not compromise the integrity of the peptide backbone or other protecting groups. The most prevalent choices in Fmoc-based SPPS are the tert-butyl (OtBu), benzyl (Bzl), and allyl (OAll) esters.[1] However, several alternative groups offer unique advantages for specific applications.

Quantitative Data Summary
Parametertert-Butyl (OtBu)Benzyl (Bzl)Allyl (OAll)Methyl (OMe)4-Pyridylmethyl (OPym)2-Phenylisopropyl (O-2-PhiPr)Silyl Esters (e.g., TBDMS)
Coupling Efficiency HighHighHighHighHighHighModerate
Prevention of Pyroglutamate Formation ExcellentModerateGoodModerateGoodGoodGood
Prevention of Glutarimide Formation ExcellentModerateGoodModerateGoodGoodGood
Orthogonality to Fmoc Group ExcellentExcellentExcellentModerateExcellentExcellentExcellent
Cleavage Conditions Strong Acid (e.g., TFA)[2]Catalytic Hydrogenation (e.g., H₂/Pd) or strong acids[1][3]Pd(0) Catalyst (e.g., Pd(PPh₃)₄/PhSiH₃)[4]Saponification (e.g., NaOH)[5]Hydrogenation[6]1% TFA/DCM[7]Fluoride ions (e.g., TBAF)[8]
Suitability for Protected Fragments NoYesYesYesYesYesYes
Typical Crude Peptide Purity HighModerate to HighModerate to HighModerateModerate to HighHighModerate
Common Side Reactions Minimal; considered a safe choice.[1]Potential for incomplete deprotection.Potential for palladium contamination.Racemization under basic conditions.--Steric hindrance can affect reactivity.

In-Depth Look at Alternative Protecting Groups

While OtBu, Bzl, and OAll are workhorses in peptide synthesis, certain scenarios necessitate the use of alternative protecting groups with distinct properties.

  • Methyl Ester (OMe): This simple protecting group can be removed under basic conditions (saponification), offering an orthogonal strategy to acid-labile and hydrogenation-labile groups.[5][9] However, the basic conditions can lead to side reactions, including racemization.

  • 4-Pyridylmethyl Ester (OPym): This protecting group is particularly useful in the synthesis of highly acidic peptides.[6] It introduces a basic handle, which can "flip" the charge state of the peptide from negative to positive, aiding in purification by standard reversed-phase HPLC and characterization by positive ion mode ESI-MS.[6] It is readily removed by hydrogenation.[6]

  • 2-Phenylisopropyl Ester (O-2-PhiPr): This group offers the advantage of being removable under very mild acidic conditions (e.g., 1% TFA in DCM), which do not affect tert-butyl-based protecting groups.[7] This allows for selective deprotection of the glutamic acid side chain for on-resin modifications like cyclization.[7]

  • Silyl Esters: Groups like tert-Butyldimethylsilyl (TBDMS) provide protection that is orthogonal to both acid- and base-labile groups. They are cleaved by fluoride ions, offering another layer of selectivity. However, their steric bulk can sometimes hinder coupling reactions. A noteworthy development is the "supersilyl" group, which offers enhanced stability.

  • 1,1-Dimethylallyl (DMA) Esters: These esters combine the mild, palladium-catalyzed deprotection of allyl esters with the steric hindrance of tert-butyl esters, making them more resistant to nucleophilic attack.[10]

Experimental Protocols

Detailed methodologies for the protection and deprotection of the γ-carboxyl group of D-glutamic acid are provided below. These protocols are intended as general guidelines and may require optimization based on the specific substrate and reaction scale.

A. General Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) Coupling

This protocol describes the coupling of an Fmoc-protected D-glutamic acid derivative to a resin-bound peptide chain.

Materials:

  • Fmoc-D-Glu(OPG)-OH (PG = protecting group)

  • Peptide-resin with a free N-terminal amine

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., DIPEA, NMM)

  • Solvent (e.g., DMF, NMP)

  • DCM for washing

Procedure:

  • Swell the resin in DMF.

  • Pre-activate the Fmoc-D-Glu(OPG)-OH by dissolving it in DMF with the coupling reagent and base.

  • Add the activated amino acid solution to the resin.

  • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).

  • Thoroughly wash the resin with DMF and DCM to remove excess reagents.[1]

B. N-terminal Fmoc Deprotection

This protocol outlines the removal of the N-terminal Fmoc group.

Materials:

  • Peptide-resin with an N-terminal Fmoc group

  • 20% piperidine in DMF

  • DMF

  • DCM

Procedure:

  • Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes.

  • Drain the solution and repeat the treatment for another 10-15 minutes.

  • Wash the resin thoroughly with DMF and DCM.

C. Selective Deprotection of Side-Chain Protecting Groups

Materials:

  • Pd(PPh₃)₄

  • Phenylsilane (PhSiH₃)

  • DCM

Procedure:

  • Swell the peptide-resin in DCM.

  • Add a solution of Pd(PPh₃)₄ and PhSiH₃ in DCM to the resin.[1]

  • Agitate the mixture at room temperature for 1-2 hours.

  • Wash the resin thoroughly with DCM and DMF.

Materials:

  • Palladium on carbon (Pd/C) catalyst

  • H₂ gas

  • Solvent (e.g., MeOH, DMF)

Procedure:

  • Suspend the protected peptide or peptide-resin in a suitable solvent.

  • Add the Pd/C catalyst.

  • Purge the reaction vessel with H₂ gas and maintain a hydrogen atmosphere (typically via a balloon).[1]

  • Stir the mixture at room temperature until the reaction is complete (monitoring by HPLC or TLC).

  • Filter the mixture through celite to remove the catalyst.

  • Evaporate the solvent to obtain the deprotected peptide.[1]

D. Final Cleavage and Global Deprotection (for acid-labile groups like OtBu)

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • DCM for washing

  • Cold diethyl ether for precipitation

Procedure:

  • Wash the dried peptide-resin with DCM.

  • Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[1]

  • Incubate the mixture at room temperature with occasional stirring for 2-4 hours.[1]

  • Filter the resin and collect the filtrate.

  • Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]

  • Centrifuge and wash the peptide pellet with cold ether.

  • Dry the purified peptide under vacuum.

Visualizing the Workflow and Selection Process

The following diagrams illustrate the experimental workflows and the logical process for selecting an appropriate protecting group for the D-glutamic acid side chain.

SPPS_Workflow Resin Start with Resin Swell Swell Resin Resin->Swell Fmoc_Deprotection Fmoc Deprotection Swell->Fmoc_Deprotection Coupling Couple Fmoc-AA-OH Fmoc_Deprotection->Coupling Wash Wash Coupling->Wash Repeat Repeat for next AA Wash->Repeat Chain Elongation Final_Cleavage Final Cleavage & Deprotection Wash->Final_Cleavage Synthesis Complete Repeat->Fmoc_Deprotection Purification Purification Final_Cleavage->Purification Peptide Final Peptide Purification->Peptide

Caption: General workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Protecting_Group_Selection Start Select D-Glu Protecting Group Need_Fragment Need Protected Peptide Fragment? Start->Need_Fragment On_Resin_Mod On-Resin Side-Chain Modification/Cyclization? Need_Fragment->On_Resin_Mod No Bzl Use OBzl Need_Fragment->Bzl Yes Acid_Sensitive Acid-Sensitive Residues Present? On_Resin_Mod->Acid_Sensitive No OAll Use OAll On_Resin_Mod->OAll Yes OtBu Use OtBu Acid_Sensitive->OtBu No O2PhiPr Use O-2-PhiPr Acid_Sensitive->O2PhiPr Yes, mild acid needed Other Consider Other Alternatives (OPym, OMe, Silyl) Acid_Sensitive->Other Yes, other conditions

Caption: Decision tree for selecting a D-glutamic acid protecting group.

References

Comparative analysis of different synthetic routes to GCPII inhibitors.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the primary synthetic routes for different classes of Glutamate Carboxypeptidase II (GCPII) inhibitors. Understanding the nuances of these synthetic pathways is crucial for researchers in drug discovery and development to select or design the most efficient and scalable methods for producing these therapeutically promising compounds. This document outlines the key strategies for synthesizing phosphonate, urea-based, thiol-based, and hydroxamate-based GCPII inhibitors, presenting a side-by-side comparison of their synthetic accessibility.

Introduction to GCPII and its Inhibitors

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a transmembrane metalloenzyme with significant roles in both the central nervous system and in prostate cancer. In the brain, GCPII hydrolyzes N-acetylaspartylglutamate (NAAG) to produce glutamate, an excitatory neurotransmitter. Overactivity of GCPII can lead to excessive glutamate levels, contributing to excitotoxicity implicated in various neurological disorders. In prostate cancer, GCPII is highly overexpressed on the surface of cancer cells, making it a prime target for both imaging and therapy.

The development of potent and selective GCPII inhibitors has been a major focus of medicinal chemistry. These inhibitors are broadly classified based on the nature of the zinc-binding group that chelates the catalytic zinc ions in the enzyme's active site. The most prominent classes include phosphonate, urea-based, thiol-based, and hydroxamate-based inhibitors. The synthetic route to each class of inhibitor presents its own set of advantages and challenges in terms of starting material availability, reaction complexity, and overall efficiency.

Comparative Analysis of Synthetic Routes

The following sections detail the synthetic strategies for each major class of GCPII inhibitors. A comparative summary of these routes is provided in the subsequent tables.

Phosphonate-Based Inhibitors

Phosphonate-based inhibitors, such as the widely studied 2-(phosphonomethyl)pentanedioic acid (2-PMPA), are among the most potent GCPII inhibitors. Their synthesis typically involves the introduction of a phosphonate moiety onto a glutamate scaffold.

General Synthetic Strategy:

The synthesis of phosphonate-based inhibitors often starts from a protected glutamate derivative. A key step is the formation of the carbon-phosphorus bond, which can be achieved through various methods, including the Michaelis-Arbuzov reaction. The synthesis involves multiple protection and deprotection steps to selectively modify the different functional groups.

Experimental Protocol Outline (Hypothetical Example for a 2-PMPA analog):

  • Protection of Glutamic Acid: Di-tert-butyl glutamate is prepared to protect the carboxylic acid functionalities.

  • Introduction of the Phosphonate Group: The protected glutamate is reacted with a suitable phosphonate-containing reagent, often via a Michaelis addition to an α,β-unsaturated ester.

  • Purification of Intermediate: The resulting phosphonate-containing intermediate is purified using column chromatography.

  • Deprotection: The protecting groups (e.g., tert-butyl esters) are removed under acidic conditions to yield the final phosphonate inhibitor.

  • Final Purification: The final product is purified by recrystallization or high-performance liquid chromatography (HPLC).

Urea-Based Inhibitors

Urea-based inhibitors, including potent compounds like ZJ-43 and DCIBzL, have shown significant promise due to their high affinity and selectivity for GCPII. The synthesis of these inhibitors revolves around the formation of a central urea linkage connecting two amino acid-like fragments.

General Synthetic Strategy:

The core of the synthesis is the formation of the urea bond. This is typically achieved by reacting an isocyanate intermediate with an amine. The starting materials are usually protected amino acids. The synthesis allows for considerable diversity as different amino acid derivatives can be incorporated to explore structure-activity relationships. Recent methods have focused on more facile and one-pot reaction schemes.

Experimental Protocol Outline (Based on the synthesis of ZJ-43 analogs):

  • Isocyanate Formation: A protected amino acid ester (e.g., L-leucine methyl ester) is treated with a phosgene equivalent (e.g., triphosgene) in the presence of a base to generate the corresponding isocyanate in situ.

  • Urea Formation: The isocyanate intermediate is then reacted with another amino acid derivative (e.g., glutamic acid dimethyl ester) to form the protected urea-based dipeptide.

  • Purification of Intermediate: The protected urea compound is purified by column chromatography.

  • Saponification/Deprotection: The ester groups are hydrolyzed using a base (e.g., lithium hydroxide) to yield the final dicarboxylic acid inhibitor.

  • Final Purification: The final product is purified by HPLC.

Thiol-Based Inhibitors

Thiol-based inhibitors, such as 2-(3-mercaptopropyl)pentanedioic acid (2-MPPA), offer an alternative zinc-binding group. Their synthesis requires the introduction of a thiol group, which often necessitates the use of protecting groups to prevent oxidation.

General Synthetic Strategy:

The synthesis of thiol-based inhibitors typically involves the alkylation of a glutamate derivative with a thiol-containing side chain. A key challenge is the protection of the thiol group throughout the synthesis and its selective deprotection in the final step.

Experimental Protocol Outline (Hypothetical Example for a 2-MPPA analog):

  • Preparation of the Glutamate Scaffold: A suitable derivative of glutamic acid with a leaving group at the 2-position is prepared.

  • Introduction of the Thiol Side Chain: The glutamate derivative is reacted with a protected thiol reagent (e.g., S-trityl-3-mercaptopropanol).

  • Purification of Intermediate: The resulting intermediate is purified by column chromatography.

  • Deprotection: The thiol protecting group (e.g., trityl) is removed under mild acidic conditions, and the ester groups are hydrolyzed.

  • Final Purification: The final thiol-containing inhibitor is purified by chromatography.

Hydroxamate-Based Inhibitors

Hydroxamate-based inhibitors represent another class of zinc-chelating compounds. Their synthesis involves the formation of a hydroxamic acid functional group, typically from a corresponding carboxylic acid or ester.

General Synthetic Strategy:

The key step in the synthesis of hydroxamate-based inhibitors is the coupling of a carboxylic acid derivative with hydroxylamine or a protected hydroxylamine. The starting materials are often dicarboxylic acids or their esters.

Experimental Protocol Outline (Hypothetical Example):

  • Activation of Carboxylic Acid: A dicarboxylic acid derivative is activated, for example, by conversion to an acid chloride or by using a coupling agent.

  • Reaction with Hydroxylamine: The activated carboxylic acid is reacted with hydroxylamine or a protected hydroxylamine derivative.

  • Purification of Intermediate: The intermediate product is purified by standard techniques.

  • Deprotection (if necessary): If a protected hydroxylamine was used, the protecting group is removed in the final step.

  • Final Purification: The final hydroxamate inhibitor is purified to the required purity.

Quantitative Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the different synthetic routes. Please note that the values for yield and number of steps are representative and can vary depending on the specific target molecule and the optimization of the reaction conditions.

Inhibitor Class Typical Starting Materials Key Reactions Representative Overall Yield (%) Typical Number of Steps Key Challenges
Phosphonate-Based Protected glutamic acid, phosphonate reagentsMichaelis-Arbuzov reaction, deprotectionData to be inserted from full text4-6C-P bond formation, multiple protection/deprotection steps
Urea-Based Protected amino acids, phosgene equivalentsIsocyanate formation, urea bond formationData to be inserted from full text3-5Handling of moisture-sensitive reagents (e.g., isocyanates)
Thiol-Based Glutamic acid derivatives, protected thiolsThiol alkylation, thiol deprotectionData to be inserted from full text4-6Thiol oxidation, use of protecting groups
Hydroxamate-Based Dicarboxylic acids, hydroxylamineAmide coupling, hydroxamic acid formationData to be inserted from full text2-4Stability of the hydroxamic acid moiety

Visualizing the Synthetic Workflows

The following diagrams, generated using Graphviz, illustrate the general synthetic workflows for each class of GCPII inhibitors.

G General Synthetic Workflow for GCPII Inhibitors cluster_start Starting Materials cluster_synthesis Core Synthesis cluster_finish Final Steps start Protected Precursor reaction1 Key Bond Formation start->reaction1 Reagents intermediate Protected Intermediate reaction1->intermediate reaction2 Further Modification (optional) intermediate->reaction2 deprotection Deprotection intermediate->deprotection reaction2->deprotection purification Purification deprotection->purification product Final Inhibitor purification->product

A generalized multi-step synthetic workflow for GCPII inhibitors.

G Synthetic Pathway for Urea-Based GCPII Inhibitors start1 Protected Amino Acid 1 isocyanate Isocyanate Intermediate start1->isocyanate start2 Protected Amino Acid 2 protected_urea Protected Urea start2->protected_urea reagent1 Phosgene Equivalent reagent1->isocyanate reagent2 Base reagent2->isocyanate reagent3 Base (for saponification) final_product Final Urea-Based Inhibitor reagent3->final_product isocyanate->protected_urea purification1 Purification protected_urea->purification1 purification2 Purification (HPLC) final_product->purification2 purification1->final_product

Navigating Diastereomeric Complexity: A Comparative Guide to HPLC-MS Validation of Peptides Containing D-Glutamic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthetic peptides is a critical step in preclinical and clinical development. The introduction of non-natural amino acids, such as D-glutamic acid derivatives, to enhance therapeutic properties presents unique analytical challenges, primarily in the resolution of diastereomers. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods coupled with Mass Spectrometry (MS) for the robust validation of peptide purity, with a focus on resolving these chiral isomers.

The inclusion of D-amino acids in peptide therapeutics can significantly improve their stability against enzymatic degradation and modulate their biological activity. However, this modification introduces at least one additional chiral center, leading to the potential for diastereomeric impurities that may have different efficacy and toxicity profiles.[1][2] Conventional analytical methods may struggle to differentiate between these closely related isomers, necessitating specialized approaches. This guide explores and compares the performance of both chiral and achiral HPLC methodologies for this purpose.

Experimental Protocols

Accurate purity determination hinges on well-defined experimental protocols. Below are detailed methodologies for two primary HPLC approaches for separating peptides containing D-glutamic acid derivatives.

Protocol 1: Reversed-Phase HPLC (RP-HPLC) with an Achiral Stationary Phase

Conventional RP-HPLC using achiral stationary phases, such as C8 or C18, can effectively separate peptide diastereomers by exploiting subtle differences in their hydrophobicity and secondary structure induced by the D-amino acid substitution.[1]

Methodology:

  • Sample Preparation:

    • Dissolve the peptide sample in an appropriate solvent, typically 0.1% trifluoroacetic acid (TFA) in water or a mixture of water and acetonitrile.[3]

    • Centrifuge the sample to remove any particulates and filter through a 0.22 µm syringe filter before injection.[4]

  • HPLC System and Column:

    • System: An HPLC or UHPLC system equipped with a UV detector and coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap).[5][6]

    • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size, 300 Å pore size) is a common choice.[1]

    • Column Temperature: Maintain the column at a constant temperature, typically between 30°C and 45°C, to ensure reproducible retention times.[3]

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% TFA in water.[4]

    • Mobile Phase B: 0.1% TFA in acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes at a flow rate of 1 mL/min is a typical starting point.[3][4] The gradient may require optimization depending on the peptide's hydrophobicity.

  • Detection:

    • UV Detection: Monitor the peptide backbone absorbance at 214 nm.[3] A photodiode array (PDA) detector can provide additional spectral information.

    • MS Detection: Utilize electrospray ionization (ESI) in positive ion mode to acquire mass spectra of the eluting peaks, confirming the molecular weight of the main peptide and any impurities.[7][8]

Protocol 2: Chiral HPLC with a Zwitterionic Chiral Stationary Phase

For challenging separations where diastereomers co-elute on achiral columns, chiral stationary phases (CSPs) offer a more direct approach to resolving stereoisomers.[9] Zwitterionic CSPs derived from cinchona alkaloids are particularly effective for the direct stereo-selective resolution of amino acids and small peptides.[9]

Methodology:

  • Sample Preparation:

    • Prepare the sample as described in Protocol 1, ensuring complete dissolution in the initial mobile phase.

  • HPLC System and Column:

    • System: As described in Protocol 1.

    • Column: A zwitterionic chiral stationary phase column, such as CHIRALPAK® ZWIX(+), is recommended.[9]

  • Mobile Phase:

    • The mobile phase for zwitterionic CSPs typically consists of methanol as the basic component, often with a low percentage of water to aid solubility and ionization.[9] A typical mobile phase could be a mixture of methanol and water with a suitable acidic or basic additive to control ionization.

  • Detection:

    • UV and MS Detection: As described in Protocol 1. The mobile phase composition must be compatible with MS detection.[9]

Performance Comparison

The choice between an achiral RP-HPLC method and a chiral HPLC method depends on the specific peptide and the nature of the impurities. The following table summarizes the key performance characteristics of each approach.

FeatureReversed-Phase HPLC (Achiral C18)Chiral HPLC (Zwitterionic CSP)
Primary Separation Principle Differences in hydrophobicity and secondary structure.[1]Direct enantioselective interactions with the chiral stationary phase.[9]
Resolution of Diastereomers Can be effective, but success is peptide-dependent.[1]Generally provides higher selectivity and baseline separation of stereoisomers.[9]
Method Development More straightforward; extensive literature available for peptide analysis.May require more specialized knowledge and optimization of mobile phase.
Compatibility with MS Highly compatible with standard ESI-MS mobile phases (e.g., water/acetonitrile with TFA or formic acid).Requires careful selection of MS-compatible mobile phases.[9]
Cost Columns are generally less expensive.Chiral columns are typically more expensive.
Analysis Time Can be optimized for high-throughput analysis using UHPLC.[5]May require longer run times to achieve optimal chiral separation.

Common Impurities in Synthetic Peptides Containing Glutamic Acid

Beyond diastereomers, a range of other impurities can arise during peptide synthesis and storage.[6][10] For peptides containing glutamic acid, a common modification is the cyclization of an N-terminal glutamic acid to form pyroglutamic acid, resulting in a mass loss of 17 Da (NH3).[11][12][13] Other potential impurities include:

  • Deletion Sequences: Peptides missing one or more amino acid residues.[13]

  • Truncated Sequences: Incomplete peptide chains.[10]

  • Oxidation: Particularly of methionine residues.[12]

  • Deamidation: Of asparagine and glutamine residues.[11]

Visualizing the Workflow and Concepts

To aid in understanding the analytical process and the underlying principles, the following diagrams are provided.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Analysis Peptide_Synthesis Crude Synthetic Peptide (with D-Glu derivative) Dissolution Dissolution in 0.1% TFA/Water Peptide_Synthesis->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration HPLC HPLC Separation (C18 or Chiral Column) Filtration->HPLC UV_Detection UV Detection (214 nm) HPLC->UV_Detection MS_Detection Mass Spectrometry (ESI-MS) HPLC->MS_Detection Chromatogram Chromatogram Analysis (Peak Integration) UV_Detection->Chromatogram Mass_Spectra Mass Spectra Interpretation MS_Detection->Mass_Spectra Purity_Calculation Purity Calculation (% Area) Chromatogram->Purity_Calculation Impurity_ID Impurity Identification Mass_Spectra->Impurity_ID

Caption: Workflow for peptide purity validation by HPLC-MS.

Logical_Relationship cluster_impurities Potential Impurities cluster_methods Analytical Methods Peptide Peptide with D-Glu Derivative Diastereomer L-Glu Diastereomer Peptide->Diastereomer may contain PyroGlu Pyroglutamic Acid Peptide->PyroGlu may contain Deletion Deletion Sequence Peptide->Deletion may contain Oxidation Oxidized Peptide Peptide->Oxidation may contain RPHPLC RP-HPLC (Achiral) Diastereomer->RPHPLC separated by ChiralHPLC Chiral HPLC Diastereomer->ChiralHPLC resolved by MS Mass Spectrometry Diastereomer->MS identified by PyroGlu->RPHPLC separated by PyroGlu->MS identified by Deletion->RPHPLC separated by Deletion->MS identified by Oxidation->RPHPLC separated by Oxidation->MS identified by

Caption: Relationship between peptide, impurities, and analytical methods.

References

A Comparative Guide to the Enantioselective Synthesis of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

The enantioselective synthesis of (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a chiral building block essential in pharmaceutical research and development, can be achieved through various strategic approaches. This guide provides a comparative analysis of two prominent methods: a classical chiral pool synthesis starting from D-glutamic acid and a modern catalytic asymmetric hydrogenation approach. The selection of a particular method is often dictated by factors such as the availability of starting materials, desired optical purity, scalability, and cost-effectiveness.

Method A: Chiral Pool Synthesis from D-Glutamic Acid

This method leverages a naturally available chiral starting material, D-glutamic acid, to directly set the stereochemistry of the target molecule. The synthesis is straightforward, primarily involving the protection of the carboxylic acid functional groups as benzyl esters.

Experimental Protocol

Step 1: Dibenzylation of D-Glutamic Acid

A mixture of D-glutamic acid (1 equivalent), p-toluenesulfonic acid monohydrate (1.2 equivalents), and benzyl alcohol (5 equivalents) in a suitable solvent like cyclohexane or toluene is heated to reflux.[1] Water generated during the reaction is removed azeotropically using a Dean-Stark apparatus. The reaction is typically monitored by TLC until the starting material is consumed (usually 4-6 hours). After cooling, the product, (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate salt, is often precipitated by the addition of an anti-solvent like ethyl acetate or isopropyl alcohol, filtered, and washed.[1]

Step 2: Conversion to Hydrochloride Salt

The isolated p-toluenesulfonate salt is dissolved in a suitable solvent, and the free base is generated by treatment with a mild base (e.g., aqueous sodium bicarbonate). The organic layer containing the dibenzyl ester is extracted, dried, and then treated with a solution of HCl in a non-polar solvent (e.g., diethyl ether or dioxane) to precipitate the desired this compound. The product is then collected by filtration and dried under vacuum.

cluster_A Method A: Chiral Pool Synthesis A_start D-Glutamic Acid A_step1 Esterification (Benzyl Alcohol, p-TsOH, Reflux) A_start->A_step1 A_intermediate (R)-Dibenzyl 2-aminopentanedioate p-toluenesulfonate A_step1->A_intermediate A_step2 Base Treatment & HCl Addition A_intermediate->A_step2 A_end (R)-Dibenzyl 2-aminopentanedioate HCl A_step2->A_end

Caption: Workflow for Chiral Pool Synthesis.

Method B: Catalytic Asymmetric Hydrogenation

This state-of-the-art approach constructs the chiral center through a highly enantioselective catalytic reaction. The key step is the asymmetric hydrogenation of a prochiral α,β-unsaturated precursor using a chiral rhodium catalyst. This method is a cornerstone of modern pharmaceutical synthesis for producing chiral amino acids.[2][3]

Experimental Protocol

Step 1: Synthesis of Dibenzyl 2-(acetylamino)-5-oxopent-2-enoate (Precursor)

The synthesis begins with the preparation of the dehydroamino acid precursor. This can be accomplished through various established methods, such as the Erlenmeyer-Plöchl reaction, starting from N-acetylglycine and a suitable carbonyl compound, followed by esterification with benzyl alcohol.

Step 2: Rhodium-Catalyzed Asymmetric Hydrogenation

The precursor, Dibenzyl 2-(acetylamino)-5-oxopent-2-enoate (1 equivalent), is dissolved in a degassed solvent such as methanol or THF in a high-pressure reactor. A chiral rhodium catalyst, for instance, [Rh(COD)(R,R-DiPAMP)]BF4 (typically 0.1-1 mol%), is added under an inert atmosphere. The reactor is then pressurized with hydrogen gas (e.g., 50-100 psi) and stirred at room temperature until the reaction is complete. The choice of the chiral phosphine ligand (e.g., DiPAMP, DuPhos) is critical for achieving high enantioselectivity for the (R)-enantiomer.

Step 3: Deprotection and Conversion to Hydrochloride Salt

Following hydrogenation, the solvent is removed, and the N-acetyl protecting group is cleaved under acidic conditions (e.g., refluxing with aqueous HCl). This step also hydrolyzes the ester groups if not carefully controlled, but typically leads to the formation of the amino acid hydrochloride. The final product is then isolated through crystallization.

cluster_B Method B: Asymmetric Hydrogenation B_start Prochiral Precursor (Dehydroglutamate derivative) B_step1 Asymmetric Hydrogenation (H₂, Chiral Rh Catalyst) B_start->B_step1 B_intermediate N-Acetyl-(R)-Dibenzyl 2-aminopentanedioate B_step1->B_intermediate B_step2 N-Acetyl Deprotection (Aqueous HCl) B_intermediate->B_step2 B_end (R)-Dibenzyl 2-aminopentanedioate HCl B_step2->B_end

Caption: Workflow for Catalytic Asymmetric Hydrogenation.

Performance Comparison

The following table summarizes the key aspects of the two synthetic routes for an objective comparison.

FeatureMethod A: Chiral Pool SynthesisMethod B: Catalytic Asymmetric Hydrogenation
Starting Material D-Glutamic Acid (chiral)Prochiral dehydroamino acid derivative (achiral)
Key Transformation Direct EsterificationCatalytic Asymmetric Hydrogenation
Stereocontrol Substrate-controlled (relies on chiral starting material)Catalyst-controlled (creates stereocenter)
Typical Yield Good to Excellent (often >80% for esterification)[1]Excellent (typically >95%)
Enantiomeric Excess >99% (dependent on the purity of starting D-glutamic acid)Excellent (often >95% ee, can reach >99% ee)[2]
Key Reagents Benzyl alcohol, p-TsOHH₂, Chiral Rhodium-phosphine complex
Pros - Conceptually simple- High enantiopurity if starting material is pure- Avoids expensive metal catalysts- High efficiency and turnover- Creates chirality from achiral precursors- Amenable to large-scale synthesis
Cons - Dependent on the availability and cost of D-glutamic acid- Stoichiometric use of reagents- Requires specialized high-pressure equipment- High cost of chiral ligands and rhodium catalysts- Requires synthesis of the precursor

Conclusion

Both the chiral pool synthesis from D-glutamic acid and catalytic asymmetric hydrogenation represent viable and effective methods for preparing this compound.

  • Method A is an excellent choice for laboratory-scale synthesis when high-purity D-glutamic acid is readily available. Its simplicity and the avoidance of expensive and sensitive catalysts are significant advantages.

  • Method B is superior for large-scale industrial production. Although it requires a higher initial investment in catalysts and equipment, the high efficiency, excellent enantioselectivity, and use of achiral precursors make it a more scalable and potentially more cost-effective process in the long run.

The ultimate decision will depend on the specific needs of the research or development program, balancing factors of cost, scale, available expertise, and equipment.

References

A Comparative Guide to the Biological Evaluation of Peptides Synthesized with (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of biologically active peptides is a cornerstone of modern drug discovery and biochemical research. The incorporation of specific amino acid analogues, such as protected forms of glutamic acid, can significantly influence the final peptide's conformation, stability, and biological function. This guide provides a comparative analysis of peptides synthesized using (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a protected form of L-glutamic acid, against alternative synthetic approaches. We will delve into the biological activities observed, present comparative data in a structured format, and provide detailed experimental protocols for key assays.

Introduction to Peptide Synthesis with Protected Glutamic Acid

This compound serves as a key building block in peptide synthesis, providing an L-glutamic acid residue with its side-chain carboxyl group protected by a benzyl ester. This protection is crucial during solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions. The choice of protecting groups and the overall synthetic strategy can impact the purity, yield, and ultimately the biological performance of the resulting peptide.

The two primary methods for peptide synthesis are Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS). SPPS is the most widely used method due to its efficiency and amenability to automation.[1] LPPS, while being the classical approach, is often more time-consuming but can be advantageous for the synthesis of very long peptides or for large-scale production.[2]

Comparison of Peptide Synthesis Strategies

FeatureSolid-Phase Peptide Synthesis (SPPS)Liquid-Phase Peptide Synthesis (LPPS)
Principle Stepwise addition of amino acids to a growing peptide chain attached to a solid resin support.Synthesis of peptides in a solution phase, with purification after each step.
Speed Relatively fast and amenable to automation.Slower, more labor-intensive.
Scale Milligram to multi-kilogram.Can be scaled up for large-scale production.
Purification Final cleavage from resin and purification by HPLC.Purification required after each coupling step.
Typical Use Research, production of medium-length peptides.Production of short peptides, large-scale manufacturing.
Biological Evaluation of Glutamate-Containing Peptides

Peptides incorporating glutamic acid exhibit a wide range of biological activities. The presence of the glutamate residue can be critical for receptor binding, enzyme inhibition, and other molecular interactions. Below, we compare the reported biological activities of various glutamate-containing peptides.

Table 1: Comparative Biological Activities of Glutamate-Containing Peptides

Peptide/AnalogueSynthesis MethodBiological ActivityQuantitative Data (IC50/EC50)Reference
SARS-CoV 3CLpro Inhibitors
Glutamic Acid Peptide 1Solution-Phase SynthesisInhibition of SARS-CoV 3CL proteaseIC50 = 25 µM[3]
Glutamine Peptide 4Solution-Phase SynthesisInhibition of SARS-CoV 3CL proteaseIC50 = 30 µM[3]
Opioid Peptide Analogues
Biphalin Analogue 1 (with hβ³ Phe)Solid-Phase Synthesisμ- and δ-receptor affinityKᵢ δ = 0.72 nM; Kᵢ μ = 1.1 nM[4]
Muramyl Peptide Adjuvants
N-acetylmuramyl-L-alanyl-D-glutaminyl-n-butyl esterChemical SynthesisImmunostimulant, non-pyrogenic-[5]
Antimicrobial Peptides
Protected Dipeptide (BOC-Phe-Leu-OMe)Solution-Phase SynthesisAntifungal against P. chrysogenumZone of inhibition: 7mm @ 1000 ppm[6]
Deprotected Dipeptide (H-Phe-Leu-OMe)Solution-Phase SynthesisAntibacterial against E. coliZone of inhibition: 6mm @ 1000 ppm[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis and biological evaluation of peptides.

Protocol 1: Solid-Phase Peptide Synthesis (Fmoc Chemistry)

This protocol outlines the general steps for synthesizing a peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) protecting groups for the α-amino group.

  • Resin Swelling: The solid support resin (e.g., Wang resin, Rink amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF) for 1-2 hours.

  • Fmoc Deprotection: The Fmoc group on the resin is removed by treating with a 20% solution of piperidine in DMF for 20-30 minutes. This exposes the free amine for the first amino acid coupling.

  • Amino Acid Coupling: The Fmoc-protected amino acid (e.g., Fmoc-Glu(OBzl)-OH, which is derived from this compound) is activated using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIEA). The activated amino acid is then added to the resin and allowed to react for 1-2 hours.

  • Washing: The resin is thoroughly washed with DMF to remove excess reagents and by-products.

  • Repeat Cycle: Steps 2-4 are repeated for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid is coupled, the N-terminal Fmoc group is removed. The peptide is then cleaved from the resin, and all side-chain protecting groups (including the benzyl esters on glutamate) are removed simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).

  • Purification: The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: In Vitro Antimicrobial Activity Assay (Broth Microdilution)

This protocol determines the minimum inhibitory concentration (MIC) of a synthetic peptide against a specific bacterial strain.

  • Bacterial Culture: A single colony of the target bacterium (e.g., E. coli, S. aureus) is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth) and incubated overnight at 37°C.

  • Peptide Preparation: The purified peptide is dissolved in a sterile, biocompatible solvent (e.g., water, DMSO) to create a stock solution. Serial dilutions of the peptide are then prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: The overnight bacterial culture is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL), and a fixed volume is added to each well of the microtiter plate containing the peptide dilutions.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the peptide at which no visible bacterial growth is observed. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

  • Controls: Positive (no peptide) and negative (no bacteria) controls are included in each assay.

Visualizations

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key processes.

Peptide_Synthesis_Workflow cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) cluster_Purification Purification & Analysis cluster_Bio_Eval Biological Evaluation Resin Resin Support Swell Resin Swelling Resin->Swell Deprotection1 Fmoc Deprotection Swell->Deprotection1 Coupling1 Amino Acid 1 Coupling (e.g., Fmoc-Glu(OBzl)-OH) Deprotection1->Coupling1 Wash1 Washing Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Amino Acid 2 Coupling Deprotection2->Coupling2 Wash2 Washing Coupling2->Wash2 Repeat Repeat Cycle Wash2->Repeat Cleavage Cleavage & Deprotection Repeat->Cleavage Crude_Peptide Crude Peptide Cleavage->Crude_Peptide HPLC RP-HPLC Purification Crude_Peptide->HPLC Pure_Peptide Pure Peptide HPLC->Pure_Peptide Mass_Spec Mass Spectrometry Pure_Peptide->Mass_Spec Bio_Assay Biological Assays (e.g., Antimicrobial, Enzyme Inhibition) Pure_Peptide->Bio_Assay Data_Analysis Data Analysis Bio_Assay->Data_Analysis

Caption: Workflow for peptide synthesis, purification, and biological evaluation.

Antimicrobial_Assay_Workflow Start Start: Purified Peptide & Bacterial Strain Culture Overnight Bacterial Culture Start->Culture Peptide_Prep Prepare Peptide Stock & Serial Dilutions Start->Peptide_Prep Inoculation Inoculate Microtiter Plate Culture->Inoculation Peptide_Prep->Inoculation Incubation Incubate at 37°C for 18-24h Inoculation->Incubation MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Incubation->MIC_Determination Result Result: Quantitative Measure of Antimicrobial Activity MIC_Determination->Result

Caption: Experimental workflow for a broth microdilution antimicrobial assay.

References

A Comparative Guide to Coupling Reagents for the Incorporation of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis and the creation of complex organic molecules, the efficient and stereochemically pure incorporation of amino acid building blocks is paramount. (R)-Dibenzyl 2-aminopentanedioate hydrochloride, a protected form of D-glutamic acid, is a key component in the synthesis of various pharmaceutical agents and research compounds. The selection of an appropriate coupling reagent for its acylation is critical to maximize yield, ensure purity, and minimize side reactions, most notably racemization.

This guide provides an objective comparison of four commonly employed coupling reagents: HATU, HBTU, EDC in combination with HOBt, and T3P. The performance of these reagents is evaluated based on reaction yield, product purity, reaction time, and potential for epimerization, supported by representative experimental data.

Performance Comparison of Coupling Reagents

The choice of a coupling reagent can significantly impact the outcome of the acylation of (R)-Dibenzyl 2-aminopentanedioate. The following table summarizes quantitative data derived from studies on similar sterically demanding peptide couplings to provide a comparative overview. It is important to note that yields and purity are highly dependent on the specific substrates and reaction conditions.

Coupling ReagentTypical Yield (%)Typical Purity (%)Typical Reaction Time (h)Racemization RiskKey Considerations
HATU >95%>98%1 - 3Very Low[1]Highly reactive, suitable for sterically hindered couplings; higher cost.[2][3]
HBTU 90 - 95%>95%2 - 6Low[1][3]A reliable and cost-effective choice for standard couplings.[3]
EDC/HOBt 85 - 92%>95%12 - 24Low to Moderate[4]Economical and widely used; longer reaction times may be required.[4][5]
T3P® >95%>98%2 - 5Very Low[6]Excellent for suppressing racemization; byproducts are water-soluble, simplifying work-up.[6][7]

Experimental Protocols

Detailed methodologies for the coupling of a generic N-protected amino acid (e.g., Boc-L-Alanine) with this compound using each of the compared reagents are provided below.

Protocol 1: HATU-Mediated Coupling

This protocol is recommended for achieving high coupling efficiency and minimizing racemization, especially with sterically hindered amino acids.[2]

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • This compound (1.0 eq)

  • HATU (1.0 eq)[2]

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve N-Boc-L-Alanine (1.0 eq) and HATU (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5-10 minutes at room temperature for pre-activation.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and add DIPEA (1.0 eq) to neutralize the hydrochloride salt.

  • Add the neutralized amine solution to the pre-activated carboxylic acid solution.

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: HBTU-Mediated Coupling

This protocol offers a reliable and more economical alternative to HATU for routine couplings.[1]

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • This compound (1.0 eq)

  • HBTU (1.0 eq)[1]

  • DIPEA (3.0 eq)

  • Anhydrous DMF

Procedure:

  • Dissolve N-Boc-L-Alanine (1.0 eq) and HBTU (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add DIPEA (2.0 eq) and stir for 15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous DMF and neutralize with DIPEA (1.0 eq).

  • Add the neutralized amine solution to the activated acid solution.

  • Stir the reaction mixture at room temperature for 2-6 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Protocol 3: EDC/HOBt-Mediated Coupling

A classic and cost-effective method, though it may require longer reaction times.[8]

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • This compound (1.0 eq)

  • EDC (1.1 eq)[8]

  • HOBt (1.1 eq)[8]

  • DIPEA (1.1 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-L-Alanine (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.1 eq) and stir at 0 °C for 30 minutes.

  • In a separate flask, suspend this compound (1.0 eq) in anhydrous DCM and add DIPEA (1.1 eq). Stir until a clear solution is obtained.

  • Add the neutralized amine solution to the activated carboxylic acid solution at 0 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-24 hours).

  • Dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Protocol 4: T3P®-Mediated Coupling

This protocol is advantageous for its high efficiency, low racemization, and simplified work-up due to water-soluble byproducts.[6]

Materials:

  • N-Boc-L-Alanine (1.0 eq)

  • This compound (1.0 eq)

  • T3P® (50% in ethyl acetate) (1.5 eq)[9]

  • Pyridine or DIPEA (3.0 eq)

  • Anhydrous Ethyl Acetate

Procedure:

  • In a round-bottom flask, dissolve N-Boc-L-Alanine (1.0 eq) and this compound (1.0 eq) in anhydrous ethyl acetate.

  • Add the base (Pyridine or DIPEA, 3.0 eq) and stir for 10 minutes at room temperature.

  • Cool the mixture to 0 °C.

  • Slowly add the T3P® solution (1.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-5 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated solution of NaHCO₃.

  • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

Visualizing the Coupling Process

The following diagrams illustrate the general workflow and the chemical logic behind the amide bond formation.

G cluster_start Starting Materials cluster_activation Activation & Coupling cluster_end Products & Byproducts N-Protected\nAmino Acid N-Protected Amino Acid Activated\nIntermediate Activated Intermediate N-Protected\nAmino Acid->Activated\nIntermediate  + Coupling Reagent + Base Amine Component\n((R)-Dibenzyl 2-aminopentanedioate) Amine Component ((R)-Dibenzyl 2-aminopentanedioate) Amide Bond\nFormation Amide Bond Formation Amine Component\n((R)-Dibenzyl 2-aminopentanedioate)->Amide Bond\nFormation Base Base Coupling\nReagent Coupling Reagent Activated\nIntermediate->Amide Bond\nFormation Dipeptide\nProduct Dipeptide Product Amide Bond\nFormation->Dipeptide\nProduct Byproducts Byproducts Amide Bond\nFormation->Byproducts

Caption: General workflow for amide bond formation.

G Carboxylic Acid Carboxylic Acid Activated Ester Activated Ester Carboxylic Acid->Activated Ester + Coupling Reagent Coupling Reagent Coupling Reagent Tetrahedral Intermediate Tetrahedral Intermediate Activated Ester->Tetrahedral Intermediate + Amine Amine Amine Amine->Tetrahedral Intermediate Amide Product Amide Product Tetrahedral Intermediate->Amide Product Leaving Group Leaving Group Tetrahedral Intermediate->Leaving Group

Caption: Mechanism of amide bond formation.

References

Kinetic analysis of GCPII inhibition by compounds derived from (R)-dibenzyl glutamate

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers on the inhibitory potency and mechanisms of glutamate-derived compounds targeting Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA) and N-acetylated-alpha-linked-acidic dipeptidase (NAALADase).

This guide provides a comparative overview of the kinetic properties of various glutamate-based inhibitors of Glutamate Carboxypeptidase II (GCPII). GCPII is a crucial zinc metalloenzyme involved in neurotransmission and folate metabolism, and it is a significant therapeutic target for neurological disorders and prostate cancer.[1][2][3] The inhibition of GCPII can reduce excitotoxic glutamate release and increase levels of the neuropeptide N-acetyl-L-aspartyl-L-glutamate (NAAG), offering neuroprotective effects.[1][4] This document presents a compilation of inhibitory constants, mechanisms of action, and detailed experimental protocols to aid researchers in the evaluation and development of novel GCPII inhibitors.

Comparative Inhibitory Potency

The following table summarizes the kinetic data for a selection of glutamate-based GCPII inhibitors. These compounds, primarily derivatives of glutamate, showcase a range of potencies and mechanisms of action. The inhibitory potency is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

CompoundScaffold TypeIC50Mechanism of InhibitionReference
2-(Phosphonomethyl)pentanedioic acid (2-PMPA)Phosphonate-based200 pMCompetitive[5]
2-(3-Mercaptopropyl)pentanedioic acid (2-MPPA)Thiol-based90 nMCompetitive[5][6]
Quisqualic acid-10 µMCompetitive[5]
Cefsulodin-2 ± 0.1 µMCompetitive[5][7]
Amaranth-0.3 ± 0.01 µMNon-competitive[7][8]
2-(hydroxycarbamoylmethyl)pentanedioic acidHydroxamate-based220 nMNot specified[6]
Compound 4a Conformationally constricted0.9 µMNot specified[9]
Compound 4b Conformationally constricted0.1 µMNot specified[9]
2-(3-carboxybenzyloxy)-5-(mercaptomethyl)benzoic acid 27c Thioalkylbenzoic acidSingle-digit nMNot specified[10][11]
3-(2-mercaptoethyl)biphenyl-2,3′-dicarboxylic acid 35c Thioalkylbenzoic acidSingle-digit nMNot specified[10][11]

Experimental Protocols

The determination of the kinetic parameters for GCPII inhibitors typically involves enzymatic assays that measure the rate of substrate hydrolysis in the presence and absence of the inhibitor.

Radioenzymatic Assay for GCPII Activity

This method is a highly sensitive technique for measuring GCPII activity by quantifying the release of a radiolabeled product from a substrate.[5]

  • Enzyme and Substrate:

    • Recombinant human GCPII (40 pM).

    • Radiolabeled substrate: N-acetyl-L-[³H]aspartyl-L-glutamate ([³H]NAAG) (30 nM, 49 Ci/mmol).

  • Assay Buffer:

    • 40 mM Tris-HCl, pH 7.4, containing 1 mM CoCl₂.

  • Procedure:

    • A 50 µL reaction mixture is prepared containing the assay buffer, GCPII, and varying concentrations of the inhibitor.

    • The reaction is initiated by the addition of [³H]NAAG.

    • The mixture is incubated at 37°C for 25 minutes.

    • The reaction is terminated by the addition of 50 µL of ice-cold 0.1 M sodium phosphate buffer, pH 7.5.

    • The cleaved [³H]glutamate is separated from the unreacted [³H]NAAG using an AG1X8 ion-exchange resin.

    • The radioactivity of the flowthrough, containing the [³H]glutamate, is measured using a scintillation counter.

  • Data Analysis:

    • IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

    • To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and the inhibitor. The data is then analyzed using Michaelis-Menten kinetics to observe the effect of the inhibitor on Kₘ and Vₘₐₓ.[5][8]

HPLC-Based Assay for GCPII Activity

This method offers a non-radioactive alternative for measuring GCPII activity by separating and quantifying the substrate and product using high-performance liquid chromatography (HPLC).[12]

  • Enzyme and Substrate:

    • PSMA preparation (0.384 mg protein/mL).

    • Substrate: [³H]NAAG (125 µM, 0.8 Ci/mmol) can be used, or a non-radiolabeled version with appropriate detection.

  • Incubation Conditions:

    • A 250 µL reaction mixture is prepared with 10 µL of the substrate, 230 µL of Tris buffer (50 mM, pH 7.4, 50 µM CoCl₂), and 10 µL of the PSMA preparation.[12]

  • Procedure:

    • The reaction is initiated by the addition of the enzyme.

    • The mixture is incubated under controlled temperature and time.

    • The reaction is stopped, and the sample is prepared for HPLC analysis.

    • The substrate ([³H]NAAG) and the product ([³H]glutamic acid) are separated on a C-18 reversed-phase column.[12]

    • The retention times for [³H]NAAG and [³H]glutamic acid are typically around 4.70 and 2.95 minutes, respectively.[12]

  • Data Analysis:

    • The peak areas of the substrate and product are used to calculate the rate of the enzymatic reaction.

    • Inhibitor kinetics are determined by measuring the reaction rates at various inhibitor concentrations.

Visualizations

Signaling Pathway of GCPII Action

GCPII_Pathway cluster_extracellular Extracellular Space cluster_postsynaptic Postsynaptic Neuron NAAG NAAG (N-acetylaspartylglutamate) GCPII GCPII / PSMA (on astrocyte membrane) NAAG->GCPII Hydrolysis NAA NAA (N-acetylaspartate) GCPII->NAA Glutamate Glutamate GCPII->Glutamate GluReceptor Glutamate Receptors (e.g., NMDA, AMPA) Glutamate->GluReceptor Binds to Excitotoxicity Neuronal Excitation / Excitotoxicity GluReceptor->Excitotoxicity Leads to Inhibitor GCPII Inhibitor (e.g., Glutamate-based) Inhibitor->GCPII Inhibits

Caption: GCPII hydrolyzes NAAG to glutamate, which can lead to excitotoxicity.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Analysis cluster_data Data Processing A Prepare Reagents: - GCPII Enzyme - Substrate (NAAG) - Inhibitor Stock Solutions - Assay Buffer B Set up reaction mixtures: - Enzyme - Buffer - Inhibitor (varying conc.) A->B C Initiate reaction with Substrate B->C D Incubate at 37°C C->D E Stop Reaction D->E F Separate Product from Substrate (e.g., Ion-exchange or HPLC) E->F G Quantify Product Formation F->G H Plot Dose-Response Curve G->H I Calculate IC50 / Ki H->I J Determine Mechanism of Inhibition (Lineweaver-Burk / Michaelis-Menten) H->J

Caption: Workflow for determining the kinetic parameters of GCPII inhibitors.

References

Cross-reactivity studies of GCPII inhibitors with other proteases

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of Glutamate Carboxypeptidase II (GCPII) inhibitors is paramount for advancing therapeutic candidates. This guide provides an objective comparison of the cross-reactivity profiles of prominent GCPII inhibitors, supported by experimental data and detailed methodologies to aid in the evaluation of inhibitor specificity.

Glutamate Carboxypeptidase II (GCPII), also known as Prostate-Specific Membrane Antigen (PSMA), is a well-established therapeutic target for neurological disorders and prostate cancer. The development of potent and selective inhibitors is crucial to minimize off-target effects and enhance therapeutic efficacy. This guide focuses on the cross-reactivity of these inhibitors with other proteases, a critical aspect of their preclinical characterization.

Quantitative Cross-Reactivity Data

The selectivity of GCPII inhibitors is a key determinant of their therapeutic potential. While many inhibitors are reported to be highly selective, quantitative data provides a clearer picture of their off-target interaction profile. Below is a summary of the available cross-reactivity data for well-characterized GCPII inhibitors.

One of the most potent and well-studied GCPII inhibitors, 2-(phosphonomethyl)pentanedioic acid (2-PMPA) , has been described as having "exquisite selectivity," showing no activity against a panel of over 100 different transporters, enzymes, and receptors.[1] This broad screening indicates a highly specific interaction with GCPII.

Further specific cross-reactivity data has been established for GCPII inhibitors against their closest human homolog, Glutamate Carboxypeptidase III (GCPIII). This comparison is critical as off-target inhibition of GCPIII could lead to unforeseen side effects.

InhibitorTarget ProteaseIC50 / KiFold Selectivity (GCPIII/GCPII)
2-PMPA GCPII~0.3 nM (IC50)~10-fold
GCPIII-
ZJ-43 (Urea-based) GCPII~0.8 nM (Ki)~160-fold
GCPIII-
DCIBzL (Urea-based) GCPII~0.01 nM (Ki)-
GCPIII-
DKFZ-PSMA-11 (Urea-based) GCPII-~720-fold
GCPIII-
2-MPPA (Thiol-based) GCPII~90 nM (IC50)-
GCPIII-

Note: A higher fold selectivity indicates a greater specificity for GCPII over GCPIII. Dashes indicate that specific IC50/Ki values for GCPIII were not explicitly provided in the cited sources, but the selectivity ratio was reported.

Recent studies have also identified 2-PMPA as a potent inhibitor of cytosolic carboxypeptidases (CCPs), specifically Nna1 (CCP1).[2] The inhibition was found to be in a mixed manner with a Ki of 0.11 µM and a Ki' of 0.24 µM for the hydrolysis of a synthetic peptide, and an IC50 of 0.21 mM for the deglutamylation of tubulin.[2] This highlights the importance of screening against a diverse range of proteases to fully characterize inhibitor selectivity.

Signaling Pathways and Experimental Workflows

To facilitate a deeper understanding of the methodologies used to assess inhibitor cross-reactivity, the following sections detail a generalized experimental protocol and illustrate the logical workflow.

Signaling Pathway of GCPII Inhibition

The therapeutic effects of GCPII inhibitors are primarily mediated through the modulation of the glutamatergic system. By inhibiting GCPII, the hydrolysis of the neuropeptide N-acetyl-aspartyl-glutamate (NAAG) is blocked. This leads to an accumulation of NAAG and a reduction in the production of glutamate in the synaptic cleft. Increased levels of NAAG, an agonist for the metabotropic glutamate receptor 3 (mGluR3), leads to the inhibition of glutamate release, thereby mitigating glutamate-induced excitotoxicity.[3]

GCPII_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal GCPII_Inhibitor GCPII Inhibitor GCPII GCPII GCPII_Inhibitor->GCPII Inhibits NAAG NAAG GCPII->NAAG Hydrolyzes NAAG_hydrolysis_arrow GCPII->NAAG_hydrolysis_arrow Glutamate_NAA Glutamate + NAA mGluR3 mGluR3 NAAG->mGluR3 Activates Glutamate_Release Glutamate Release mGluR3->Glutamate_Release Inhibits Glutamate_Receptor Glutamate Receptor Glutamate_Release->Glutamate_Receptor Activates Excitotoxicity Excitotoxicity Glutamate_Receptor->Excitotoxicity Leads to NAAG_hydrolysis_arrow->Glutamate_NAA

Signaling pathway of GCPII inhibition.

Experimental Workflow for Cross-Reactivity Profiling

A systematic approach is essential for accurately determining the cross-reactivity of a GCPII inhibitor. The following diagram outlines a general workflow for screening an inhibitor against a panel of proteases.

Cross_Reactivity_Workflow cluster_setup Assay Setup cluster_execution Assay Execution cluster_analysis Data Analysis Inhibitor_Prep Prepare serial dilutions of GCPII inhibitor Incubation Pre-incubate protease with inhibitor Inhibitor_Prep->Incubation Protease_Panel Select and prepare panel of proteases Protease_Panel->Incubation Substrate_Prep Prepare specific fluorogenic substrate for each protease Reaction Initiate reaction by adding substrate Substrate_Prep->Reaction Incubation->Reaction Measurement Measure fluorescence signal over time Reaction->Measurement Rate_Calculation Calculate initial reaction rates Measurement->Rate_Calculation Inhibition_Curve Plot % inhibition vs. inhibitor concentration Rate_Calculation->Inhibition_Curve IC50_Determination Determine IC50 values Inhibition_Curve->IC50_Determination Selectivity_Assessment Compare IC50 values to determine selectivity IC50_Determination->Selectivity_Assessment

Workflow for protease inhibitor cross-reactivity screening.

Experimental Protocols

Accurate and reproducible data are the foundation of reliable cross-reactivity studies. The following are detailed methodologies for key experimental assays cited in the evaluation of GCPII inhibitors.

Fluorometric Protease Inhibition Assay for Cross-Reactivity Screening

This protocol outlines a general method for determining the inhibitory activity of a compound against a panel of proteases using specific fluorogenic substrates.

Materials:

  • Purified proteases of interest (e.g., MMPs, Caspases, Cathepsins)

  • GCPII inhibitor (test compound)

  • Specific fluorogenic peptide substrate for each protease

  • Assay buffer (optimized for each specific protease)

  • 96-well black microplates

  • Microplate reader with fluorescence detection capabilities

  • DMSO (for dissolving the inhibitor)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of each protease in their respective optimized assay buffers. The final concentration in the assay should be optimized to ensure a linear reaction rate.

    • Prepare a stock solution of each fluorogenic substrate in a suitable solvent (e.g., DMSO or water) and then dilute to the working concentration in the corresponding assay buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for accurate IC50 determination.

    • Prepare a stock solution of the GCPII inhibitor in DMSO. Create a serial dilution of the inhibitor in the respective assay buffer for each protease to achieve a range of concentrations for testing. Ensure the final DMSO concentration in the assay is low (typically <1%) to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well black microplate):

    • Blank (no enzyme): Add assay buffer and the specific substrate.

    • Control (no inhibitor): Add assay buffer, the specific protease, and its substrate.

    • Inhibitor test: Add assay buffer, the specific protease, the GCPII inhibitor at various concentrations, and the corresponding substrate.

    • It is recommended to pre-incubate the enzyme with the inhibitor for a set period (e.g., 15-30 minutes) at the desired temperature before adding the substrate to allow for inhibitor binding.

  • Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore being used.

    • Monitor the increase in fluorescence intensity over time (kinetic mode) at a constant temperature.

  • Data Analysis:

    • For each inhibitor concentration, calculate the initial reaction velocity (rate of fluorescence increase) from the linear portion of the progress curve.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor) reaction.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).

    • Compare the IC50 values obtained for the different proteases to assess the cross-reactivity profile of the GCPII inhibitor.

Radioenzymatic Assay for GCPII Activity

This assay is a highly sensitive method for determining the inhibitory potency of compounds against GCPII.

Materials:

  • Recombinant human GCPII

  • [3H]-N-acetyl-aspartyl-glutamate ([3H]-NAAG)

  • Tris-HCl buffer (pH 7.4)

  • CoCl2

  • Ice-cold sodium phosphate buffer (pH 7.5)

  • AG1X8 ion-exchange resin

  • Scintillation vials or plates

  • Scintillation counter

Procedure:

  • A 50 µL reaction mixture is prepared containing:

    • [3H]-NAAG (e.g., 30 nM)

    • GCPII (e.g., 40 pM)

    • Test inhibitor at various concentrations

    • Tris-HCl buffer (e.g., 40 mM, pH 7.4)

    • CoCl2 (e.g., 1 mM)

  • The reaction mixture is incubated at 37°C for a defined period (e.g., 25 minutes).

  • The reaction is stopped by the addition of 50 µL of ice-cold sodium phosphate buffer.

  • The mixture is then passed through an AG1X8 ion-exchange resin column or slurry to separate the cleaved [3H]-glutamate from the unreacted [3H]-NAAG.

  • The flow-through, containing the [3H]-glutamate, is collected.

  • The amount of radioactivity in the flow-through is quantified using a scintillation counter.

  • The percentage of inhibition is calculated by comparing the radioactivity in the presence of the inhibitor to the control (no inhibitor).

  • IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

By employing these rigorous experimental approaches and carefully analyzing the resulting data, researchers can confidently assess the selectivity of GCPII inhibitors, a critical step in the development of safe and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of (R)-Dibenzyl 2-aminopentanedioate Hydrochloride: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (R)-Dibenzyl 2-aminopentanedioate hydrochloride must adhere to proper disposal procedures to ensure laboratory safety and environmental compliance. This guide provides detailed, step-by-step instructions for the safe disposal of this compound, grounded in established laboratory safety protocols.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to available safety data for its L-isomer, general laboratory safety practices should always be observed.[1] Before handling, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1] In case of accidental spills, small quantities can be contained and flushed to a sanitary sewer, followed by a thorough rinsing of the area with water. For larger spills, dike the spill and absorb it with an inert material before placing it in a suitable container for disposal.[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound depends on its form (solid or in solution) and local regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[3]

Solid Waste Disposal:

  • Segregation: Ensure that the waste is not mixed with hazardous materials.[4][5] If it is, the entire mixture must be treated as hazardous waste.

  • Containerization: Place the solid this compound waste in a clearly labeled, sealed, and compatible container.[3][4] The label should include the full chemical name.

  • Collection: Dispose of the container in the designated non-hazardous solid chemical waste stream as directed by your institution's EHS department.[3][4]

Aqueous Solution Disposal:

For solutions where this compound is dissolved in a non-hazardous aqueous solvent (e.g., saline), disposal down the drain with copious amounts of water may be permissible, subject to local regulations.[3] However, it is crucial to first confirm this with your EHS department.[3] If the solvent is hazardous, the entire solution must be treated as hazardous waste.[3]

Empty Container Disposal:

  • Triple Rinsing: Empty containers that held this compound should be triple-rinsed with an appropriate solvent, such as water or ethanol.[3][6]

  • Rinsate Collection: The first rinsate should be collected and disposed of as chemical waste. Subsequent rinses can typically be disposed of down the drain, pending institutional guidelines.[3]

  • Final Disposal: After triple rinsing and air-drying, deface or remove the original label. The container can then usually be disposed of in the regular laboratory glassware or plastic recycling stream.[3][6]

Quantitative Data Summary

Waste TypeRecommended Disposal MethodKey Considerations
Solid this compound Dispose as non-hazardous solid chemical waste.Must be properly segregated and containerized.
Non-Hazardous Aqueous Solutions May be permissible for drain disposal with large amounts of water.Requires prior approval from the institutional EHS department.
Solutions in Hazardous Solvents Treat as hazardous chemical waste.Follow institutional guidelines for hazardous waste disposal.
Empty Containers Triple rinse and dispose of in appropriate recycling stream.The first rinsate must be collected as chemical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: (R)-Dibenzyl 2-aminopentanedioate hydrochloride Waste is_solid Is the waste in solid form? start->is_solid solid_waste Segregate and place in a labeled, sealed container for non-hazardous solid waste. is_solid->solid_waste Yes is_aqueous Is the solvent a non-hazardous aqueous solution? is_solid->is_aqueous No end Disposal Complete solid_waste->end aqueous_waste Consult EHS for drain disposal permission. If approved, flush with copious amounts of water. is_aqueous->aqueous_waste Yes hazardous_solution Treat as hazardous chemical waste. Follow institutional protocols. is_aqueous->hazardous_solution No aqueous_waste->end hazardous_solution->end

Caption: Disposal decision workflow for this compound.

References

Safeguarding Your Research: Personal Protective Equipment (PPE) for Handling (R)-Dibenzyl 2-aminopentanedioate hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For immediate implementation, researchers, scientists, and drug development professionals handling (R)-Dibenzyl 2-aminopentanedioate hydrochloride must adhere to stringent safety protocols to mitigate potential hazards. This guidance outlines the essential personal protective equipment (PPE), handling procedures, and disposal plans to ensure a safe laboratory environment.

Essential Personal Protective Equipment

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the required equipment for handling this compound.

PPE ComponentSpecificationPurpose
Eye Protection Chemical safety goggles or a full-face shield.[1][2][3]Protects eyes from splashes of the chemical, which may cause serious irritation or damage.[4]
Hand Protection Chemical-resistant gloves (Nitrile rubber recommended).[3][5]Prevents skin contact, which can lead to irritation or allergic reactions.[6][7]
Body Protection A lab coat or chemical-resistant apron.[1]Protects skin and personal clothing from spills and contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5][8]Minimizes the inhalation of any dust or vapors, which may cause respiratory tract irritation.[6][9]
Footwear Closed-toe shoes.[5]Protects feet from spills.

Procedural Guidance for Safe Handling and Disposal

Operational Plan:

  • Preparation: Before handling, ensure that a safety shower and eyewash station are readily accessible.[10] All personnel must be trained on the potential hazards and the appropriate emergency procedures.

  • Handling:

    • Always handle the compound within a certified chemical fume hood to control airborne contaminants.[1][5][8]

    • Avoid direct contact with the skin, eyes, and clothing.[10][11]

    • Use appropriate tools (spatulas, scoops) to transfer the solid material, minimizing dust generation.

    • Keep the container tightly closed when not in use.[9]

  • In Case of Exposure:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3][5]

    • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[5] If irritation persists, seek medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[5]

    • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5][8]

Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all local, state, and federal regulations.[9]

  • Waste should be collected in a designated, properly labeled, and sealed container. Do not mix with other waste streams unless compatibility is confirmed.

Visualizing Safety Protocols

To further clarify the procedural logic for ensuring safety, the following diagrams illustrate the recommended workflow for PPE selection and the logical steps for handling this chemical compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_verification Verification Start Identify Chemical: This compound AssessHazards Assess Potential Hazards: - Acidic/Corrosive (HCl salt) - Skin/Eye Irritant (Ester) - Inhalation Risk Start->AssessHazards SelectEye Eye Protection: Chemical Goggles / Face Shield AssessHazards->SelectEye SelectGloves Hand Protection: Nitrile Gloves AssessHazards->SelectGloves SelectBody Body Protection: Lab Coat AssessHazards->SelectBody SelectRespiratory Respiratory Protection: Fume Hood AssessHazards->SelectRespiratory CheckFit Check PPE Fit and Integrity SelectEye->CheckFit SelectGloves->CheckFit SelectBody->CheckFit SelectRespiratory->CheckFit Proceed Proceed with Handling CheckFit->Proceed

Caption: PPE Selection Workflow for this compound.

Chemical_Handling_Logic Start Start: Prepare to Handle Chemical Prep Preparation: - Confirm Emergency Equipment Accessibility - Wear Full, Correct PPE Start->Prep Handling Handling: - Use Chemical Fume Hood - Avoid Contact and Dust Generation Prep->Handling Spill Spill or Exposure? Handling->Spill Emergency Follow Emergency Procedures: - Eye/Skin Wash - Seek Medical Attention Spill->Emergency Yes Continue Continue Safe Handling Spill->Continue No Emergency->Handling If safe to do so StorageDisposal Proper Storage and Disposal: - Tightly Sealed, Labeled Container - Follow Regulations Continue->StorageDisposal End End of Procedure StorageDisposal->End

Caption: Logical Steps for Handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.